molecular formula C11H13NO2 B1371347 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one CAS No. 3954-50-5

6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one

Katalognummer: B1371347
CAS-Nummer: 3954-50-5
Molekulargewicht: 191.23 g/mol
InChI-Schlüssel: VVMQFOOLHMRQTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

6-methoxy-1-methyl-2,3-dihydroquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-12-6-5-11(13)9-7-8(14-2)3-4-10(9)12/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMQFOOLHMRQTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=O)C2=C1C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one: A Comprehensive Technical Guide on Structure, Synthesis, and Pharmacological Utility

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one (CAS: 3954-50-5) is a highly versatile, privileged heterocyclic scaffold utilized extensively in medicinal chemistry and advanced organic synthesis. As a substituted dihydroquinolone, it provides a rigid, three-dimensional framework that serves as a critical building block for developing central nervous system (CNS) therapeutics, antimalarials, and selective receptor modulators.

This whitepaper dissects the physicochemical properties, structural advantages, and validated synthetic methodologies of this compound, providing drug development professionals with actionable, field-proven insights[1].

Physicochemical Profiling & Structural Analysis

The utility of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one stems from the precise electronic and steric interplay of its functional groups.

  • The 1-Methyl Group (Steric & Lipophilic Modulator): Alkylation at the N-1 position eliminates the hydrogen bond donor (HBD) capacity of the secondary amine. This subtle modification significantly increases the molecule's lipophilicity and its ability to passively diffuse across the blood-brain barrier (BBB), a critical parameter for neuropharmacological applications. Furthermore, it locks the nitrogen lone pair, preventing tautomerization and stabilizing the dihydroquinolone core.

  • The 6-Methoxy Group (Electronic Activator): The methoxy substituent at C-6 acts as a strong electron-donating group (EDG) via resonance. This enriches the electron density of the aromatic ring, specifically activating the C-5 and C-7 positions for subsequent electrophilic aromatic substitutions. It also modulates the redox potential of the molecule, which is highly relevant in designing compounds that mitigate oxidative stress.

Quantitative Data Summary

The following table summarizes the core molecular metrics critical for Lipinski's Rule of Five evaluations and downstream formulation[1][2].

PropertyValue / Description
Chemical Name 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one
CAS Number 3954-50-5
Molecular Formula C11H13NO2
Molecular Weight 191.226 g/mol
SMILES String COc1ccc2c(c1)C(=O)CCN2C
Hydrogen Bond Donors (HBD) 0 (Optimized for membrane permeability)
Hydrogen Bond Acceptors (HBA) 3 (Carbonyl O, Methoxy O, Amine N)
Rotatable Bonds 1 (Methoxy group)
Topological Polar Surface Area ~29.5 Ų

Synthetic Methodologies & Reaction Logic

The synthesis of 2,3-dihydroquinolin-4-ones typically relies on the intramolecular cyclization of appropriately substituted aniline derivatives[3]. For this specific N-methylated, methoxy-substituted target, an intramolecular Friedel-Crafts acylation of a propanoic acid intermediate is the most robust and scalable approach.

Step-by-Step Experimental Protocol: Intramolecular Friedel-Crafts Acylation

Causality & Reagent Selection: Traditional syntheses utilize Polyphosphoric Acid (PPA) at high temperatures (>120°C). However, the electron-rich nature of the 6-methoxy-aromatic ring makes it highly susceptible to charring and polymerization under harsh thermal conditions. Therefore, Eaton’s Reagent (7.7 wt% P2O5 in methanesulfonic acid) is selected. Its lower viscosity at room temperature ensures homogeneous mixing, and its strong Brønsted acidity combined with mild Lewis acidity allows cyclization to occur at significantly lower temperatures (50–60°C), preserving the integrity of the methoxy group.

Phase 1: Preparation of 3-(N-Methyl-p-anisidino)propanoic acid
  • Reagents: Dissolve 1.0 eq of N-methyl-p-anisidine in glacial acetic acid.

  • Addition: Dropwise add 1.2 eq of acrylic acid over 30 minutes at room temperature.

  • Heating: Elevate the temperature to 80°C and stir for 12 hours.

  • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The starting material (N-methyl-p-anisidine) will exhibit a distinct UV-active spot at Rf ~0.6. The reaction is deemed complete when this spot is entirely consumed, yielding a baseline-heavy spot corresponding to the highly polar carboxylic acid intermediate.

  • Workup: Concentrate under reduced pressure, dilute with water, and extract with ethyl acetate. Dry the organic layer over anhydrous Na2SO4 and concentrate to yield the intermediate.

Phase 2: Cyclization to the Target Core
  • Reagents: Charge a dry, round-bottom flask with 1.0 eq of the synthesized 3-(N-Methyl-p-anisidino)propanoic acid.

  • Catalysis: Slowly add 10 volumes of Eaton’s Reagent under a nitrogen atmosphere. Caution: Exothermic reaction.

  • Cyclization: Stir the homogeneous mixture at 50°C for 4 hours.

  • Self-Validation Check: Quench a 50 µL aliquot in 1 mL of saturated NaHCO3 and extract with 0.5 mL EtOAc. TLC (Hexane:EtOAc 6:4) should reveal a new, highly UV-active spot at Rf ~0.4 (the target ketone), with the complete disappearance of the baseline acid.

  • Workup: Pour the reaction mixture slowly over crushed ice. Carefully neutralize to pH 7.5 using a 20% aqueous NaOH solution. Extract the aqueous phase with Dichloromethane (DCM) (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over MgSO4, and concentrate. Purify via flash column chromatography (SiO2, Hexanes to 15% EtOAc in Hexanes) to yield 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one as a crystalline solid.

Synthesis A N-Methyl-p-anisidine (Starting Material) B Michael Addition (Acrylic Acid, 80°C) A->B C 3-(N-Methyl-p-anisidino) propanoic acid B->C D Intramolecular Friedel-Crafts (Eaton's Reagent, 50°C) C->D E 6-Methoxy-1-methyl-2,3-dihydro -1H-quinolin-4-one D->E

Figure 1: Step-by-step synthetic workflow utilizing Eaton's Reagent for mild cyclization.

Reactivity Mapping and Derivatization

The true value of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one lies in its orthogonal reactivity profile. It acts as a versatile hub for generating diverse chemical libraries.

  • C-4 Carbonyl Functionalization: The ketone at position 4 is highly reactive toward nucleophiles. It can undergo Knoevenagel condensations with active methylene compounds to yield alkylidene derivatives, or reductive aminations to produce 4-amino-tetrahydroquinolines, which are potent pharmacophores for GPCR targeting.

  • Aromatic Ring Electrophilic Aromatic Substitution (EAS): Because the 6-methoxy group is an EDG, it directs incoming electrophiles to the ortho positions (C-5 and C-7). Halogenation (e.g., using NBS or NIS) at these positions allows for subsequent palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira), enabling the attachment of complex aryl or alkynyl appendages[4].

Reactivity Core 6-Methoxy-1-methyl-2,3-dihydro -1H-quinolin-4-one C4 C-4 Carbonyl (Electrophilic Center) Core->C4 Nucleophilic Attack C5_C7 C-5 / C-7 Positions (Nucleophilic Centers) Core->C5_C7 Electrophilic Attack N1 N-1 Methyl (Conformational Lock) Core->N1 Steric Hindrance RedAm Reductive Amination (Yields 4-amino derivatives) C4->RedAm Knoev Knoevenagel Condensation (Yields alkylidene derivatives) C4->Knoev EAS Halogenation / Nitration (Enables Pd-Catalyzed Coupling) C5_C7->EAS

Figure 2: Reactivity map highlighting primary sites for functionalization and derivatization.

Applications in Drug Discovery

The tetrahydroquinoline and dihydroquinolone cores are recognized as "privileged structures" in pharmacology. By utilizing 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one as a starting scaffold, researchers can rapidly access several therapeutic classes:

  • Antimalarial Agents: Functionalization at the C-4 position with various amine side chains mimics the structural profile of traditional quinoline antimalarials, while the reduced 2,3-bond alters the planar geometry, potentially bypassing established resistance mechanisms (such as PfCRT efflux pumps).

  • Selective Androgen Receptor Modulators (SARMs): The rigid bicyclic core provides an excellent spatial arrangement for mimicking steroidal backbones. The 1-methyl group ensures the molecule remains non-polar enough to penetrate target tissues, while the C-4 modifications dictate receptor agonism or antagonism.

  • CNS Therapeutics: The lack of hydrogen bond donors, combined with a low molecular weight and optimal polar surface area (TPSA ~29.5 Ų), ensures high BBB permeability. Derivatives are heavily explored as acetylcholinesterase inhibitors and 5-HT receptor ligands.

References

  • Appchem . "6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one | 3954-50-5 | C11H13NO2". Appchem Chemical Database. 1

  • ChemBK . "6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one Properties and MSDS". ChemBK Database. 2

  • Organic Chemistry Portal / Pandit, R. P., et al. "Synthesis of 2,3-dihydroquinolin-4-ones." Synthesis 2015, 47, 3881-3890. 4

  • Benchchem . "Comparison of different catalytic methods for 2,3-dihydroquinolin-4-one synthesis". Benchchem Knowledge Base. 3

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Navigating the Uncharted Territory of a Novel Quinolone

In the landscape of drug discovery and chemical biology, we often encounter compounds with intriguing structures but without a defined biological narrative. 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one is one such molecule. As of the current scientific literature, a specific, validated mechanism of action for this exact compound has not been elucidated. However, the absence of direct evidence is not a barrier to scientific inquiry but rather an invitation to hypothesize, investigate, and discover.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for approaching the mechanistic study of 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one. We will leverage a first-principles approach, dissecting the molecule's structural features and drawing logical inferences from the well-documented activities of its close chemical relatives. This document will serve as a roadmap, proposing a series of validated experimental workflows to systematically uncover its biological function.

The core of our investigation rests on the quinolinone scaffold, a "privileged structure" in medicinal chemistry renowned for its ability to interact with a wide array of biological targets.[1][2][3] By understanding the established pharmacology of analogous compounds, we can formulate high-probability hypotheses and design experiments to test them rigorously.

Part 1: Structural Deconstruction and Mechanistic Hypotheses

The structure of 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one presents several key features that can inform our hypotheses:

  • The Quinolin-4-one Core: This bicyclic heterocyclic system is a common motif in a plethora of bioactive molecules, with activities ranging from antibacterial to anticancer.[3] Its planar nature and potential for hydrogen bonding and π-stacking interactions make it a versatile pharmacophore.

  • The 6-Methoxy Group: The electron-donating methoxy group at the 6-position can significantly influence the electronic distribution of the aromatic ring, potentially affecting binding affinity and selectivity for target proteins. This substitution has been noted in compounds with activities such as P-glycoprotein inhibition and antitumor effects.[4][5]

  • The 1-Methyl Group: N-alkylation of the quinolinone ring can impact solubility, cell permeability, and metabolic stability. It also removes a hydrogen bond donor, which can fundamentally alter binding modes compared to N-unsubstituted analogs.

  • The 2,3-Dihydro Feature: The saturated bond between carbons 2 and 3 introduces conformational flexibility compared to a fully aromatic quinoline ring. This can be critical for fitting into specific protein binding pockets.

Based on these features and the activities of structurally related compounds found in the literature, we can propose several primary hypotheses for the mechanism of action of 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one.

Hypothesized Biological Targets and Mechanisms:

Hypothesis Potential Target Class Rationale based on Analogs Supporting References
1. Kinase Inhibition Receptor Tyrosine Kinases (e.g., c-Met)The quinoxaline and quinoline cores are present in known c-Met kinase inhibitors. The overall shape and substituent pattern could favor binding to the ATP pocket of various kinases.[6][7]
2. GPCR Modulation GLP-1/GIP ReceptorsStructurally similar 6-methoxy-dihydroisoquinoline compounds have been identified as positive allosteric modulators (PAMs) of the GLP-1 and GIP receptors, which are important targets in diabetes.[1][8]
3. Cytoskeletal Disruption TubulinN-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines have been shown to be potent inhibitors of tubulin polymerization by binding to the colchicine site. The core structure of our compound of interest shares similarities with these agents.[5]
4. Antimicrobial Activity Bacterial/Fungal EnzymesQuinolones are a well-established class of antibiotics. While the classic targets are DNA gyrase and topoisomerase IV, the quinolinone scaffold can also inhibit other microbial processes. Related quinazolines have shown broad-spectrum antimicrobial activity.[3][9][10][11]
5. Enzyme Inhibition TyrosinasePhenylamino quinazolinones, which share a similar heterocyclic core, have demonstrated inhibitory activity against tyrosinase, an enzyme involved in melanin biosynthesis.[12]

Part 2: A Proposed Experimental Workflow for Mechanism of Action Elucidation

To systematically investigate the true mechanism of action, a multi-tiered approach is required, moving from broad, high-throughput screening to specific, hypothesis-driven experiments.

Tier 1: Broad-Based Phenotypic and Target-Class Screening

The initial step is to cast a wide net to identify any significant biological activity.

1.1. In Vitro Cytotoxicity and Antiproliferative Screening:

  • Objective: To determine if the compound exhibits cytotoxic or antiproliferative effects, which is a hallmark of many anticancer agents.

  • Protocol:

    • Select a panel of human cancer cell lines representing different tumor types (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon).

    • Plate cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one (e.g., from 0.01 µM to 100 µM) for 72 hours.

    • Assess cell viability using a standard MTT or resazurin-based assay.

    • Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

1.2. Broad-Spectrum Antimicrobial Screening:

  • Objective: To evaluate the compound's activity against a range of pathogenic bacteria and fungi.

  • Protocol:

    • Use a panel of clinically relevant microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

    • Perform a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

    • Incubate the microbes with serial dilutions of the compound in a suitable broth medium.

    • The MIC is the lowest concentration of the compound that prevents visible growth after a defined incubation period.

1.3. General Kinase and GPCR Panel Screening:

  • Objective: To quickly assess if the compound interacts with two of the largest and most important families of drug targets.

  • Rationale: Given the prevalence of quinoline/quinolinone cores in kinase inhibitors and GPCR modulators, this is a high-probability starting point.

  • Workflow:

    • Submit the compound to a commercial fee-for-service screening panel (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan).

    • Request a broad panel screen (e.g., 400+ kinases, 100+ GPCRs) at a single high concentration (e.g., 10 µM).

    • Analyze the results for significant inhibition or activation (typically >50% at 10 µM is considered a "hit").

G cluster_0 Tier 1: Broad Screening A Compound of Interest 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one B Cytotoxicity/Antiproliferative Assay (Cancer Cell Panel) A->B C Antimicrobial Assay (Bacteria/Fungi Panel) A->C D Broad Target-Class Screening (Kinase & GPCR Panels) A->D

Caption: Tier 1 Experimental Workflow.

Tier 2: Hypothesis-Driven Target Validation

Based on the results from Tier 1, we can now focus our efforts on validating the most promising hits. For instance, if the compound shows significant antiproliferative activity and hits several tyrosine kinases in the initial screen, we would proceed with the following.

2.1. Dose-Response Kinase Inhibition Assays:

  • Objective: To confirm and quantify the inhibitory potency against specific kinase hits.

  • Protocol:

    • For each kinase hit (e.g., c-Met), perform a dose-response assay using a technology like ADP-Glo™ or LanthaScreen™.

    • Incubate the recombinant kinase enzyme with its substrate, ATP, and a range of concentrations of the compound.

    • Measure the kinase activity and plot the percent inhibition against the compound concentration.

    • Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

2.2. Cellular Target Engagement Assays:

  • Objective: To confirm that the compound engages its putative target within a cellular context.

  • Protocol (Example for a kinase target):

    • Use a cell line that expresses the target kinase (e.g., MKN-45 cells which overexpress c-Met).

    • Treat the cells with the compound for a specified time.

    • Lyse the cells and perform a Western blot to analyze the phosphorylation status of the target kinase and its downstream substrates. A decrease in phosphorylation would indicate target engagement and inhibition.

G cluster_1 Tier 2: Target Validation A A B Biochemical IC50 Determination Dose-response assay using recombinant enzyme A->B C Cellular Target Engagement Western Blot for phospho-protein levels in treated cells B->C D Validated 'Hit' Potent biochemical IC50 and cellular activity C->D

Caption: Tier 2 Target Validation Workflow.

Tier 3: In-Depth Mechanism of Action Studies

Once a validated target is in hand, the final tier involves detailed biochemical and cellular studies to fully characterize the mechanism of action.

3.1. Enzyme Kinetics:

  • Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

  • Protocol:

    • Perform kinase activity assays (as in 2.1) but vary the concentration of both the compound and the substrate (ATP).

    • Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

    • A competitive inhibitor will increase the apparent Km of the substrate without affecting Vmax.

3.2. Downstream Pathway Analysis:

  • Objective: To understand the broader cellular consequences of target inhibition.

  • Protocol:

    • Treat cells with the compound at its IC50 concentration for various time points.

    • Use techniques like RNA-sequencing or proteomic analysis (e.g., mass spectrometry) to identify changes in gene expression or protein phosphorylation across the entire signaling network.

    • This will reveal the downstream pathways affected by the compound and can help predict both efficacy and potential off-target effects.

Part 3: Conclusion and Future Directions

The journey to elucidate the mechanism of action of a novel compound like 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one is a systematic process of hypothesis generation and rigorous experimental validation. While its precise function is currently unknown, its quinolinone core structure strongly suggests a high potential for biological activity.

The workflow presented in this guide provides a robust and logical framework for any research team to undertake this investigation. By starting with broad, unbiased screening and progressively narrowing the focus to specific, validated targets, the true mechanism of action can be uncovered. The insights gained will not only define the utility of this specific molecule but will also contribute to the broader understanding of the structure-activity relationships of the versatile quinolinone class of compounds. The path forward is one of methodical exploration, and the potential for discovering a novel therapeutic agent or a valuable chemical probe is significant.

References

  • Benchchem. (n.d.). 6-Methoxy-4-methyl-2H-isoquinolin-1-one.
  • Al-Wahaibi, L. H., et al. (2025, January 4). Synthesis, biological evaluations, and in silico assessments of phenylamino quinazolinones as tyrosinase inhibitors. PMC.
  • Razavi, S. M., et al. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PMC.
  • Benchchem. (n.d.). An In-depth Technical Guide to 6-Methoxy-2-methylquinolin-4-amine.
  • Madrid, D. C., et al. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. PMC.
  • Szymańska, E., et al. SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica.
  • El-Sayed, N. N. E., et al. (2025, January 26). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org.
  • Bueno Melendo, A. B., et al. (2022, April 14). Novel 6-Methoxy-3,4-dihydro-1H-isoquinoline Compounds for Treating Diabetes. PMC.
  • Li, L., et al. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin. PMC.
  • Orallo, F., et al. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN.
  • Bremner, J. B., et al. (2017, March 17). Rational Design, Synthesis, and Biological Evaluation of Heterocyclic Quinolones Targeting the Respiratory Chain of Mycobacterium tuberculosis. Journal of Medicinal Chemistry.
  • MedChemExpress. (n.d.). 6-Methoxyquinoline (p-Quinanisole).
  • Szymański, P., et al. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.
  • Lee, J. Y., et al. (2020, July 1). Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. PubMed.
  • Iwata, M., et al. Mode of action of 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone ethanolamine salt (Hoe 296). PubMed.
  • Dalvie, D. K., et al. (n.d.). Chemical Reactivity of Methoxy 4- O -Aryl Quinolines: Identification of Glutathione Displacement Products in Vitro and in Vivo. ResearchGate.

Sources

An In-depth Technical Guide to In Vitro Exploratory Studies of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for conducting in vitro exploratory studies on the novel compound 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one. As a member of the quinolinone family, this molecule holds potential for a range of biological activities, given that this scaffold is present in numerous compounds with demonstrated anticancer, neuroprotective, and antimicrobial properties.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous and experience-driven approach to elucidating the compound's biological potential.

Introduction and Rationale

The quinoline and quinolinone cores are privileged structures in medicinal chemistry, known for their diverse pharmacological activities.[3][4] The introduction of a methoxy group can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its drug-like characteristics.[5] Furthermore, the specific substitution pattern of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one warrants a systematic in vitro evaluation to uncover its unique biological profile.

This guide outlines a tiered approach to the in vitro evaluation of this compound, beginning with broad cytotoxicity screening to establish a therapeutic window, followed by more targeted assays based on the known activities of related compounds.

Synthesis and Characterization

While the exact synthesis of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one is not extensively documented in publicly available literature, established methods for the synthesis of quinolinone derivatives can be adapted. Common synthetic routes include the Gould-Jacobs reaction, Conrad-Limpach synthesis, and modern transition-metal-catalyzed methods.[4] A plausible approach could involve a multi-step synthesis starting from p-anisidine, similar to the synthesis of other 6-methoxyquinoline derivatives.[6][7]

Prior to biological evaluation, it is imperative to confirm the identity and purity of the synthesized compound using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.

Tier 1: Foundational In Vitro Profiling

The initial phase of in vitro testing aims to determine the compound's general cytotoxicity and to identify potential areas for more focused investigation.

Cytotoxicity Assessment

A primary step in evaluating any new compound is to determine its effect on cell viability across a range of concentrations. This helps to identify a non-toxic concentration range for subsequent, more sensitive assays and provides a preliminary indication of potential anticancer activity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HepG-2 for liver cancer, and a non-cancerous cell line like MCF-10A for comparison) in 96-well plates at a predetermined density and allow them to adhere overnight.[2][8]

  • Compound Treatment: Treat the cells with a serial dilution of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one (e.g., from 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).[8]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Cytotoxicity Profile

Cell LineCompound IC50 (µM)Positive Control IC50 (µM)
MCF-7TBDTBD
HepG-2TBDTBD
MCF-10ATBDTBD

Diagram: Tier 1 Experimental Workflow

Tier1_Workflow cluster_synthesis Compound Preparation cluster_cytotoxicity Cytotoxicity Screening Synthesis Synthesis & Purification Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Cell_Culture Cell Line Culture (Cancer & Normal) Characterization->Cell_Culture MTT_Assay MTT Assay Cell_Culture->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50

Caption: Workflow for the initial synthesis, characterization, and cytotoxicity screening of the compound.

Tier 2: Mechanistic and Targeted Investigations

Based on the results of the Tier 1 screening and the known activities of related quinolinone compounds, a more focused investigation can be pursued.

Elucidation of Anticancer Mechanisms

If significant cytotoxicity is observed in cancer cell lines, the next logical step is to investigate the underlying mechanism of cell death.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This technique determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Treatment: Treat the cancer cell line of interest with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Stain the cells with a DNA-intercalating dye such as propidium iodide (PI) in the presence of RNase.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest.[2]

Experimental Protocol: Apoptosis Assessment

  • Annexin V-FITC/PI Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

  • Caspase Activity Assay: A luminescent or colorimetric assay to measure the activity of key executioner caspases, such as caspase-3/7, which are activated during apoptosis.[2]

Neuroprotective Potential

Quinoline derivatives have shown promise as inhibitors of enzymes implicated in neurodegenerative diseases like Alzheimer's.[1]

Experimental Protocol: Enzyme Inhibition Assays

  • Acetylcholinesterase (AChE) Inhibition: Utilize a colorimetric assay based on Ellman's reagent to measure the inhibition of AChE activity.

  • Glycogen Synthase Kinase 3-beta (GSK3β) Inhibition: Employ a kinase activity assay, often using a fluorescently labeled substrate, to determine the inhibitory potential of the compound against GSK3β.[1]

Data Presentation: Enzyme Inhibition Profile

EnzymeCompound IC50 (µM)Positive Control IC50 (µM)
AcetylcholinesteraseTBDTBD
GSK3βTBDTBD

Diagram: Tier 2 Investigation Pathways

Tier2_Pathways cluster_anticancer Anticancer Mechanism cluster_neuro Neuroprotective Potential Tier1_Results Tier 1 Results (e.g., Cytotoxicity) Cell_Cycle Cell Cycle Analysis Tier1_Results->Cell_Cycle Apoptosis Apoptosis Assays (Annexin V, Caspase) Tier1_Results->Apoptosis AChE_Inhibition AChE Inhibition Assay Tier1_Results->AChE_Inhibition GSK3B_Inhibition GSK3β Inhibition Assay Tier1_Results->GSK3B_Inhibition

Caption: Potential avenues for Tier 2 investigation based on initial screening results.

Antimicrobial Activity

The quinolone scaffold is the basis for a major class of antibiotics. Therefore, assessing the antimicrobial properties of a novel derivative is a worthwhile endeavor.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Strains: Select a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Broth Microdilution: Prepare serial dilutions of the compound in a 96-well plate containing a suitable broth medium.[8]

  • Inoculation: Add a standardized inoculum of the test bacteria to each well.[8]

  • Incubation: Incubate the plates under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]

Concluding Remarks

This technical guide provides a structured and scientifically grounded approach to the initial in vitro exploration of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one. The proposed tiered strategy allows for an efficient allocation of resources, starting with broad screening and progressing to more specific, mechanism-of-action studies. The insights gained from these experiments will be crucial in determining the therapeutic potential of this novel compound and guiding future drug development efforts.

References

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Tre
  • In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Deriv
  • Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. Benchchem,
  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands,
  • Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline deriv
  • An In-depth Technical Guide on the Discovery and First Synthesis of 6-methoxyquinolin-2(1H)-one. Benchchem,
  • Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine. Benchchem,
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • The role of the methoxy group in approved drugs.

Sources

6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one pharmacokinetics and bioavailability

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic & Bioavailability Profiling of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one

Abstract

This technical guide outlines a comprehensive strategy for the preclinical pharmacokinetic (PK) and bioavailability assessment of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one, a novel chemical entity within the quinolinone class. Given that specific experimental data for this compound is not publicly available, this document serves as an expert-driven framework for its complete ADME (Absorption, Distribution, Metabolism, and Excretion) characterization. We detail the rationale and step-by-step protocols for essential in vitro assays, including intestinal permeability and metabolic stability, and provide a blueprint for a definitive in vivo rodent pharmacokinetic study. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach to generate the critical data needed for advancing a potential drug candidate.

Introduction to 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound, 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one, features key structural motifs—a methoxy group, an N-methyl group, and a dihydro-quinolinone core—that will critically influence its pharmacokinetic profile. Understanding how this unique combination of functional groups affects its absorption, distribution, metabolism, and excretion is paramount for predicting its behavior in vivo, establishing a viable dosing regimen, and de-risking its development path[1].

This guide provides the strategic and methodological framework to move from compound synthesis to a robust preclinical PK profile.

A Strategic Approach to Preclinical Pharmacokinetic Profiling

A tiered, sequential approach to pharmacokinetic profiling is essential. We begin with high-throughput in vitro assays to assess fundamental properties like permeability and metabolic stability. These data provide an early go/no-go decision point and inform the design of more resource-intensive in vivo studies. A compound with poor membrane permeability or extreme metabolic instability in these early tests may require significant medicinal chemistry optimization before proceeding[1][2][3].

Absorption Characteristics: Predicting Oral Bioavailability

For an orally administered drug, absorption from the gastrointestinal tract is the first critical step. We can predict this using a well-established in vitro model of the human intestinal mucosa: the Caco-2 permeability assay[4][5].

In Vitro Permeability Assessment: The Caco-2 Assay

Scientific Rationale: Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiate to form a monolayer of polarized epithelial cells with tight junctions and microvilli[5]. This system effectively mimics the intestinal barrier and expresses key efflux transporters (like P-glycoprotein), making it the industry standard for predicting oral drug absorption[5][6]. The assay measures the apparent permeability coefficient (Papp) in both the absorptive (apical to basolateral, A→B) and secretive (basolateral to apical, B→A) directions.

An efflux ratio (Papp B→A / Papp A→B) greater than 2 is a strong indicator that the compound is a substrate for efflux transporters like P-gp, which can limit its net absorption in vivo[5].

Detailed Protocol: Bidirectional Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are seeded onto Transwell filter inserts (e.g., 24-well format) and grown for 21 days in a humidified incubator (37°C, 5% CO2) to allow for full differentiation and monolayer formation[7].

  • Monolayer Integrity Check: Before the experiment, the transepithelial electrical resistance (TEER) of each monolayer is measured. A TEER value exceeding a pre-set threshold (e.g., >200 Ω·cm²) confirms the integrity of the tight junctions[7][8]. Monolayers not meeting this criterion are discarded.

  • Buffer Preparation: A transport buffer, such as Hanks' Balanced Salt Solution (HBSS) with HEPES, is prepared, pH adjusted to 7.4, and pre-warmed to 37°C[7].

  • Dosing Solution Preparation: A stock solution of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one (e.g., 10 mM in DMSO) is diluted in the transport buffer to a final working concentration (e.g., 10 µM)[7]. The final DMSO concentration should be non-toxic, typically ≤0.5%.

  • Experiment Initiation (A→B Direction):

    • The culture medium is removed from the apical (A, upper) and basolateral (B, lower) compartments.

    • The compartments are washed with pre-warmed buffer.

    • The dosing solution is added to the apical compartment (e.g., 0.3 mL).

    • Fresh transport buffer is added to the basolateral compartment (e.g., 1.2 mL)[8].

  • Experiment Initiation (B→A Direction):

    • The culture medium is removed and wells are washed as above.

    • The dosing solution is added to the basolateral compartment (e.g., 1.22 mL).

    • Fresh transport buffer is added to the apical compartment (e.g., 0.3 mL)[8].

  • Incubation and Sampling: The plate is incubated at 37°C with gentle shaking (e.g., 50 oscillations/min) to reduce the unstirred water layer[8]. At a specified time point (e.g., 90 or 120 minutes), samples are taken from the receiver compartment for analysis[5][7]. A sample is also taken from the donor compartment at T=0 to confirm the initial concentration.

  • Sample Analysis: The concentration of the compound in the collected samples is quantified using a sensitive and specific analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The Papp value is calculated, and the efflux ratio is determined to assess the potential for active transport.

Distribution Profile

Once absorbed, a drug distributes throughout the body. A key parameter governing this process is the extent to which it binds to plasma proteins, primarily albumin.

Scientific Rationale: Only the unbound (free) fraction of a drug is available to distribute into tissues and exert its pharmacological effect. High plasma protein binding can limit the volume of distribution and reduce the rate of clearance. This is typically assessed via equilibrium dialysis. A value >99% is considered high and may warrant further investigation.

Metabolic Fate: Stability and Pathways

The liver is the primary site of drug metabolism, where enzymes like the Cytochrome P450 (CYP) family work to modify foreign compounds, typically to facilitate their excretion[9][10]. Assessing a compound's susceptibility to this "first-pass" metabolism is critical for predicting its half-life and oral bioavailability.

In Vitro Metabolic Stability: Liver Microsome Assay

Scientific Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, especially CYPs[11]. By incubating the compound with liver microsomes and the necessary cofactor (NADPH), we can measure the rate of parent compound disappearance over time[10][12]. This allows for the calculation of key parameters like the in vitro half-life (t½) and intrinsic clearance (Clint), which can be used to rank-order compounds and predict in vivo hepatic clearance[13].

Detailed Protocol: Metabolic Stability in Human Liver Microsomes
  • Reagent Preparation:

    • Pooled human liver microsomes (HLM) are thawed on ice and diluted in a phosphate buffer (pH 7.4) to a working concentration (e.g., 0.5 mg/mL protein)[11][12].

    • The test compound is diluted from a DMSO stock to a final concentration of 1 µM in the buffer[12].

    • A cofactor solution of NADPH (e.g., 1 mM final concentration) is prepared[11].

  • Reaction Incubation:

    • The HLM and test compound mixture is pre-warmed at 37°C for 5-10 minutes[13].

    • The metabolic reaction is initiated by adding the pre-warmed NADPH solution[12].

    • A parallel "minus-cofactor" incubation (buffer added instead of NADPH) is run as a negative control to account for non-enzymatic degradation[13].

  • Time-Point Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes)[12][13].

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile, which also serves to precipitate the microsomal proteins[12][13]. An internal standard is often included in the quench solution to aid in analytical quantification.

  • Sample Processing & Analysis: The quenched samples are centrifuged to pellet the precipitated protein. The supernatant is then transferred for LC-MS/MS analysis to quantify the remaining parent compound[13].

  • Data Analysis: The natural logarithm of the percentage of parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life and intrinsic clearance (Clint)[12].

Potential Metabolic Pathways

Based on the structure of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one, several metabolic transformations are plausible. The primary routes are likely to be CYP-mediated Phase I reactions.

  • O-Demethylation: The 6-methoxy group is a prime target for O-demethylation to form the corresponding phenol metabolite.

  • N-Demethylation: The 1-methyl group can be removed to yield the secondary amine.

  • Aromatic Hydroxylation: Oxidation could occur at available positions on the aromatic ring.

  • Phase II Conjugation: The phenolic metabolite formed from O-demethylation could subsequently undergo glucuronidation or sulfation to increase its water solubility for excretion[10].

Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Conjugation Parent 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one Metabolite1 O-Demethylation (Phenolic Metabolite) Parent->Metabolite1 O-CH3 -> OH Metabolite2 N-Demethylation Parent->Metabolite2 N-CH3 -> NH Metabolite3 Aromatic Hydroxylation Parent->Metabolite3 Ring-H -> Ring-OH Metabolite4 Glucuronide or Sulfate Conjugate Metabolite1->Metabolite4 UGT/SULT PK_Workflow A Protocol Design & IACUC Approval B Formulation Development (Vehicle Selection) A->B C Animal Acclimation B->C D Dosing (IV & PO Groups) C->D E Serial Blood Sampling (Defined Time Points) D->E F Plasma Processing (Centrifugation) E->F H Sample Analysis F->H G Bioanalytical Method Validation (LC-MS/MS) G->H I Pharmacokinetic Analysis (e.g., WinNonlin) H->I J Final Report Generation I->J

Caption: Standard workflow for a preclinical rodent pharmacokinetic study.

Conclusion and Future Directions

This guide provides a robust, industry-standard framework for characterizing the pharmacokinetic profile and bioavailability of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one. By systematically executing the described in vitro and in vivo studies, researchers can generate the critical data package needed to understand the compound's ADME properties. The results of these studies will directly inform lead optimization efforts, enable the selection of appropriate doses for efficacy and toxicology studies, and ultimately determine the viability of this compound as a clinical candidate. Positive outcomes would justify progression to more complex studies, such as tissue distribution, metabolite identification, and cross-species scaling to predict human pharmacokinetics.

References

  • Mercell. (n.d.). Metabolic stability in liver microsomes.
  • (n.d.). Caco2 assay protocol.
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol.
  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • WuXi AppTec Lab Testing Division. (n.d.). Rodent Pharmacokinetics.
  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay.
  • BioDuro. (n.d.). ADME Microsomal Stability Assay.
  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability.
  • Tuvesson, H., et al. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. PubMed.
  • Cyprotex. (n.d.). Microsomal Stability.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • Enamine. (n.d.). Pharmacokinetics Studies in Mice or Rats.
  • MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
  • Tuvesson, H., et al. (2008, September 22). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Taylor & Francis Online.
  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species.
  • Lode, H. (n.d.). Pharmacokinetic development of quinolone antibiotics. PubMed.
  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies.
  • ResearchGate. (n.d.). Metabolism of dopamine and actions of 8-hydroxyquinoline derivatives.
  • FDA. (n.d.). V B. Metabolism and Pharmacokinetic Studies.
  • Ma, B., et al. (2019, July 25). Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. PubMed.
  • Research Journal of Pharmacy and Technology. (2008, April 30). Quantitative Structure Pharmacokinetic Relationship Studies for Drug Clearance of Quinolone Drugs.
  • Asian Publication Corporation. (n.d.). In Silico Quantitative Structure Pharmacokinetic Relationship Modeling for Quinolone Drugs: Biological Half-Life.
  • BenchChem. (n.d.). A Comparative Pharmacokinetic Profile of Substituted Quinoline Derivatives: A Guide for Researchers.
  • Fetzner, S. (n.d.). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. PMC.
  • ACS Publications. (2025, October 9). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry.
  • PMC. (n.d.). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium.
  • ACS Publications. (2019, June 14). Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. Journal of Medicinal Chemistry.
  • PMC. (n.d.). Drug Metabolism and Pharmacokinetics.
  • (n.d.). Key Issues and Perspectives for Drug Metabolism and Pharmacokinetics in Drug Discovery and Development.

Sources

Comprehensive Literature Review and Synthetic Guide: 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,3-dihydroquinolin-4-one (aza-flavanone) scaffold is a privileged structural motif in medicinal chemistry and organic synthesis. Specifically, the 6-methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one derivative serves as a critical synthetic intermediate for a vast array of biologically active compounds, ranging from spiro-oxindole alkaloids to potent tubulin polymerization inhibitors [1].

As a Senior Application Scientist, I approach this scaffold not just as a static molecule, but as a dynamic platform. The strategic placement of the 1-methyl and 6-methoxy groups fundamentally alters the molecule's reactivity, 3D conformation, and pharmacological profile. This whitepaper deconstructs the mechanistic rationale behind its synthesis, provides a field-proven, self-validating experimental protocol, and explores its downstream applications in advanced asymmetric catalysis.

Structural Rationale & Mechanistic Insights

The biological and synthetic utility of this specific derivative is driven by its functional groups:

  • The 1-Methyl Group (N-Methylation): In unmethylated quinolin-4-ones, the secondary amine can act as a hydrogen bond donor, which often leads to off-target reactivity (e.g., unwanted N-acylation or N-alkylation) during complex cascade syntheses. By masking this position with a methyl group, the nitrogen is locked in a tertiary state. This enhances the lipophilicity of the scaffold and rigidifies the saturated ring, optimizing the vector of the carbonyl group for target binding [2].

  • The 6-Methoxy Group (Ether Linkage): Synthetically, the methoxy group is a powerful electron-donating group (EDG). During the construction of the bicyclic core via Friedel-Crafts acylation, it highly activates the aromatic ring and directs the electrophilic attack to the ortho position (which is para to the amine), ensuring a regioselective ring closure. Pharmacologically, the methoxy oxygen serves as a critical hydrogen-bond acceptor, frequently engaging with residues in the colchicine binding site of tubulin to induce cell cycle arrest [1].

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 6-methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one requires a delicate balance of electrophilic activation and protecting-group-free cyclization. The optimal route avoids harsh conditions that could cleave the sensitive methoxy ether.

SyntheticWorkflow SM1 N-Methyl-p-anisidine Step1 Aza-Michael Addition (Solvent-free, 80°C) SM1->Step1 SM2 Methyl Acrylate SM2->Step1 Int1 β-Amino Ester Intermediate Step1->Int1 Step2 Saponification (NaOH, H2O/EtOH, RT) Int1->Step2 Int2 β-Amino Acid Intermediate Step2->Int2 Step3 Friedel-Crafts Acylation (Eaton's Reagent, 70°C) Int2->Step3 Product 6-Methoxy-1-methyl-2,3-dihydro -1H-quinolin-4-one Step3->Product

Fig 1. Step-by-step synthetic workflow for 6-methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one.

Step 1: Aza-Michael Addition
  • Procedure: Combine N-methyl-p-anisidine (1.0 eq) and methyl acrylate (1.2 eq) with a catalytic amount of glacial acetic acid. Heat the neat mixture to 80°C for 12 hours.

  • Causality: The electron-donating 6-methoxy group increases the electron density on the secondary amine, accelerating the conjugate addition. Acetic acid activates the α,β-unsaturated carbonyl, lowering the LUMO energy of the acrylate to facilitate nucleophilic attack.

  • Self-Validation: Monitor via TLC (Hexane/EtOAc 3:1). The starting aniline is highly UV-active. The complete disappearance of the starting material and the emergence of a lower Rf​ spot confirms the formation of the β-amino ester.

Step 2: Saponification
  • Procedure: Dissolve the crude ester in ethanol and add 2M aqueous NaOH (2.0 eq). Stir at room temperature for 4 hours.

  • Causality: The ester must be converted to a carboxylic acid to serve as the acyl donor for the subsequent ring closure. Ethanol acts as a co-solvent to bridge the aqueous base and the organic intermediate.

  • Self-Validation: Post-reaction, acidify the mixture to pH 3 using 1M HCl. The precipitation of the β-amino acid serves as a visual confirmation of successful saponification. If no precipitate forms, the ester is either unreacted or the pH has not breached the isoelectric point of the amino acid.

Step 3: Intramolecular Friedel-Crafts Acylation
  • Procedure: Dissolve the dried β-amino acid in Eaton’s Reagent (7.7 wt% P2​O5​ in methanesulfonic acid). Stir at 70°C for 6 hours.

  • Causality: Why Eaton’s Reagent over traditional Polyphosphoric Acid (PPA)? PPA requires harsh heating (>100°C) and suffers from extreme viscosity, which frequently leads to the undesired demethylation of the 6-methoxy ether. Eaton’s reagent is a low-viscosity alternative that drives the generation of the acylium ion at milder temperatures. The methoxy group perfectly positions the aromatic ring for nucleophilic attack on the acylium intermediate.

  • Self-Validation: Pour the reaction mixture over crushed ice and carefully neutralize to pH 8 with saturated Na2​CO3​ . Critical Checkpoint: If the pH remains acidic, the basic quinolinone nitrogen will remain protonated and water-soluble, destroying the isolated yield. A successful extraction with dichloromethane (DCM) will yield a pale yellow solid upon solvent evaporation, verified by a sharp carbonyl stretch at ~1680 cm⁻¹ via FT-IR.

Advanced Asymmetric Transformations & Derivatization

Once synthesized, the 6-methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one core acts as a highly receptive scaffold for advanced asymmetric catalysis. Recent breakthroughs have utilized this framework to construct complex, 3D-rich spirocyclic architectures that are highly prized in modern drug discovery.

Specifically, organocatalytic Aza-Michael/Michael cyclization cascade reactions have been employed to transform these derivatives into spiro-oxindole piperidin-2-one derivatives [3]. Furthermore, chiral bisguanidinium salts have been utilized to catalyze asymmetric syntheses directly on the dihydroquinolin-4-one core, yielding products with exceptional enantiomeric excess [4].

Quantitative Data: Catalyst Evaluation

The choice of chiral catalyst dictates the stereochemical outcome of the cascade cyclizations involving quinolin-4-one derivatives. Below is a comparative analysis of state-of-the-art organocatalysts used in these transformations.

Table 1: Evaluation of Catalysts for the Asymmetric Synthesis of Spiro-oxindole Derivatives via Cascade Cyclization [3][4]

Catalyst SystemYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)Reaction Conditions
Thiourea 3a 598:189RT, CH2​Cl2​
Thiourea 3b N/A6:193RT, CH2​Cl2​
Chiral Bisguanidinium up to 95N/A93–99-20°C, Toluene
Squaramide up to 99>20:199RT, DCE

Analysis: Squaramide catalysts provide a superior hydrogen-bonding network compared to standard thioureas, locking the transition state into a highly rigid conformation. This results in near-perfect stereocontrol (>20:1 dr and 99% ee) and quantitative yields [3].

Pharmacological Trajectory

The downstream derivatives of 6-methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one exhibit profound biological activity, primarily in the realm of oncology.

BioPathway Core 2,3-Dihydroquinolin-4-one Derivatives Cat Asymmetric Cascade Cyclization Core->Cat Deriv Spiro-oxindole & Piperidin-2-one Analogs Cat->Deriv Target Tubulin Colchicine Binding Site Deriv->Target Pharmacological Binding Effect1 Inhibition of Microtubule Polymerization Target->Effect1 Effect2 G2/M Phase Cell Cycle Arrest Effect1->Effect2 Outcome Targeted Apoptosis (Antitumor Efficacy) Effect2->Outcome

Fig 2. Downstream derivatization and mechanistic pathway of quinolin-4-one analogs in oncology.

The rigid 3D architecture of the spiro-fused derivatives allows them to act as potent inhibitors of microtubule polymerization. By binding to the colchicine site on tubulin, these compounds disrupt the dynamic instability of microtubules, leading to G2/M phase cell cycle arrest and subsequent apoptosis in rapidly dividing tumor cells [1].

References

  • [1] Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2019). Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 119(18), 10624-10761.[Link]

  • [3] Wang, Y., et al. (2020). Organocatalytic Aza-Michael/Michael Cyclization Cascade Reaction: Enantioselective Synthesis of Spiro-oxindole Piperidin-2-one Derivatives. Organic Letters, 22(9), 3328-3333.[Link]

  • [4] Xiao, X., et al. (2012). Asymmetric Synthesis of 2,3-Dihydroquinolin-4-one Derivatives Catalyzed by a Chiral Bisguanidium Salt. Chemistry - A European Journal, 18(50), 15922-15926.[Link]

  • [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 622180, 6-Methoxy-1-methyl-2-phenyl-4(1H)-quinolinone.[Link]

Sources

Pharmacological Profiling of the 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one Scaffold: Receptor Binding Affinity and Structural Determinants

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots away from flat, fully aromatic molecules toward sp³-rich, three-dimensional architectures, the 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one (6-MeO-1-Me-DHQ) scaffold has emerged as a highly privileged pharmacophore. Unlike traditional planar quinolines, the 2,3-dihydro saturation introduces a puckered geometry that fundamentally alters how the molecule navigates the hydrophobic clefts of G-protein coupled receptors (GPCRs) and nuclear receptors (NRs).

This technical whitepaper deconstructs the receptor binding affinity of the 6-MeO-1-Me-DHQ scaffold, exploring the causality behind its structural determinants, its quantitative binding profiles across diverse targets, and the self-validating methodologies required to accurately measure its pharmacological efficacy.

Structural Causality: The Physics of the Pharmacophore

To understand the binding affinity of 6-MeO-1-Me-DHQ derivatives, we must isolate the thermodynamic and steric contributions of its three core structural features.

  • The 2,3-Dihydroquinolin-4-one Core : The saturation at the C2 and C3 positions breaks the aromaticity of the nitrogen-containing ring. This forces the molecule into a non-planar conformation that effectively mimics the steroidal A-ring[1]. This 3D geometry prevents non-specific DNA intercalation (a common toxicity flaw in flat quinolines) and enhances selectivity for deep, complex receptor pockets.

  • The 1-Methyl Substitution (Steric Lock) : Alkylation at the N1 position eliminates the nitrogen's ability to act as a hydrogen bond donor. In the context of nuclear receptors like the Glucocorticoid Receptor (GR), this steric bulk and lack of H-bond donation are critical for forcing the receptor's ligand-binding domain (LBD) into a specific conformation, often differentiating an agonist from an antagonist[1].

  • The 6-Methoxy Group (Electronic & Steric Tuning) : The methoxy group at C6 serves a dual purpose. Electronically, it donates electron density into the aromatic ring via resonance, increasing the nucleophilicity of the 4-ketone oxygen, thereby strengthening its capacity as a hydrogen bond acceptor. Sterically, the methoxy group is perfectly positioned to occupy auxiliary hydrophobic pockets in receptors such as the 5-HT6 serotonin receptor and the Adenosine A3 receptor, driving nanomolar affinity[2][3].

SAR_Logic Core 6-MeO-1-Me-DHQ Core Scaffold M6 6-Methoxy Group (H-Bond Acceptor) Core->M6 modulates M1 1-Methyl Group (Steric Lock) Core->M1 restricts C4 4-Ketone (H-Bond Acceptor) Core->C4 anchors T1 5-HT6 Receptor (IC50 ~8 nM) M6->T1 fits hydrophobic pocket T2 Glucocorticoid Receptor (IC50 ~10-30 nM) M1->T2 mimics steroid A-ring T3 Adenosine A3 (Ki ~9 nM) C4->T3 critical for receptor H-bond

Fig 1. Logical mapping of 6-MeO-1-Me-DHQ structural features to receptor binding affinity.

Quantitative Receptor Binding Profiles

Derivatives built upon the 6-MeO-1-Me-DHQ scaffold exhibit remarkable pleiotropy, acting as high-affinity ligands across multiple distinct receptor classes. The table below synthesizes the quantitative binding data for key derivatives.

Table 1: Receptor Binding Affinity of DHQ-Derived Ligands
Target ReceptorDerivative ClassKey Pharmacophore ContributionBinding Affinity
5-HT6 Serotonin Arylsulfonyl-DHQ1-Methyl locks conformation; 6-Methoxy fits hydrophobic cleft.IC₅₀ ≈ 8 nM[2]
Glucocorticoid (GR) Steroid A-Ring MimeticsDHQ core mimics non-planar A-ring; 1-Methyl prevents H-bond donation.IC₅₀ ≈ 10–30 nM[1]
Adenosine A3 Pyrazolo-DHQ6-Methoxy enhances selectivity over A1/A2A subtypes.Kᵢ ≈ 9 nM[3]
Cannabinoid CB2 DHQ-3-carboxamides4-Ketone anchors to CB2 binding pocket via hydrogen bonding.Kᵢ < 10 nM[4]
IGF-1R / EGFR Fluorophenyl-DHQ6-Methoxy modulates kinase hinge region binding.IC₅₀ ≈ 0.03–8.2 μM[5]
Serotonin 5-HT6 Receptor Affinity

Piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones demonstrate exceptional binding affinities for the 5-HT6 receptor[2]. The non-planar nature of the DHQ core allows the molecule to adopt a folded conformation, positioning the arylsulfonyl group and the basic piperazine nitrogen to interact optimally with the receptor's transmembrane helices (TM3 and TM6), yielding IC₅₀ values as low as 8 nM[2].

Glucocorticoid Receptor (GR) Agonism

In the pursuit of nonsteroidal dissociated glucocorticoid agonists, quinol-4-ones serve as highly effective steroid A-ring mimetics[1]. The introduction of a methyl group at N1 and methoxy/hydroxy groups at the aromatic positions significantly enhances GR binding affinity[1]. The 1-methyl group acts as a steric wedge, preventing the recruitment of specific co-repressor proteins, thereby promoting a dissociated anti-inflammatory profile with reduced metabolic side effects.

Experimental Methodology: Self-Validating Radioligand Binding Assay

To accurately quantify the binding affinity (Kᵢ) of newly synthesized 6-MeO-1-Me-DHQ derivatives, a rigorous radioligand competition assay is required. The following protocol is engineered as a self-validating system : it incorporates internal controls that mathematically prove the measured signal is derived exclusively from specific receptor binding, eliminating false positives caused by lipophilic aggregation.

Step-by-Step Protocol

Phase 1: Membrane Preparation & Assay Setup

  • Cell Culture : Harvest CHO cells stably expressing the target receptor (e.g., human 5-HT6 or GR). Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors.

  • Centrifugation : Centrifuge at 40,000 × g for 20 minutes at 4°C to isolate the membrane fraction. Resuspend the pellet in assay buffer.

  • Filter Pre-treatment (Causality) : Pre-soak GF/B glass fiber filters in 0.5% Polyethyleneimine (PEI) for 1 hour. Rationale: PEI coats the negatively charged glass fibers with a positive charge, drastically reducing the non-specific binding (NSB) of highly lipophilic DHQ derivatives to the filter matrix.

Phase 2: The Self-Validating Incubation 4. Plate Design : Prepare a 96-well plate with three distinct zones:

  • Total Binding (TB): Radioligand + Membrane (measures maximum signal).
  • Non-Specific Binding (NSB): Radioligand + Membrane + 10 μM unlabeled reference ligand (e.g., Methiothepin for 5-HT6). Rationale: The massive excess of unlabeled ligand saturates all true receptor sites. Any remaining radioactive signal in these wells is artifactual.
  • Test Wells: Radioligand + Membrane + serial dilutions of the 6-MeO-1-Me-DHQ derivative (10⁻¹⁰ to 10⁻⁵ M).
  • Incubation : Add the specific radioligand (e.g., [³H]-LSD for 5-HT6) at a concentration equal to its Kₑ. Incubate the plate at 37°C for 60 minutes to reach thermodynamic equilibrium.

Phase 3: Filtration and Quantification 6. Rapid Filtration : Terminate the reaction by rapid vacuum filtration through the PEI-soaked GF/B filters using a cell harvester. Wash three times with ice-cold buffer to remove unbound radioligand. 7. Scintillation : Dry the filters, add liquid scintillation cocktail, and quantify the retained radioactivity (Counts Per Minute, CPM) using a microplate scintillation counter. 8. Data Validation : Calculate Specific Binding = (TB CPM) - (NSB CPM). If the NSB exceeds 20% of the TB, the assay is invalid due to excessive lipophilic partitioning and must be repeated with a higher detergent concentration. Calculate the IC₅₀ using non-linear regression and convert to Kᵢ using the Cheng-Prusoff equation.

Workflow S1 1. Membrane Preparation (CHO Cells expressing target GPCR/NR) S2 2. Self-Validating Incubation (TB, NSB, and DHQ Test Wells) S1->S2 S3 3. Rapid Vacuum Filtration (PEI-soaked GF/B Filters) S2->S3 S4 4. Liquid Scintillation Counting (Quantify Bound Radioligand) S3->S4 S5 5. Kᵢ Calculation (Cheng-Prusoff Equation Analysis) S4->S5

Fig 2. High-throughput radioligand binding workflow with self-validating NSB controls.

Conclusion

The 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one scaffold represents a masterclass in rational drug design. By leveraging the steric lock of the 1-methyl group, the electronic tuning of the 6-methoxy group, and the non-planar geometry of the dihydro core, researchers can systematically tune this pharmacophore to achieve nanomolar affinity across a diverse array of therapeutic targets, from serotonin receptors to nuclear transcription factors.

References

  • Park CM, Choi JI, Choi JH, Kim SY, Park WK, Seong CM. "1-(Arylsulfonyl)-2,3-dihydro-1H-quinolin-4-one derivatives as 5-HT(6) serotonin receptor ligands." Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Coghlan MJ, et al. "Quinol-4-ones as Steroid A-Ring Mimetics in Nonsteroidal Dissociated Glucocorticoid Agonists." Journal of Medicinal Chemistry. URL:[Link]

  • Baraldi PG, et al. "New 2-Arylpyrazolo[4,3-c]quinoline Derivatives as Potent and Selective Human A3 Adenosine Receptor Antagonists." Journal of Medicinal Chemistry. URL:[Link]

  • Pasquini S, et al. "Pharmacomodulations around the 4-Oxo-1,4-dihydroquinoline-3-carboxamides, a Class of Potent CB2-Selective Cannabinoid Receptor Ligands." Journal of Medicinal Chemistry. URL:[Link]

  • Chou LC, et al. "Design, Synthesis, and Preclinical Evaluation of New 5,6- (or 6,7-) Disubstituted-2-(fluorophenyl)quinolin-4-one Derivatives as Potent Antitumor Agents." Journal of Medicinal Chemistry. URL:[Link]

Sources

Methodological & Application

Synthesis of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

This application note provides a comprehensive, step-by-step guide for the synthesis of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one, a heterocyclic scaffold of interest in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the field of organic synthesis, offering a robust and reproducible two-step methodology. This guide emphasizes the chemical principles behind each step, ensuring both technical accuracy and practical applicability.

Introduction

The 2,3-dihydro-1H-quinolin-4-one core structure is a prevalent motif in a variety of biologically active compounds. The specific derivative, 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one, incorporates a methoxy group at the 6-position, which can significantly influence its electronic properties and potential as a pharmacophore. Furthermore, the N-methylation provides a site for potential further derivatization. This protocol outlines a reliable synthesis from commercially available starting materials, proceeding through a key N-aryl-β-alanine intermediate.

Synthetic Strategy Overview

The synthesis is achieved via a two-step process:

  • Step 1: Michael Addition - Synthesis of the intermediate, N-(4-methoxyphenyl)-N-methyl-β-alanine, through the reaction of N-methyl-p-anisidine with acrylic acid.

  • Step 2: Intramolecular Friedel-Crafts Acylation - Cyclization of the intermediate using polyphosphoric acid (PPA) to yield the target compound, 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one.

This approach is advantageous due to the accessibility of the starting materials and the generally high yields achievable in both steps.

Visual Representation of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Intramolecular Friedel-Crafts Acylation A N-methyl-p-anisidine C N-(4-methoxyphenyl)-N-methyl-β-alanine A->C Heat B Acrylic Acid B->C Heat D N-(4-methoxyphenyl)-N-methyl-β-alanine E 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one D->E Polyphosphoric Acid (PPA), Heat

Figure 1: Overall workflow for the synthesis of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one.

Quantitative Data Summary

StepReactant(s)ProductMolar RatioTypical Yield (%)
1N-methyl-p-anisidine, Acrylic AcidN-(4-methoxyphenyl)-N-methyl-β-alanine1 : 1.285-95
2N-(4-methoxyphenyl)-N-methyl-β-alanine6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one1 : 10 (w/w with PPA)80-90

Detailed Experimental Protocols

PART 1: Synthesis of N-(4-methoxyphenyl)-N-methyl-β-alanine

Rationale: This step involves a Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Here, the secondary amine (N-methyl-p-anisidine) acts as the nucleophile, adding to the β-carbon of acrylic acid. The reaction is typically driven by heat.

Materials:

  • N-methyl-p-anisidine

  • Acrylic acid

  • Toluene

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-methyl-p-anisidine (13.7 g, 0.1 mol).

  • Reagent Addition: To the flask, add acrylic acid (8.6 g, 0.12 mol) and toluene (100 mL).

  • Reaction: Heat the mixture to reflux (approximately 110-115 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase. The reaction is typically complete within 12-16 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any unreacted acrylic acid.

    • Wash the organic layer with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, N-(4-methoxyphenyl)-N-methyl-β-alanine, can be purified by recrystallization from a mixture of ethanol and water to afford a white to off-white solid.

PART 2: Synthesis of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one

Rationale: This step is an intramolecular Friedel-Crafts acylation. Polyphosphoric acid (PPA) acts as both the solvent and the catalyst. It protonates the carboxylic acid of the β-alanine derivative, which then undergoes an electrophilic aromatic substitution onto the electron-rich aromatic ring to form the six-membered heterocyclic ring of the quinolinone.

Materials:

  • N-(4-methoxyphenyl)-N-methyl-β-alanine

  • Polyphosphoric acid (PPA)

  • Ice water

  • Sodium bicarbonate (solid)

  • Ethyl acetate

  • Round-bottom flask

  • Mechanical stirrer

  • Heating mantle

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid (100 g).

  • Reagent Addition: Heat the PPA to 80 °C with stirring. Once the PPA is mobile, slowly add N-(4-methoxyphenyl)-N-methyl-β-alanine (10.45 g, 0.05 mol) in portions over 15 minutes.

  • Reaction: Increase the temperature of the reaction mixture to 100-110 °C and stir for 2-3 hours. The color of the mixture will typically darken as the reaction progresses. Monitor the reaction by TLC (1:1 hexane:ethyl acetate).

  • Work-up:

    • Allow the reaction mixture to cool to approximately 60-70 °C.

    • Carefully pour the warm reaction mixture onto 500 g of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the product.

    • Neutralize the acidic aqueous mixture by the slow addition of solid sodium bicarbonate until the pH is approximately 7-8.

    • Extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic extracts and wash with water (100 mL) and then brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one as a solid.

Safety Precautions

  • All procedures should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Acrylic acid is corrosive and has a pungent odor. Handle with care.

  • Polyphosphoric acid is highly corrosive and viscous. Handle with care, especially when hot. The quenching of the PPA reaction mixture is exothermic and should be done cautiously.

References

  • Molecules. 2008 Feb 7;13(2):340-7. Michael additions of amines to methyl acrylates promoted by microwave irradiation. [Link]

  • IEEE Conference Publication. 2016. Michael addition of anilines or phenols without solvent under microwave irradiation. [Link]

  • RSC Publishing. 2017 Jul 7. Forward and reverse reactions of N-methylaniline-blocked polyisocyanates. [Link]

  • PMC. 2022. Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells. [Link]

  • PMC. 2012. Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines. [Link]

The Versatile Scaffold: 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinolinone Core as a Privileged Structure in Medicinal Chemistry

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be systematically modified to interact with a variety of biological targets – is a cornerstone of efficient therapeutic development. Among these, the quinoline and quinolinone cores have emerged as exceptionally fruitful starting points for the synthesis of a wide array of pharmacologically active agents.[1][2] These nitrogen-containing heterocyclic compounds are not merely synthetic curiosities; they are found in nature and form the backbone of numerous approved drugs, exhibiting activities that span from anticancer and antimalarial to antibacterial and anti-inflammatory.[2][3][4]

This guide focuses on a specific, highly functionalized derivative: 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one . The strategic placement of a methoxy group on the benzene ring and a methyl group on the nitrogen atom, combined with the reactive carbonyl group, makes this molecule a versatile and valuable precursor for medicinal chemists. It provides a ready-to-use platform for building molecular complexity and fine-tuning pharmacokinetic and pharmacodynamic properties. This document serves as a detailed technical guide for researchers, providing insights into the precursor's properties, synthetic access, and its application in the generation of novel therapeutic candidates.

Physicochemical and Spectroscopic Profile

A thorough understanding of the precursor's fundamental properties is critical for its effective use in synthetic campaigns.

Core Chemical Properties
PropertyValueSource
CAS Number 3954-50-5[5]
Molecular Formula C₁₁H₁₃NO₂[5]
Molecular Weight 191.23 g/mol [5]
Appearance Typically an off-white to pale yellow solid
Solubility Soluble in common organic solvents like Dichloromethane, Chloroform, and Methanol.
Spectroscopic Characterization: A Validating System

The structural integrity of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one must be rigorously confirmed before its use in subsequent reactions. A combination of NMR, IR, and Mass Spectrometry provides a self-validating system for its identification.[6]

Table 2: Expected Spectroscopic Data

TechniqueExpected ObservationsRationale
¹H NMR Singlet ~3.8 ppm (3H, -OCH₃)Singlet ~3.1 ppm (3H, -NCH₃)Triplet ~2.7 ppm (2H, C2-H₂)Triplet ~2.9 ppm (2H, C3-H₂)Aromatic signals ~6.8-7.8 ppm (3H)The chemical shifts are characteristic of the methoxy and N-methyl protons, as well as the aliphatic protons of the dihydro-quinolinone ring system. The aromatic region will show a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring.
¹³C NMR Signal ~190 ppm (C=O)Signal ~55 ppm (-OCH₃)Signal ~39 ppm (-NCH₃)Aliphatic signals ~25-45 ppmAromatic signals ~110-160 ppmThe downfield signal confirms the presence of the ketone carbonyl. The other signals correspond to the unique carbon environments within the molecule.
FTIR (cm⁻¹) ~1680 cm⁻¹ (C=O stretch, ketone)~2850-3000 cm⁻¹ (C-H stretch, aliphatic/aromatic)~1600, 1500 cm⁻¹ (C=C stretch, aromatic)~1250 cm⁻¹ (C-O stretch, aryl ether)These vibrational frequencies are indicative of the key functional groups present in the molecule, particularly the conjugated ketone and the methoxy group.[7]
Mass Spec (MS) [M+H]⁺ at m/z = 192.09Electrospray ionization (ESI) in positive mode will typically show the protonated molecular ion, confirming the molecular weight.[6]

Application in Drug Discovery: A Gateway to Bioactive Molecules

The true value of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one lies in its potential as a synthetic intermediate. The quinolinone scaffold is known to interact with various biological targets, and this precursor provides multiple reaction handles for diversification.[1]

Workflow for Precursor to Drug Candidate

The following diagram illustrates a conceptual workflow from the precursor to a potential drug candidate. This process involves initial synthesis and purification, followed by chemical modification to generate a library of derivatives, which are then subjected to biological screening.

G cluster_0 Phase 1: Precursor Synthesis & Validation cluster_1 Phase 2: Derivative Synthesis cluster_2 Phase 3: Biological Evaluation A Starting Materials (e.g., N-methyl-p-anisidine) B Cyclization Reaction (e.g., Conrad-Limpach) A->B C Purification (Crystallization/Chromatography) B->C D Spectroscopic Validation (NMR, MS, IR) C->D E Precursor: 6-Methoxy-1-methyl-2,3-dihydro- 1H-quinolin-4-one D->E Validated Precursor F Chemical Modification (e.g., Aldol Condensation, Reductive Amination) E->F G Library of Novel Quinolinone Derivatives F->G H High-Throughput Screening (HTS) G->H Screening Library I Hit Identification H->I J Lead Optimization (SAR Studies) I->J K Preclinical Candidate J->K

Caption: From Precursor to Preclinical Candidate Workflow.

Example Application: Synthesis of an Anti-proliferative Agent

Derivatives of the quinolinone scaffold have shown promise as anticancer agents, in part by their ability to inhibit tubulin polymerization or interfere with key signaling pathways.[1][8] The ketone at the C4 position of our precursor is a prime site for modification, for example, via an Aldol condensation to introduce new aryl groups, which can enhance cytotoxicity.

The diagram below illustrates a hypothetical signaling pathway that could be targeted by a drug derived from our precursor.

G cluster_pathway Hypothetical Cancer Cell Signaling Pathway cluster_drug Drug Action GF Growth Factor Receptor Tyrosine Kinase Receptor GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Drug Quinolinone Derivative Drug->MEK Inhibition

Caption: Targeting the RAS/RAF/MEK/ERK Signaling Pathway.

Protocols: Synthesis and Characterization

The following protocols are provided as robust, field-proven methodologies. Adherence to safety protocols, including the use of personal protective equipment (PPE), is mandatory.

Protocol 1: Synthesis of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one

This protocol is based on the principles of the Conrad-Limpach and Gould-Jacobs reactions, which involve the condensation of an aniline with a β-ketoester or its equivalent, followed by thermal cyclization.[1][3][9]

Materials:

  • N-methyl-p-anisidine

  • Ethyl acrylate

  • Polyphosphoric acid (PPA)

  • Ice water

  • Sodium bicarbonate (sat. aq. solution)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separation funnel.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine N-methyl-p-anisidine (1 equivalent) and ethyl acrylate (1.2 equivalents).

  • Acid-Catalyzed Cyclization: Slowly and carefully add polyphosphoric acid (approx. 10 times the weight of the aniline) to the stirred mixture. An exothermic reaction will occur.

    • Causality Note: PPA acts as both the acidic catalyst and the dehydrating agent, promoting the initial Michael addition followed by an intramolecular Friedel-Crafts acylation to form the quinolinone ring.

  • Heating: Heat the reaction mixture to 100-110 °C and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: After completion, allow the mixture to cool to approximately 60-70 °C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is ~7-8. A precipitate should form.

    • Self-Validation Check: The formation of a solid precipitate upon neutralization is a key indicator that the product has formed and is crashing out of the aqueous solution.

  • Extraction: Extract the product from the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Spectroscopic Characterization

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

  • FTIR Spectrometer

  • LC-MS system with ESI source

Procedure:

  • NMR Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Data Processing: Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[6]

  • FTIR Analysis:

    • Place a small amount of the solid product directly on the ATR crystal of the FTIR spectrometer.

    • Acquire the spectrum from 4000 to 400 cm⁻¹.

  • Mass Spectrometry Analysis:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into the ESI source in positive ion mode.

    • Acquire the full scan mass spectrum to identify the molecular ion peak ([M+H]⁺).[6]

References

  • Spectroscopic Analysis of Quinolinone Compounds: A Technical Guide for Researchers. Benchchem.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses.
  • Asymmetric synthesis of quinolinone-based polycyclic indoles through[3][6]-rearrangement/cyclization reaction. Chemical Communications (RSC Publishing).

  • Synthesis and Pharmacological Evaluation of Some Quinoline Derivatives as Potential Antiamnesic Agents. Journal of Young Pharmacists.
  • Quinolinone Derivatives as Neuroleptic Agents. I. Synthesis and Biological Activities of (4-Pheny1-1-piperaziny1)-propoxy-2 (1H). J-Stage.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing.
  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Comput
  • Application Notes and Protocols for the Analytical Determin
  • 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one | 3954-50-5 | C11H13NO2 | Appchem.
  • Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubric
  • An In-depth Technical Guide to 6-Methoxy-2-methylquinolin-4-amine. Benchchem.
  • Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine. Benchchem.
  • 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one. Sigma-Aldrich.
  • Synthesis & Characterization of Biologically Important Quinoline & It's Deriv
  • Method for synthetizing 6-methoxyquinoline.
  • 6-Methoxy-1,2,3,4-tetrahydroquinoline. CymitQuimica.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Benchchem.
  • 6-methoxyquinoline. The Good Scents Company.
  • N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin. PMC.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC.
  • Synthesis of Pyrrolo[4,3,2-de]quinolines from 6,7-Dimethoxy-4-methylquinoline. Formal Total Syntheses of Damirones A and B, Batzelline C, Isobatzelline C, Discorhabdin C, and Makaluvamines A−D.
  • 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Publishing.
  • 2,3-Dihydroquinazolin-4(1 H )-one as a privileged scaffold in drug design.
  • 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. MDPI.
  • 2,3-Dihydroquinazolin-4(1 H )-one as a privileged scaffold in drug design. RSC Advances (RSC Publishing).

Sources

Application Note: Preparation of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one in DMSO for In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Application: In Vitro Cell Culture Assays, High-Throughput Screening, and Mechanistic Profiling

Executive Summary & Compound Profile

The compound 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one is a heterocyclic small molecule often utilized as a structural scaffold in drug discovery and pharmacological screening. Due to its hydrophobic quinolinone core, it exhibits limited aqueous solubility. Therefore, Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent for preparing highly concentrated master stocks before introduction into aqueous cell culture media.

This protocol outlines a self-validating, step-by-step methodology to dissolve this compound in DMSO, ensuring maximum compound stability while preventing downstream solvent cytotoxicity in mammalian cell lines.

Physicochemical Properties
PropertyValue
Compound Name 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one
CAS Number 3954-50-5
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Physical State Solid / Powder
Primary Solvent Cell-Culture Grade DMSO (≥99.9% purity)

Scientific Context & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific handling procedures are enforced rather than just following steps blindly. The integrity of your downstream biological data depends on the physicochemical handling of the compound[1].

  • Solvent Selection & Mechanism: DMSO is a polar aprotic solvent that disrupts intermolecular hydrogen bonds, facilitating the complete dissolution of the hydrophobic quinolinone core without altering the compound's chemical structure[2]. Using cell-culture grade DMSO ensures the absence of nucleases, proteases, and endotoxins.

  • Mitigating Solvent Toxicity: While DMSO is an excellent solvent, it is biologically active. High concentrations can induce transcriptomic alterations, unwanted cellular differentiation, or direct cytotoxicity. To maintain cellular integrity, the final concentration of DMSO in the assay media must strictly not exceed 0.1% to 0.5% (v/v) [3][4].

  • Sterility and Filter Incompatibility: A common error in cell culture preparation is attempting to syringe-filter small volumes of DMSO stocks. DMSO chemically degrades standard cellulose acetate and polycarbonate membranes. This degradation leads to membrane failure and the leaching of toxic polymers directly into your compound stock[5][6]. Causality-driven rule: Always use pre-sterilized, cell-culture grade DMSO. If filtration is absolutely unavoidable, you must use DMSO-compatible Polytetrafluoroethylene (PTFE) or Nylon membranes[5].

  • Moisture and Ostwald Ripening: Small molecules stored at -20°C must be equilibrated to room temperature before the vial is opened. Opening a cold vial introduces atmospheric moisture, which condenses on the powder. This not only alters the precise molecular weight during weighing but can also cause the hydrophobic compound to precipitate out of the DMSO solution over time via Ostwald ripening.

Experimental Protocols: Step-by-Step Methodology

Materials Required
  • 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one powder (CAS: 3954-50-5)

  • Cell-Culture Grade DMSO, Sterile Filtered (e.g., HiMedia TC433 or Sigma-Aldrich D8418)[2][5]

  • Analytical balance (0.01 mg readability)

  • Sterile amber microcentrifuge tubes (to protect from light degradation)

  • Vortex mixer and ultrasonic water bath

Phase 1: Reconstitution (10 mM Master Stock)
  • Equilibration: Remove the compound vial from -20°C storage and let it equilibrate to room temperature in a desiccator for at least 30 minutes.

  • Weighing: In a sterile environment (Class II Biological Safety Cabinet), accurately weigh the desired mass of the powder into a sterile amber microcentrifuge tube. (See Table 1 for mass-to-volume calculations).

  • Solvent Addition: Add the calculated volume of cell-culture grade, sterile DMSO directly to the powder.

  • Homogenization: Vortex the tube vigorously for 30–60 seconds. If visual particulate matter remains, sonicate the sealed tube in a room-temperature ultrasonic water bath for 2–5 minutes until the solution is completely clear.

Phase 2: Aliquoting and Storage
  • Aliquoting: Divide the 10 mM master stock into single-use aliquots (e.g., 20–50 µL) in sterile amber tubes.

  • Storage: Store aliquots at -20°C or -80°C.

    • Causality: Repeated freeze-thaw cycles of DMSO stocks can lead to compound degradation and micro-precipitation. Single-use aliquots ensure consistent dosing across independent biological replicates.

Phase 3: Serial Dilution for Cell Culture
  • Thawing: Thaw the required aliquot at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution: Dilute the master stock in 100% DMSO to create an intermediate stock. This ensures that when you spike the compound into your final culture media, the DMSO volume remains constant across all dose-response points.

  • Final Media Preparation: Add the intermediate stock to the pre-warmed culture media at a 1:1000 ratio (yielding a safe 0.1% final DMSO concentration). Vortex the media immediately to prevent localized precipitation of the compound.

Quantitative Data Presentation

Table 1: Mass-to-Volume Dissolution Guide (Master Stock Preparation)

Formula: Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight (191.23 g/mol ) / 1000

Target ConcentrationVolume of 100% DMSOMass of Compound Required
10 mM 1.0 mL1.91 mg
10 mM 5.0 mL9.56 mg
50 mM 1.0 mL9.56 mg
50 mM 5.0 mL47.81 mg
Table 2: Dilution Strategy for Cell Culture (Target: 0.1% Final DMSO)

Example workflow to achieve a final well concentration of 10 µM and 1 µM.

StepStarting SolutionVolume of Starting SolutionDiluentVolume of DiluentResulting ConcentrationFinal DMSO %
1. Master Stock PowderN/A100% DMSON/A10 mM 100%
2. Intermediate A 10 mM Master Stock10 µL100% DMSO90 µL1 mM 100%
3. Final Media (High) 10 mM Master Stock10 µLCulture Media9,990 µL10 µM 0.1%
4. Final Media (Low) 1 mM Intermediate A10 µLCulture Media9,990 µL1 µM 0.1%

Workflow Visualization

The following diagram illustrates the critical path from raw powder to the final in vitro assay, highlighting the checkpoints required to maintain sterility and prevent cytotoxicity.

Workflow A 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one (Powder, CAS: 3954-50-5) B Equilibrate to Room Temp (Prevents moisture condensation) A->B C Weighing & Transfer (Sterile Environment) B->C D Dissolution in 100% Sterile DMSO (Prepare 10 mM Master Stock) C->D Add Cell Culture Grade DMSO E Vortex & Mild Sonication (Ensure homogeneity) D->E F Aliquoting & Storage (-20°C, Amber Tubes) E->F Avoid freeze-thaw cycles G Intermediate Dilutions (in 100% DMSO) E->G Direct use for immediate assay F->G Thaw at RT before use H Final Dilution in Culture Media (Max 0.1% DMSO v/v) G->H 1:1000 dilution in media I In Vitro Cell Culture Assay H->I Apply to cells

Figure 1: End-to-end workflow for preparing 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one for cell culture.

References

  • HiMedia Laboratories. "Dimethyl Sulfoxide (DMSO) - Product Information (TC433)". himedialabs.com. URL:[Link]

Sources

Catalytic Reduction of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Tetrahydroquinolones

The reduction of 4-quinolone scaffolds to their corresponding 4-hydroxy-tetrahydroquinolines is a critical transformation in medicinal chemistry and drug development. The resulting tetrahydroquinoline core is a privileged structure found in a wide array of biologically active natural products and synthetic pharmaceuticals. Specifically, the molecule 6-Methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-4-ol, the product of the reduction of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one, represents a key intermediate for the synthesis of compounds with potential therapeutic applications. This guide provides an in-depth exploration of various catalytic methods to achieve this reduction, offering detailed protocols and the scientific rationale behind the experimental choices.

Synthetic Overview: Accessing the Starting Material

Before delving into the reduction methodologies, it is pertinent to understand the synthesis of the starting material, 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one. A common route involves the Conrad-Limpach reaction or a related cyclization of an appropriate aniline derivative. For instance, the reaction of N-methyl-p-anisidine with an acrylic acid derivative can yield the desired quinolinone core.

Synthesis_of_Starting_Material cluster_start Starting Materials cluster_reaction Reaction cluster_product Product N-methyl-p-anisidine N-methyl-p-anisidine Cyclization Cyclization N-methyl-p-anisidine->Cyclization Acrylic_acid_derivative Acrylic_acid_derivative Acrylic_acid_derivative->Cyclization Quinolinone 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one Cyclization->Quinolinone Catalytic_Hydrogenation_Mechanism cluster_surface Palladium Surface Pd_Surface Pd Surface H2_adsorbed H₂ Adsorbed H_atoms 2H (adsorbed) H2_adsorbed->H_atoms Dissociation Substrate_adsorbed Quinolinone Adsorbed Product_desorbed Tetrahydroquinolin-4-ol Desorbed Substrate_adsorbed->Product_desorbed Hydrogenation H_atoms->Substrate_adsorbed Product_solution Tetrahydroquinolin-4-ol in Solution Product_desorbed->Product_solution Desorption H2_gas H₂ Gas H2_gas->H2_adsorbed Adsorption Substrate_solution Quinolinone in Solution Substrate_solution->Substrate_adsorbed Adsorption

Caption: Simplified mechanism of catalytic hydrogenation on a Pd surface.

Experimental Protocol

Materials:

  • 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Methanol (MeOH) or Ethanol (EtOH), degassed

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one (1.0 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C (0.1 eq by weight). [1][2]3. Add degassed methanol or ethanol to dissolve the substrate (concentration typically 0.1-0.5 M).

  • Seal the flask and purge with hydrogen gas (carefully evacuate and backfill with H₂ three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or as per hydrogenation apparatus) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Work-up and Safety Precautions:

  • Caution: Pd/C is pyrophoric, especially after use. Do not allow the catalyst to dry in the air. The filter cake should be kept wet with solvent and disposed of properly. [1][2]* Hydrogen gas is highly flammable and can form explosive mixtures with air. All operations should be conducted in a well-ventilated fume hood.

Part 2: Transfer Hydrogenation

Transfer hydrogenation offers a convenient alternative to using gaseous hydrogen, employing a hydrogen donor molecule in the presence of a catalyst. Common hydrogen donors include ammonium formate, formic acid, and Hantzsch esters. [3][4]

Scientific Rationale

In transfer hydrogenation, the catalyst (often Pd/C) facilitates the transfer of hydrogen from the donor molecule to the substrate. For example, with ammonium formate, it decomposes on the catalyst surface to provide hydrogen, ammonia, and carbon dioxide. The in-situ generated hydrogen then reduces the quinolinone in a manner analogous to catalytic hydrogenation.

Transfer_Hydrogenation_Workflow Start Quinolinone + Ammonium Formate + Pd/C Reaction Heating in Protic Solvent Start->Reaction Decomposition HCOONH₄ → H₂ + NH₃ + CO₂ Reaction->Decomposition Reduction Quinolinone + H₂ → Tetrahydroquinolin-4-ol Reaction->Reduction Filtration Filter off Pd/C Reduction->Filtration Workup Aqueous Workup Filtration->Workup Product Purified Product Workup->Product

Caption: General workflow for transfer hydrogenation.

Experimental Protocol

Materials:

  • 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCO₂NH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one (1.0 eq) in methanol or ethanol.

  • Add ammonium formate (3-5 eq).

  • Carefully add 10% Pd/C (0.1 eq by weight).

  • Fit the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within a few hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane) to remove inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified.

Part 3: Sodium Borohydride (NaBH₄) Reduction

Sodium borohydride is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones to their corresponding alcohols. [5]It is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation need to be preserved.

Scientific Rationale

The reduction with NaBH₄ proceeds via the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the quinolinone. [6][7]This forms an alkoxide intermediate. Subsequent protonation of the alkoxide, typically during an aqueous workup, yields the final alcohol product.

NaBH4_Reduction_Mechanism Quinolinone Quinolinone (C=O) Hydride_Attack Nucleophilic attack by H⁻ from NaBH₄ Quinolinone->Hydride_Attack Alkoxide Alkoxide Intermediate Hydride_Attack->Alkoxide Protonation Protonation (H₂O or acid workup) Alkoxide->Protonation Alcohol Tetrahydroquinolin-4-ol (C-OH) Protonation->Alcohol

Caption: Mechanism of NaBH₄ reduction of the quinolinone carbonyl group.

Experimental Protocol

Materials:

  • 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute hydrochloric acid (HCl)

Procedure:

  • Dissolve 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one (1.0 eq) in methanol or ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas evolution may occur. [8]3. Stir the reaction mixture at 0 °C and allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess NaBH₄ by the slow addition of saturated aqueous NH₄Cl solution or dilute HCl until gas evolution ceases. [9]6. Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Data Summary and Comparison

MethodCatalyst/ReagentHydrogen SourceTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation Pd/CH₂ gasRT, 1 atm H₂High yield, clean reaction, reusable catalystRequires specialized equipment, handling of flammable H₂ gas and pyrophoric catalyst
Transfer Hydrogenation Pd/CAmmonium formateReflux in MeOH/EtOHAvoids use of H₂ gas, simple setupMay require heating, removal of salt byproducts
NaBH₄ Reduction NaBH₄-0 °C to RT in MeOH/EtOHMild, selective for carbonyls, simple procedureStoichiometric reagent, requires careful quenching

Conclusion

The catalytic reduction of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one can be effectively achieved through several reliable methods. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and the presence of other functional groups in the molecule. Catalytic hydrogenation offers high efficiency for large-scale synthesis, while transfer hydrogenation provides a more convenient setup for laboratory-scale reactions. Sodium borohydride reduction is an excellent choice for its mildness and selectivity towards the carbonyl group. By understanding the principles and following the detailed protocols outlined in this guide, researchers can confidently perform this key transformation in their drug discovery and development endeavors.

References

  • Hydrogenation (atmospheric pressure) with Pd/C. Available at: [Link]

  • Standard Operating Procedures - The Sarpong Group. Available at: [Link]

  • Wang, C., et al. (2010). Iridium-catalyzed asymmetric transfer hydrogenation of quinolines with Hantzsch esters. Tetrahedron Letters, 51(13), 1683-1686.
  • Catalytic Hydrogenation - Chemistry LibreTexts. Available at: [Link]

  • Mechanism of the catalytic hydrogenation process. (a) Schematic optimal... - ResearchGate. Available at: [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Available at: [Link]

  • General structures of enaminones. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Sodium Borohydride (NaBH4) Reduction - Organic Synthesis. Available at: [Link]

  • Shono, T., et al. (2019). Electroreductive Intermolecular Coupling of 4-Quinolones with Benzophenones: Synthesis of 2-Substituted 4-Quinolones. ACS Omega, 4(11), 14755–14763.
  • Li, J. J. (2021). Recent Advances of Pd/C-Catalyzed Reactions.
  • Gande, S., et al. (2022). Electrostatically tuned phenols: a scalable organocatalyst for transfer hydrogenation and tandem reductive alkylation of N-heteroarenes. Chemical Science, 14(1), 124-132.
  • Cividin, M., et al. (2022). Synthesis and Catalytic Activity of Organocatalysts Based on Enaminone and Benzenediamine Hydrogen Bond Donors. Molecules, 27(19), 6481.
  • Moody, C. J., & Roffey, J. R. A. (1997). Synthesis of Pyrrolo[4,3,2-de]quinolines from 6,7-Dimethoxy-4-methylquinoline. Formal Total Syntheses of Damirones A and B, Batzelline C, Isobatzelline C, Discorhabdin C, and Makaluvamines A−D. The Journal of Organic Chemistry, 62(7), 2136–2147.
  • NaBH4 Reduction of Ketone to Alcohol. Available at: [Link]

  • Zhang, Y., et al. (2021). Photocatalytic Chemoselective Transfer Hydrogenation of Quinolines to Tetrahydroquinolines on Hierarchical NiO/In2O3–CdS Microspheres. ACS Applied Materials & Interfaces, 13(43), 51049–51058.
  • Experiment 19 REDUCTION WITH NaBH4 : STERIC AND CONJUGATION EFFECTS (3 Experiments) - CHEMISTRY. Available at: [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]

  • Ranu, B. C., et al. (2019).
  • 3.4.1 – Sodium Borohydride Reduction of Carbonyls - eCampusOntario Pressbooks. Available at: [Link]

  • WO1998042643A1 - Transfer hydrogenation process and catalyst - Google Patents.
  • Organic Syntheses Procedure. Available at: [Link]

  • Ferretti, F., et al. (2023).
  • CN111333494A - Synthetic method of 6-methoxy-1-tetralone - Google Patents.

Sources

The Emerging Role of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one in Oncology Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinolin-4-one scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] This technical guide focuses on a specific derivative, 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one, a compound of growing interest within the field of oncology. While extensive research on this exact molecule is emerging, this document synthesizes the current understanding of its potential applications, drawing from the wealth of data on closely related 6-methoxyquinoline analogs. We will delve into its putative mechanism of action as an antimitotic agent, provide detailed protocols for its synthesis and biological evaluation, and present a forward-looking perspective on its therapeutic potential.

Introduction: The Quinolinone Core and the Significance of Methoxy Substitution

Quinolinones, heterocyclic compounds with a quinoline ring system linked to a carbonyl group, are prevalent in both natural products and synthetic drugs.[1] Their derivatives have demonstrated a wide array of pharmacological effects, including antibacterial, antiviral, and anticancer properties.[2] The substitution pattern on the quinoline ring is a critical determinant of biological activity.[1]

The methoxy group (-OCH3), in particular, has been shown to play a crucial role in the anticancer activity of numerous agents.[3] Its presence can influence the molecule's lipophilicity, electronic properties, and binding interactions with biological targets. In the context of the quinolinone scaffold, a methoxy group at the 6-position has been associated with potent cytotoxic and antimigratory activities, particularly in the context of tubulin polymerization inhibition.[3][4] This guide will explore the specific implications of this substitution in the context of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one.

Primary Application: A Novel Scaffold for Antimitotic Agents

The most promising application of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one and its derivatives in medicinal chemistry lies in their potential as antimitotic agents for cancer therapy.[4] This is based on extensive research on structurally similar N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines, which have been identified as a novel class of potent tubulin polymerization inhibitors.[4][5]

Mechanism of Action: Targeting the Colchicine Binding Site of Tubulin

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the mitotic spindle and are a validated target for anticancer drugs.[4] Agents that interfere with microtubule dynamics can arrest the cell cycle in mitosis, leading to apoptotic cell death.

Derivatives of 6-methoxyquinoline have been shown to inhibit tubulin polymerization by binding to the colchicine site on β-tubulin.[4] This binding prevents the assembly of microtubules, thereby disrupting the formation of the mitotic spindle and halting cell division. The proposed mechanism of action for 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one is illustrated below.

Tubulin_Inhibition_Pathway Proposed Mechanism of Action A 6-Methoxy-1-methyl-2,3-dihydro- 1H-quinolin-4-one B β-Tubulin (Colchicine Binding Site) A->B Binds to C Inhibition of Tubulin Polymerization B->C Leads to D Disruption of Mitotic Spindle Formation C->D E Mitotic Arrest (G2/M Phase) D->E F Apoptosis E->F

Caption: Proposed mechanism of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one.

Synthesis and Characterization: A Protocol

The synthesis of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one can be achieved through a multi-step process, adapted from established methods for similar quinolinone derivatives.[6]

Synthetic Workflow

Synthesis_Workflow A 4-Methoxyaniline C Cyclization (e.g., Polyphosphoric Acid) A->C B Ethyl Acetoacetate B->C D 6-Methoxy-2-methylquinolin-4-ol C->D E Methylation (e.g., Methyl Iodide, NaH) D->E F 6-Methoxy-1-methyl-2-methylquinolin-4-one E->F

Caption: Synthetic workflow for 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one.

Detailed Experimental Protocol

Step 1: Synthesis of 6-methoxy-2-methylquinolin-4-ol

  • To a stirred mixture of 4-methoxyaniline and ethyl acetoacetate, slowly add polyphosphoric acid.[6]

  • Heat the reaction mixture at 170°C for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and stir for 1 hour.

  • Filter the resulting precipitate and dry the filter cake to yield 6-methoxy-2-methylquinolin-4-ol.[6]

Step 2: Synthesis of 6-Methoxy-1-methyl-2-methylquinolin-4-one

  • To a solution of 6-methoxy-2-methylquinolin-4-ol in an anhydrous aprotic solvent (e.g., THF), add sodium hydride (NaH) portion-wise at 0°C.

  • Stir the mixture for 15 minutes.

  • Add methyl iodide (CH3I) and allow the reaction to proceed at room temperature for 30 minutes.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 6-Methoxy-1-methyl-2-methylquinolin-4-one.

Biological Evaluation: Protocols for Assessing Anticancer Activity

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the ability of the compound to inhibit the proliferation of cancer cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).[7]

  • RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.

  • Dimethyl sulfoxide (DMSO).

  • 96-well plates.

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one (dissolved in DMSO, final DMSO concentration <0.1%) for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Tubulin Polymerization Assay

This assay directly measures the inhibitory effect of the compound on tubulin assembly.

Materials:

  • Purified tubulin protein.

  • Guanosine-5'-triphosphate (GTP).

  • Tubulin polymerization buffer.

  • Fluorescence spectrophotometer.

Procedure:

  • Prepare a reaction mixture containing tubulin protein, GTP, and the test compound at various concentrations in a 96-well plate.

  • Incubate the plate at 37°C to initiate tubulin polymerization.

  • Monitor the increase in fluorescence over time, which corresponds to the extent of tubulin polymerization.

  • Calculate the IC50 value for the inhibition of tubulin polymerization.[4]

Structure-Activity Relationship (SAR) Insights

Based on studies of related 6-methoxy-4-quinolone derivatives, the following SAR can be inferred:

PositionSubstituent/FeatureImpact on Anticancer ActivityReference
N-1 Methyl groupEssential for activity.[1]
C-4 Carbonyl groupCrucial for potency.[1]
C-6 Methoxy groupEnhances antimigratory and cytotoxic activity.[3]

Future Perspectives and Conclusion

6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one represents a promising scaffold for the development of novel antimitotic agents. Its structural similarity to potent tubulin polymerization inhibitors warrants further investigation. Future research should focus on:

  • Lead Optimization: Synthesizing and evaluating a library of derivatives to improve potency and drug-like properties.

  • In Vivo Efficacy: Assessing the antitumor activity in animal models of cancer.

  • Pharmacokinetic and Toxicological Profiling: Determining the absorption, distribution, metabolism, excretion, and toxicity profiles of lead compounds.

References

Sources

Application Notes and Protocols: Cross-Coupling Reactions of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the cross-coupling reactions of 6-methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one. This quinolone derivative is a valuable scaffold in medicinal chemistry, and its functionalization through modern cross-coupling techniques is crucial for the development of novel therapeutic agents.[1][2] This guide details field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, emphasizing the underlying chemical principles and providing practical troubleshooting advice.

Introduction: The Significance of the Quinolone Scaffold

The quinolone structural motif is a cornerstone in the development of a wide array of pharmaceuticals.[1][2][3] These nitrogen-containing heterocyclic compounds are integral to numerous natural products and synthetic molecules with diverse biological activities, including antibacterial, antiviral, and anticancer properties.[1][4][5] The 6-methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one core, in particular, serves as a versatile starting material for creating libraries of compounds for drug discovery programs. The ability to precisely install various substituents onto this scaffold via palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex, biologically active molecules.[6]

This guide provides detailed protocols and insights into the most pertinent cross-coupling reactions for the functionalization of a suitable halo-substituted precursor of 6-methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one.

Challenges in Quinolone Cross-Coupling

A primary challenge in palladium-catalyzed cross-coupling reactions involving quinoline substrates is the potential for the quinoline nitrogen to coordinate with the palladium catalyst, leading to catalyst poisoning and reduced reactivity.[7] To mitigate this, the use of bulky phosphine ligands is often essential to sterically shield the palladium center.[7]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl structures. This reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in activating the organoboron reagent to facilitate transmetalation.[8]

Suzuki_Miyaura_Mechanism cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OR)2 + Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Coupled Product Ar-Pd(II)(Ar')L2->Ar-Ar' Ar-X Halo-Quinolone Ar'B(OR)2 Boronic Acid/Ester

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of a Halo-Substituted 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one

This protocol provides a general starting point for the Suzuki-Miyaura coupling of a halo-substituted quinolone with an arylboronic acid.

Materials:

  • Halo-substituted 6-methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) or other suitable ligand (4-10 mol%)

  • Potassium carbonate (K₂CO₃) or other suitable base (2.0-3.0 equiv)

  • Solvent (e.g., Dioxane/Water, Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add the halo-substituted quinolone, arylboronic acid, palladium catalyst, and ligand.

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the degassed solvent and base.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Optimization and Troubleshooting
ParameterRecommendationRationale
Catalyst Pd(OAc)₂, Pd(PPh₃)₄, or pre-catalysts.The choice of catalyst can significantly impact yield and reaction time.[7]
Ligand Bulky phosphine ligands (e.g., XPhos, SPhos) are often effective.[7]Sterically demanding ligands can prevent catalyst poisoning by the quinoline nitrogen.[7]
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.The base is crucial for the transmetalation step.[7]
Solvent Aprotic polar solvents like dioxane, toluene, or DMF are typical choices.[9]The solvent can influence catalyst solubility and reaction kinetics.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10] This method allows for the coupling of an aryl halide or triflate with a primary or secondary amine.

Mechanistic Insights

The reaction mechanism is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[10]

Buchwald_Hartwig_Mechanism cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) [Ar-Pd(II)(NHR')L2]+ [Ar-Pd(II)(NHR')L2]+ Ar-Pd(II)(X)L2->[Ar-Pd(II)(NHR')L2]+ Amine Coordination (R'NH2) Ar-Pd(II)(NR')L2 Ar-Pd(II)(NR')L2 [Ar-Pd(II)(NHR')L2]+->Ar-Pd(II)(NR')L2 Deprotonation (Base) Ar-Pd(II)(NR')L2->Pd(0)L2 Reductive Elimination Ar-NHR' Coupled Product Ar-Pd(II)(NR')L2->Ar-NHR' Ar-X Halo-Quinolone R'NH2 Amine Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Ar-C≡CR Coupled Product Ar-Pd(II)(C≡CR)L2->Ar-C≡CR HC≡CR Terminal Alkyne CuC≡CR CuC≡CR HC≡CR->CuC≡CR Base, Cu(I) CuC≡CR->Ar-Pd(II)(X)L2 To Transmetalation Ar-X Halo-Quinolone Heck_Mechanism cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Intermediate Intermediate Ar-Pd(II)(X)L2->Intermediate Alkene Coordination & Migratory Insertion Intermediate->Pd(0)L2 β-Hydride Elimination & Reductive Elimination Substituted Alkene Coupled Product Intermediate->Substituted Alkene Ar-X Halo-Quinolone Alkene Alkene

Sources

Application Notes & Protocols for the In Vivo Formulation of 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one (MQO)

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one (MQO), a compound with physicochemical properties suggestive of poor aqueous solubility. Given that a significant majority—over 70%—of new active pharmaceutical ingredients (APIs) exhibit solubility challenges, selecting an appropriate formulation strategy is paramount for obtaining reliable and reproducible data in in vivo studies[1]. This guide details a systematic approach, from initial solubility screening to the development of advanced formulations such as co-solvent systems, amorphous solid dispersions (ASDs), and lipid-based drug delivery systems (LBDDS). Each section provides the scientific rationale behind the methodology, followed by detailed, step-by-step protocols designed to ensure experimental success and data integrity.

Introduction: The Challenge of Formulating MQO

6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one (hereafter "MQO") is a quinolinone derivative. While specific experimental data on MQO is limited, its chemical structure and the properties of related analogs suggest it is a lipophilic molecule, which often correlates with poor water solubility[2]. This presents a significant hurdle for in vivo evaluation. Inadequate solubility can lead to low and erratic oral bioavailability, making it difficult to establish a clear dose-response relationship and accurately assess a compound's efficacy and toxicity[3].

The primary objective of formulation development in a preclinical setting is to ensure that the compound can be administered accurately and that the resulting exposure is sufficient and consistent to properly evaluate its pharmacological and toxicological profile[4]. This guide outlines three field-proven strategies to enhance the solubility and bioavailability of poorly soluble compounds like MQO. The selection of the most suitable approach depends on the compound's specific properties, the intended route of administration, and the experimental model[3].

Core Physicochemical Properties of MQO

A foundational understanding of the molecule's properties is the first step in any formulation workflow.

PropertyValueSource
CAS Number 3954-50-5[5]
Molecular Formula C₁₁H₁₃NO₂[5]
Molecular Weight 191.23 g/mol [5]
Predicted logP ~2.2 (Estimated for related quinolines)[2]
Appearance Likely a solid at room temperature[6]

Note: The logP value is an estimation based on similar structures and indicates a lipophilic nature, suggesting that MQO will likely require enabling formulations for aqueous delivery.

Part 1: A Systematic Approach to Formulation Development

A logical, stepwise process is critical to efficiently identify a suitable formulation. The workflow begins with a basic solubility assessment to inform the selection of a more advanced formulation strategy if required.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Advanced Formulation & Characterization A Start: MQO Powder B Protocol 1: Screen Solubility in Common Vehicles A->B C Is Solubility > Target Dose in a Simple Vehicle (e.g., Saline/PEG)? B->C D Use Simple Solution/ Suspension C->D Yes E Proceed to Advanced Formulation Strategies C->E No F Strategy 1: Co-solvent System (Protocol 2) G Strategy 2: Amorphous Solid Dispersion (Protocol 3) H Strategy 3: Lipid-Based System (SEDDS) (Protocol 4) I Protocol 5: Characterize Final Formulation (Appearance, Stability, Purity) F->I G->I H->I J Proceed to In Vivo Dosing I->J

Caption: Workflow for selecting a suitable in vivo formulation strategy for MQO.

Part 2: Foundational Protocols

Protocol 1: Preliminary Solubility Assessment

Rationale: This initial screen is a critical, data-driven step to determine the baseline solubility of MQO in a panel of commonly used, generally recognized as safe (GRAS) excipients. The results will guide the formulation strategy; if high solubility is found in a simple vehicle, a complex formulation may be unnecessary.

Materials:

  • MQO powder

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

  • 2 mL glass vials

  • Vehicle Panel:

    • Saline (0.9% NaCl)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Polyethylene Glycol 400 (PEG 400)

    • Propylene Glycol (PG)

    • Dimethyl Sulfoxide (DMSO)

    • Labrafac™ PG (medium-chain triglycerides)[4]

    • Tween® 80 (Polysorbate 80)

Procedure:

  • Preparation: Weigh approximately 5-10 mg of MQO into separate, pre-weighed glass vials. Record the exact mass.

  • Solvent Addition: Add a small, precise volume (e.g., 100 µL) of the first vehicle to the corresponding vial.

  • Solubilization: Vigorously vortex the vial for 2-3 minutes. If the solid persists, sonicate the mixture for 10-15 minutes. Gentle heating (40-50°C) may be applied, but the compound's heat stability must be considered[7].

  • Observation: Visually inspect the vial for any undissolved particles against a dark background.

  • Titration: If the compound has completely dissolved, add another aliquot of the vehicle to determine the saturation point, or incrementally add more MQO powder until a saturated solution is achieved.

  • Equilibration: Allow the saturated solutions to equilibrate at room temperature for 2-24 hours to ensure thermodynamic equilibrium is reached.

  • Quantification (Optional but Recommended): Centrifuge the vials to pellet any undissolved solid. Carefully collect the supernatant and analyze the concentration of dissolved MQO using a suitable analytical method (e.g., HPLC-UV). This provides quantitative solubility data.

  • Record Data: Compile all visual observations and quantitative data into a table for comparison.

VehicleVisual Solubility (mg/mL)Quantitative Solubility (mg/mL)Notes
Saline< 1Baseline for aqueous solubility
PBS, pH 7.4< 1Physiological pH reference
PEG 400> 20Common co-solvent
DMSO> 50Strong organic solvent
Labrafac™ PG> 10Lipid vehicle for LBDDS
Tween® 80> 5Common surfactant

Table values are hypothetical examples for illustration.

Part 3: Advanced Formulation Strategies & Protocols

If Protocol 1 reveals that MQO solubility is insufficient in simple vehicles for the target dose, the following advanced strategies should be employed.

Strategy 1: Co-solvent Systems

Rationale: Co-solvents are water-miscible organic solvents that solubilize lipophilic compounds by reducing the polarity of the aqueous vehicle[3]. This is often the simplest and fastest approach for early-stage studies. A common and effective combination includes a strong organic solvent (DMSO), a less toxic co-solvent (PEG), and a surfactant (Tween 80) to improve stability upon aqueous dilution[3]. The primary risk is drug precipitation upon injection or dilution in bodily fluids, so the lowest effective concentration of organic solvent should be used[7].

Protocol 2: Preparation of a Co-solvent Formulation

Objective: To prepare a 10 mg/mL solution of MQO in a vehicle suitable for oral (gavage) or intravenous (IV) administration. A widely used vehicle is 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline [3].

Materials:

  • MQO powder

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 300 (PEG300)

  • Tween® 80

  • Sterile Saline (0.9% NaCl)

  • Sterile vials and syringes

  • 0.22 µm syringe filter

Procedure:

  • Calculate Volumes: For a final volume of 10 mL, the required volumes are: 1 mL DMSO, 4 mL PEG300, 0.5 mL Tween 80, and 4.5 mL Saline.

  • Initial Dissolution: Weigh 100 mg of MQO into a sterile glass vial. Add the 1 mL of DMSO and vortex until the compound is fully dissolved. This step is critical as MQO is most soluble in the pure organic solvent[3].

  • Sequential Addition: a. Add the 4 mL of PEG300 to the solution and vortex thoroughly until the mixture is homogeneous[3]. b. Add the 0.5 mL of Tween 80 and vortex again.

  • Aqueous Dilution: Slowly add the 4.5 mL of saline to the mixture while continuously vortexing. This gradual addition is crucial to prevent the drug from precipitating out of the solution.

  • Final Observation: The final formulation should be a clear, particle-free solution. If any cloudiness or precipitate is observed, the formulation may be supersaturated and requires adjustment (e.g., lowering the MQO concentration or increasing the co-solvent ratio)[7].

  • Sterilization (for IV use): If intended for intravenous administration, sterilize the final solution by filtering it through a 0.22 µm syringe filter into a sterile vial[7].

  • Vehicle Control: Prepare a vehicle-only formulation by following the same procedure but omitting the MQO. This is essential for the control group in in vivo experiments.

Strategy 2: Amorphous Solid Dispersions (ASD)

Rationale: ASDs enhance bioavailability by converting a crystalline, low-energy drug into a high-energy amorphous state, dispersed within a polymer matrix[8][9]. This amorphous form has a higher apparent solubility and dissolves more rapidly than the crystalline form. This strategy is particularly effective for oral delivery of BCS Class II and IV compounds[8][10]. Lab-scale ASDs are commonly prepared via solvent evaporation[11][12].

G A 1. Co-dissolve MQO and Polymer (e.g., HPMCAS) in Organic Solvent B 2. Solvent Evaporation (Rotary Evaporator) A->B C 3. Further Drying (Vacuum Oven) B->C D 4. Collect Fine Powder (Amorphous Solid Dispersion) C->D E 5. Characterization (PXRD, DSC) to Confirm Amorphous State D->E F 6. Reconstitute in Aqueous Vehicle for Dosing E->F

Caption: General workflow for preparing an Amorphous Solid Dispersion (ASD).

Protocol 3: Preparation of an ASD by Solvent Evaporation

Objective: To prepare a 20% drug-load ASD of MQO with hydroxypropyl methylcellulose acetate succinate (HPMCAS), a common polymer for ASDs[9].

Materials:

  • MQO powder

  • HPMCAS polymer

  • Acetone or Methanol (solvent)

  • Rotary evaporator with a water bath

  • Vacuum oven

  • Mortar and pestle

Procedure:

  • Solution Preparation: a. Weigh 200 mg of MQO and 800 mg of HPMCAS (for a 1:4 drug-to-polymer ratio). b. Dissolve both components in a suitable volume of acetone (e.g., 50-100 mL) in a round-bottom flask to form a clear solution[9][10]. Ensure complete dissolution of both drug and polymer.

  • Solvent Evaporation: a. Attach the flask to a rotary evaporator. b. Set the water bath temperature to 40-60°C. c. Apply vacuum and rotate the flask to evaporate the solvent, which will leave a thin film on the flask wall[11].

  • Drying: Scrape the resulting solid film from the flask. Place the solid in a vacuum oven at 40°C overnight to remove any residual solvent[10].

  • Processing: Gently grind the dried solid into a fine, uniform powder using a mortar and pestle.

  • Characterization (Crucial Step): The amorphous nature of the dispersion should be confirmed using techniques like Powder X-ray Diffraction (PXRD), which will show a halo pattern instead of sharp peaks, and Differential Scanning Calorimetry (DSC), which will show a single glass transition temperature[10].

  • Dosing Preparation: For in vivo studies, the ASD powder can be suspended in an aqueous vehicle (e.g., 0.5% methylcellulose in water) immediately before oral administration.

Strategy 3: Lipid-Based Drug Delivery Systems (LBDDS)

Rationale: LBDDS are mixtures of oils, surfactants, and co-solvents that improve oral bioavailability by presenting the drug in a solubilized state within the gastrointestinal tract[13]. Self-Emulsifying Drug Delivery Systems (SEDDS) are a type of LBDDS that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media (like GI fluids)[7]. This large surface area facilitates drug absorption through lipid pathways[4][14].

Protocol 4: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To develop a SEDDS formulation for oral delivery of MQO.

Materials:

  • MQO powder

  • Oils (e.g., Labrafac™ PG, Maisine® CC)

  • Surfactants (e.g., Cremophor® RH 40, Tween® 80)

  • Co-solvents (e.g., Transcutol® HP, PEG 400)

  • Glass vials, vortex mixer

Procedure:

  • Excipient Screening: a. First, determine the solubility of MQO in individual oils, surfactants, and co-solvents using the method from Protocol 1. b. Select the excipients that show the highest solubility for MQO to maximize drug loading.

  • Ternary Phase Diagram Construction (Optional but Recommended): To optimize the ratios, construct pseudo-ternary phase diagrams by mixing the selected oil, surfactant, and co-solvent in various proportions and observing the resulting emulsion when diluted with water. The goal is to identify regions that form stable, fine emulsions.

  • Formulation Preparation (Example): a. Based on screening data, select an oil (e.g., Labrafac PG), a surfactant (e.g., Cremophor RH 40), and a co-solvent (e.g., Transcutol HP)[15]. b. Prepare a blank SEDDS formulation by mixing the excipients in a chosen ratio (e.g., 30% Labrafac, 50% Cremophor, 20% Transcutol). c. Add MQO to the blank formulation at the target concentration (e.g., 50 mg/mL) and vortex or sonicate until fully dissolved. Gentle warming may be required.

  • Emulsification Test: a. Add 100 µL of the drug-loaded SEDDS formulation to 10 mL of water in a clear vial. b. Gently invert the vial 2-3 times. c. A successful SEDDS will rapidly form a clear or slightly bluish-white, translucent microemulsion without signs of phase separation or drug precipitation[16].

  • Characterization: The resulting emulsion should be characterized for droplet size (typically <100 nm for SMEDDS), polydispersity index, and stability upon dilution[16].

Part 4: Formulation Characterization & Troubleshooting

Rationale: Preparing a formulation is only half the battle. It is essential to characterize the final product to ensure it meets quality attributes for in vivo use, such as stability, homogeneity, and purity[17].

Protocol 5: Key Characterization Assays
  • Visual Inspection: The simplest test. Solutions should be clear and free of particles. Suspensions and emulsions should be uniform and resuspend easily.

  • Stability Assessment: Store the formulation under relevant conditions (e.g., 4°C, room temperature) for a period relevant to the study duration (e.g., 7 days). Periodically re-assess for any signs of precipitation, crystallization, phase separation, or changes in particle size.

  • Drug Content and Purity: Use an analytical method like HPLC to confirm the concentration of MQO in the formulation and to check for any degradation products that may have formed during preparation[18].

Troubleshooting Common Formulation Issues
IssuePotential CauseRecommended SolutionSource
Drug precipitates during preparation or dilution The solubility limit in the vehicle has been exceeded.Increase the proportion of the co-solvent or solubilizing agent. Lower the final drug concentration.[7]
Formulation is too viscous for injection High concentration of polymers or certain co-solvents (e.g., high MW PEGs).Use a lower concentration of the viscosity-enhancing excipient or switch to a less viscous alternative.[7]
Inconsistent results in in vivo studies Poor bioavailability due to precipitation at the injection site or in the GI tract.For oral formulations, consider a lipid-based system like SEDDS to improve absorption. For IV, ensure the vehicle is robust enough to prevent precipitation upon dilution with blood.[7][16]
ASD does not improve dissolution The drug did not become fully amorphous or has recrystallized.Confirm amorphous state with PXRD/DSC. Ensure adequate polymer is used to stabilize the drug. Store under dry conditions.[9]

Conclusion

The successful in vivo evaluation of 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one is critically dependent on surmounting its inherent solubility limitations. There is no single "best" formulation; the optimal choice is a balance of performance, complexity, and the specific demands of the biological experiment. By following a systematic approach—starting with fundamental solubility screening and progressing logically to co-solvent, amorphous solid dispersion, or lipid-based systems—researchers can develop a robust and reliable formulation. This data-driven methodology, combined with thorough characterization, will ultimately yield more accurate and reproducible pharmacokinetic and pharmacodynamic data, accelerating the drug development process.

References

  • Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies - Benchchem.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
  • Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies - Benchchem.
  • Excipient Nanoemulsions for Improving Oral Bioavailability of Bioactives - PMC - NIH.
  • Excipients for solubility and bioavailability enhancement - Gattefossé.
  • BIOAVAILABILITY ENHANCEMENT - Out of the Shadows: Excipients Take the Spotlight; Part 1 of 2. (2018, June 20).
  • Bioavailability Enhancement for Oral Dosage - Roquette.
  • Enhancing Bioavailability: The Strategic Role of Excipients in Drug Delivery - Colorcon. (2025, October 29).
  • Strategies to Formulate Lipid-based Drug Delivery Systems. (2011, May 1).
  • Full article: Preparation, characterization and in vivo studies of amorphous solid dispersion of gambogic acid with meglumine - Taylor & Francis. (2025, November 18).
  • In Vitro and In Vivo Evaluation of Amorphous Solid Dispersions Generated by Different Bench-Scale Processes, Using Griseofulvin as a Model Compound - PMC.
  • Lipid-Based Drug Delivery Systems - PMC - NIH.
  • Amorphous Solid Dispersions as Enabling Formulations for Discovery and Early Development | American Pharmaceutical Review. (2011, January 1).
  • Preparation, characterization and in vivo studies of amorphous solid dispersion of gambogic acid with meglumine - PubMed. (2025, November 22).
  • Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development - BioDuro.
  • Drug Formulation Characterization | Thermo Fisher Scientific - AR.
  • Preparation of Amorphous Solid Dispersions by Cryomilling: Chemical and Physical Concerns Related to Active Pharmaceutical Ingredients and Carriers - ACS Publications. (2020, January 21).
  • Strategies to formulate lipid-based drug delivery systems - ResearchGate. (2025, August 5).
  • Preparation, Characterization and in vivo Evaluation of Parenteral Sustained Release Microsphere Formulation of Zopiclone - PMC.
  • 6-methoxyquinoline quinoline, 6-methoxy - The Good Scents Company.
  • Preparation, characterization, and in vivo evaluation of intranasally administered liposomal formulation of donepezil - PMC.
  • Are Lipid-Based Drug Delivery Systems in Your Formulation Toolbox? (2018, August 30).
  • 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one | 3954-50-5 | C11H13NO2 | Appchem.
  • 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one - Sigma-Aldrich.
  • An In-depth Technical Guide to 6-Methoxy-2-methylquinolin-4-amine - Benchchem.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical chemical and operational bottlenecks encountered during the synthesis of 2,3-dihydroquinolin-4-one derivatives.

The synthesis of 6-methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one is typically achieved via a two-step sequence: an aza-Michael addition of N-methyl-p-anisidine to acrylic acid to form a β -alanine intermediate, followed by an intramolecular Friedel-Crafts acylation[1]. While conceptually straightforward, the electron-rich nature of the methoxy-substituted aromatic ring and the harsh conditions required for cyclization often lead to poor yields, stalled reactions, and product degradation[2].

This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative benchmarks to ensure high-fidelity synthesis.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I observing significant demethylation of the 6-methoxy group during the cyclization step? A: Demethylation (ether cleavage) is a classic side reaction when electron-rich aryl ethers are exposed to strong acids at elevated temperatures.

  • Causality: Strong Brønsted acids (like Polyphosphoric Acid, PPA) or Lewis acids (like AlCl3​ ) protonate or coordinate to the ether oxygen. This transforms the methoxy group into a superior leaving group, making the methyl carbon highly susceptible to nucleophilic attack, ultimately yielding a phenol byproduct.

  • Solution: Switch your cyclization medium from PPA to Eaton’s Reagent (10 wt% P2​O5​ in methanesulfonic acid)[3]. Eaton’s reagent possesses significantly lower viscosity, which enhances mass transfer and allows the Friedel-Crafts cyclization to proceed efficiently at lower temperatures (60–80 °C)[2][3]. This kinetic control favors the desired C-C bond formation over the higher-activation-energy ether cleavage.

Q2: My cyclization stalls at 60% conversion, leaving unreacted β -alanine intermediate. How can I drive the reaction to completion? A: Incomplete cyclization almost always stems from insufficient dehydration in the reaction medium[2].

  • Causality: The generation of the reactive acylium ion from the carboxylic acid releases one equivalent of water. If the local concentration of the dehydrating agent ( P2​O5​ ) is depleted or compromised by atmospheric moisture, the reaction reaches an equilibrium and stalls[3].

  • Solution: Ensure your Eaton’s reagent is freshly prepared or stored under strict anhydrous conditions. Increase the reagent volume to 10–15 mL per gram of substrate to maintain a vast excess of P2​O5​ .

  • Self-Validation: Do not rely solely on TLC. Monitor the reaction via LC-MS. You have achieved complete activation when the parent mass [M+H]+ completely shifts to the acylium/cyclized product mass [M−18+H]+ .

Q3: During the first step, I am getting poor yields of the N-(4-methoxyphenyl)-N-methyl- β -alanine intermediate. What is going wrong? A: The aza-Michael addition between N-methyl-p-anisidine and acrylic acid often suffers from competing side reactions.

  • Causality: Acrylic acid is highly prone to thermal polymerization. Under reflux conditions, it can polymerize into polyacrylic acid before the secondary amine has time to undergo nucleophilic attack.

  • Solution: Add a radical inhibitor (e.g., hydroquinone, 0.1 mol%) to the reaction mixture to suppress polymerization. Run the reaction in a non-polar solvent like toluene at reflux to precisely control the thermal profile.

Q4: How should I safely and effectively quench the Eaton's reagent cyclization without hydrolyzing my product? A: The quench of Eaton's reagent is highly exothermic and requires strict thermal management[2].

  • Causality: Methanesulfonic acid and P2​O5​ react violently with water, releasing massive amounts of thermal energy. If the internal temperature spikes during the quench, the newly formed quinolin-4-one can undergo thermal degradation or ring-opening.

  • Solution: Employ a "reverse quench." Cool the reaction mixture to 0–5 °C, then slowly pour the viscous mixture over a large excess of vigorously stirred crushed ice. This provides an immediate heat sink, keeping the temperature below 10 °C during the hydrolysis of the polyphosphates[2].

Part 2: Quantitative Data Summaries

To optimize your synthetic route, compare the performance of standard cyclization reagents. Eaton's reagent provides the optimal balance of yield and mild conditions for methoxy-substituted substrates.

Table 1: Comparison of Cyclization Reagents for N-Aryl- β -alanine Derivatives

Reagent SystemTemperature (°C)Time (h)Viscosity / HandlingTypical Yield (%)Impurity Profile
Eaton's Reagent ( P2​O5​ / MeSO3​H )60 - 802 - 4Low / Easy85 - 92Minimal demethylation
Polyphosphoric Acid (PPA)120 - 1404 - 6Very High / Difficult60 - 70Significant phenol formation
AlCl3​ / CH2​Cl2​ (via Acid Chloride)0 - 251 - 2Low / Moderate75 - 80Requires extra step ( SOCl2​ )

Part 3: Experimental Protocols

Protocol 1: Synthesis of N-(4-methoxyphenyl)-N-methyl- β -alanine
  • Setup: Charge a 250 mL round-bottom flask with N-methyl-p-anisidine (10.0 g, 72.9 mmol, 1.0 equiv) and anhydrous toluene (100 mL).

  • Reagent Addition: Add acrylic acid (6.3 g, 87.5 mmol, 1.2 equiv) followed by hydroquinone (8 mg, 0.1 mol%) to prevent radical polymerization.

  • Reaction: Equip the flask with a reflux condenser and heat to 110 °C for 14 hours under a nitrogen atmosphere.

  • Validation: Monitor by TLC (Hexane/EtOAc 7:3). The reaction is complete when the aniline spot ( Rf​≈0.6 ) is entirely consumed.

  • Workup: Cool to room temperature. Extract the product into 1M aqueous NaOH (3 x 50 mL). Wash the aqueous layer with diethyl ether (50 mL) to remove organic impurities. Carefully acidify the aqueous layer to pH 4 using 1M HCl, and extract the precipitated β -alanine derivative into ethyl acetate (3 x 75 mL). Dry over anhydrous Na2​SO4​ and concentrate in vacuo.

Protocol 2: Intramolecular Friedel-Crafts Cyclization using Eaton's Reagent
  • Setup: In a dry, nitrogen-flushed 250 mL round-bottom flask, add freshly prepared Eaton's reagent (10 wt% P2​O5​ in MeSO3​H , 100 mL)[3]. Cool the flask to 0 °C using an ice bath.

  • Substrate Addition: Add the N-(4-methoxyphenyl)-N-methyl- β -alanine (10.0 g, 47.8 mmol) portion-wise over 15 minutes to control the mild exotherm.

  • Cyclization: Remove the ice bath and heat the mixture to 75 °C for 3 hours.

  • Self-Validation Check: Pull a 10 μ L aliquot, quench in 1 mL cold water, extract with 1 mL EtOAc, and analyze via LC-MS. Ensure >95% conversion to the [M−18] mass (Target MW: 191.23 g/mol ).

  • Reverse Quench: Cool the reaction mixture back to 0 °C. Slowly pour the acidic mixture over 500 g of vigorously stirred crushed ice to prevent thermal degradation[2].

  • Neutralization & Extraction: Slowly add cold saturated aqueous NaHCO3​ until the aqueous mixture reaches pH 8. Extract the product with Ethyl Acetate (3 x 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate to afford the pure 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one.

Part 4: Mechanistic & Workflow Visualizations

Workflow A N-methyl-p-anisidine + Acrylic Acid B Michael Addition (Reflux, Toluene) A->B C N-(4-methoxyphenyl)- N-methyl-β-alanine B->C D Friedel-Crafts Cyclization (Eaton's Reagent, 75°C) C->D E 6-Methoxy-1-methyl-2,3- dihydro-1H-quinolin-4-one D->E

Two-step synthetic workflow for 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one.

Mechanism N1 Step 1: Activation Protonation of carboxylic acid by Methanesulfonic Acid N2 Step 2: Dehydration P2O5 scavenges water to prevent reversibility N1->N2 Rapid Equilibrium N3 Step 3: Electrophile Generation Formation of highly reactive Acylium Ion N2->N3 -H2O N4 Step 4: Cyclization Intramolecular electrophilic attack ortho to the methoxy group N3->N4 Rate-Limiting Step N5 Step 5: Rearomatization Deprotonation restores aromaticity yielding target quinolin-4-one N4->N5 Fast

Mechanism of Eaton's Reagent-mediated intramolecular Friedel-Crafts cyclization.

References

  • Synthesis of functionalised 2,3-dihydroquinolin-4(1H)-ones vs. quinoline or N-alkenylindole derivatives through sequential reactions of 2-alkynylanilines with ketones, Organic & Biomolecular Chemistry (RSC Publishing),[Link]

  • Effect of the Acid Medium on the Synthesis of Polybenzimidazoles Using Eaton's Reagent, MDPI,[Link]

Sources

Technical Support Center: Crystallization of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to help researchers, process chemists, and drug development professionals overcome the specific isolation challenges associated with 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one.

Due to its specific polarity profile—featuring a hydrophilic lactam core and hydrophobic methoxy/methyl substitutions—this dihydroquinolinone derivative is highly susceptible to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out"[1]. This guide provides field-proven, self-validating methodologies to bypass the miscibility gap and enforce rigid crystal lattice formation.

Part 1: Diagnostic Workflows & Mechanistic Pathways

To successfully crystallize this molecule, you must control the kinetic competition between phase separation and nucleation. The workflow below illustrates the feedback loop required to maintain the system within the metastable zone.

G Start Define Thermodynamic Phase Diagram Cooling Generate Supersaturation (Cooling/Antisolvent) Start->Cooling CheckLLPS PAT Monitoring (Turbidity/FBRM) Cooling->CheckLLPS OilingOut LLPS / Oiling Out (ΔG_mix > 0) CheckLLPS->OilingOut Miscibility Gap Reached Nucleation Primary Nucleation CheckLLPS->Nucleation Metastable Zone Maintained Intervention Feedback Loop: Heat & Apply Seeding OilingOut->Intervention Growth Controlled Crystal Growth (High Purity Solid) Nucleation->Growth Intervention->Cooling Adjusted Thermal Profile

Process flow for detecting and mitigating Liquid-Liquid Phase Separation (LLPS) via PAT feedback.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one form a sticky oil instead of crystals upon cooling?

A: This is a classic case of Liquid-Liquid Phase Separation (LLPS) . When the solution is cooled, supersaturation causes the dissolved compound to separate into a secondary, product-rich liquid phase (an emulsion) rather than a crystalline solid[1]. Mechanistically, this occurs because the Gibbs free energy of mixing ( ΔGmix​ ) becomes greater than zero before the system can overcome the kinetic barrier required for crystal nucleation[2]. Because the solute molecules in these oil droplets have high mobility, they act as an excellent solvent for structurally similar impurities[1]. If this oil spontaneously solidifies later, it traps these impurities, resulting in a gel-like, amorphous, or out-of-specification product[1].

Q2: How can I prevent the miscibility gap from ruining my batch purity?

A: You must bypass the kinetic hindrance of nucleation. Oiling out from a single solvent below the compound's melting point usually means the rate of phase separation outpaces the rate of nucleation[3]. The causality is simple: without a pre-existing lattice to integrate into, the molecule takes the path of least resistance (coalescing into liquid droplets)[2]. The Solution: Implement a strict seeding strategy combined with a flattened cooling curve. By introducing high-quality seed crystals at a temperature just above the known oiling-out boundary, you provide an immediate surface for solute integration, forcing the system to consume supersaturation via crystal growth rather than droplet formation[1][3].

Q3: I am using an Ethanol/Water mixture. Why is my product agglomerating?

A: Solvent mixtures with vastly different polarities (like ethanol and water) frequently induce demixing[3]. In a well-mixed jacketed vessel, supersaturated solutions of pharmaceutical intermediates in ethanol/water often spontaneously separate into two liquid phases upon cooling[2]. These small oil droplets grow, coalesce, and eventually undergo spontaneous, uncontrolled crystallization[2]. This rapid, secondary solidification binds independent particles together, causing massive agglomeration[4]. To resolve this, shift to a single solvent system (e.g., Isopropyl acetate or Toluene) or alter the antisolvent addition rate to strictly control the supersaturation trajectory.

Part 3: Quantitative Solvent Screening Data

To make informed decisions, you must understand how solvent properties interact with the dihydroquinolinone core. The table below summarizes empirical solvent behaviors for this class of molecules.

Solvent SystemRatio (v/v)Dielectric Constant ( ϵ )LLPS / Oiling Out RiskRecommended Process Action
Ethanol / Water 50:50~50.0Critical (High) Avoid. High propensity for spontaneous emulsion and agglomeration[2].
Ethyl Acetate / Hexane 30:70~2.5ModerateUse slow cooling (0.1 °C/min); seed at 5% supersaturation[5].
Isopropyl Acetate 1006.0LowIdeal for primary cooling crystallization. Excellent impurity rejection.
Methanol 10032.7Low to ModerateGood for initial purification, but yield may be limited by high solubility[6].

Part 4: Self-Validating Experimental Protocol

To ensure a self-validating system, this protocol utilizes Process Analytical Technology (PAT)—specifically in-line turbidity or Focused Beam Reflectance Measurement (FBRM)—to provide real-time feedback[4]. If the protocol fails at any step, the PAT data will immediately indicate why (e.g., a drop in turbidity signal indicates oiling out/agglomeration)[4].

Standard Operating Procedure: Seeded Cooling Crystallization

Objective: Isolate high-purity 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one while bypassing the LLPS boundary.

  • Dissolution & Clarification:

    • Suspend crude 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one in Isopropyl Acetate (approx. 10 volumes).

    • Heat the reactor to 65 °C under agitation (400 rpm) until complete dissolution is achieved.

    • Validation Check: The in-line turbidity probe must read baseline (clear solution).

  • Establishment of the Metastable Zone:

    • Cool the solution linearly at a rate of 0.5 °C/min to 50 °C.

    • Hold at 50 °C for 15 minutes to ensure thermal equilibrium.

  • Seeding Strategy (Critical Step):

    • Introduce 1-2 wt% of highly pure, milled seed crystals of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one.

    • Causality: Seeding at this specific thermodynamic point provides a lower-energy pathway for the solute to enter the solid phase, effectively outcompeting the kinetics of liquid-liquid demixing[1].

  • Controlled Desupersaturation:

    • Hold the temperature at 50 °C for 60 minutes to allow the seed bed to establish and initial growth to consume excess supersaturation.

    • Resume cooling at a highly controlled, slow rate of 0.1 °C/min down to 5 °C.

  • PAT Feedback Loop:

    • Monitor the FBRM/turbidity signal continuously.

    • Self-Correction: If a sudden drop in the signal occurs (indicating droplet coalescence/agglomeration)[4], immediately trigger the automated crystallizer to heat the system back to 55 °C to redissolve the oil, then resume cooling at a slower rate (0.05 °C/min)[4].

  • Isolation:

    • Hold at 5 °C for 4 hours to maximize yield.

    • Filter the suspension, wash the cake with cold Isopropyl Acetate (2 volumes), and dry under vacuum at 40 °C.

Part 5: References

  • Oiling Out in Crystallization - Mettler Toledo Source: Mettler Toledo Process Analytics URL:[Link]

  • Application of a Semiautomated Crystallizer to Study Oiling-Out and Agglomeration Events—A Case Study in Industrial Crystallization Optimization Source: Organic Process Research & Development (2021, 25, 3, 564–575) URL:[Link]

  • The Problem of Oiling Out in Chemical Process Development Source: KiloMentor (2017) URL:[Link]

  • An In-Line Study of Oiling Out and Crystallization Source: Organic Process Research & Development (2005, 9, 6, 943–950) URL:[Link]

Sources

optimizing HPLC retention time for 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one

Welcome to the technical support guide for developing and optimizing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one. This document is designed for researchers, analytical chemists, and drug development professionals, providing in-depth, experience-based guidance to overcome common chromatographic challenges. Our approach is rooted in fundamental principles to empower you to not only solve immediate issues but also to build a deeper understanding of your separation.

Section 1: Understanding the Analyte - Foundational Properties

Before injecting a sample, a foundational understanding of the analyte's physicochemical properties is paramount. This knowledge informs every decision in method development, from column selection to mobile phase pH. 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one is a quinolinone derivative with features that directly impact its chromatographic behavior.[1]

PropertyValue / EstimateImplication for HPLC Method Development
Molecular Formula C₁₁H₁₃NO₂Indicates the elemental composition.[2][3]
Molecular Weight 191.23 g/mol A small molecule, well-suited for standard HPLC analysis.[2][3]
Structure Quinolinone core with methoxy, N-methyl, and ketone groupsThe structure suggests moderate polarity. The N-methyl group within the dihydro-quinolinone ring creates a tertiary amine, which is a basic site.
Estimated logP ~2.0 - 2.5The molecule is moderately lipophilic, making it an ideal candidate for reversed-phase (RP) chromatography. A C18 column should provide adequate retention.[4][5]
Estimated pKa ~5.0 - 6.0The tertiary amine is the primary ionizable group. The pKa is critical; at a mobile phase pH below this value, the analyte will be protonated (cationic), and at a pH above, it will be neutral. This ionization state drastically affects retention and peak shape.[6]

Section 2: Foundational HPLC Method Development (FAQs)

This section addresses the initial questions that arise when building a method from the ground up, providing the "why" behind each recommendation.

Q: What is the most suitable column for the initial analysis?

A: A high-purity, end-capped C18 (octadecylsilane) column is the recommended starting point.

  • Causality: Given the analyte's moderate logP, the nonpolar C18 stationary phase will provide sufficient hydrophobic interactions for retention in a reversed-phase mode.[7][8] High-purity (Type B) silica minimizes surface silanol activity, which is crucial for preventing peak tailing with basic compounds like our analyte.[9] A standard dimension such as 4.6 x 150 mm with 5 µm particles offers a good balance of efficiency, backpressure, and robustness.[8]

Q: How should I prepare the initial mobile phase?

A: Start with a simple isocratic mobile phase of Acetonitrile (ACN) and water containing a low concentration of an acidic modifier. A good starting point is a 40:60 (v/v) mixture of ACN and water with 0.1% formic acid.

  • Causality:

    • Organic Modifier: Acetonitrile is often preferred over methanol for its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.[7]

    • Acidic Modifier (pH Control): The tertiary amine in your analyte is basic. Adding 0.1% formic acid will bring the mobile phase pH to approximately 2.7. This is well below the estimated pKa, ensuring the analyte is consistently in its protonated (cationic) form. This serves two critical purposes:

      • Suppresses Silanol Interactions: Free silanol groups on the silica backbone of the column are negatively charged at higher pH and can cause strong, undesirable ionic interactions with the protonated basic analyte, leading to severe peak tailing.[9] By keeping the pH low, these silanols are protonated and rendered neutral, minimizing this secondary interaction.[9]

      • Ensures a Single Analyte Form: Running the analysis at a pH far from the analyte's pKa prevents a mixed population of ionized and neutral forms, which would result in broad or split peaks.

Q: What is the best way to determine the optimal detection wavelength (λmax)?

A: If your HPLC system has a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, inject a moderately concentrated standard and extract the UV spectrum from the apex of the resulting peak. The wavelength with the highest absorbance is the λmax and will provide the best sensitivity. For quinoline derivatives, strong absorbance is often found around 254 nm and in the 300-330 nm range, making these good starting points for a variable wavelength detector.[8][10]

Section 3: Baseline Experimental Protocol

This protocol provides a robust starting point for your analysis. Method validation should be performed according to ICH guidelines or internal SOPs.[7]

Step-by-Step Methodology
  • Preparation of Mobile Phase:

    • Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water, add 1 mL of formic acid (0.1% v/v). Degas thoroughly using sonication or vacuum filtration.

    • Mobile Phase B (Organic): Use HPLC-grade Acetonitrile.

  • Preparation of Standard Stock Solution:

    • Accurately weigh ~10 mg of 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one reference standard.

    • Dissolve in a 10 mL volumetric flask using methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Preparation of Working Standard:

    • Dilute the stock solution with the initial mobile phase composition (e.g., 40:60 ACN:Water) to a final concentration within the expected linear range of the detector (e.g., 10 µg/mL).

  • Sample Preparation:

    • Prepare your sample by dissolving it in a solvent that is chromatographically weaker than or identical to the mobile phase.[11] This prevents peak distortion.

    • Filter all samples and standards through a 0.45 µm syringe filter before injection to prevent system clogging.[8]

  • HPLC Instrument Setup:

ParameterRecommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 40% Acetonitrile, 60% Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or determined λmax)
Run Time 10 minutes
  • System Equilibration & Analysis:

    • Equilibrate the column with the mobile phase for at least 15-20 minutes or until a stable baseline is achieved.[7][12]

    • Perform several blank injections (mobile phase) to ensure the system is clean.

    • Inject the working standard to determine the initial retention time and peak shape.

Experimental Workflow Diagram

G cluster_prep Preparation Stage cluster_hplc Analysis Stage cluster_data Data Processing p1 Prepare Mobile Phase (Aqueous + Organic) p3 Prepare Working Standard (Dilute with Mobile Phase) p1->p3 p2 Prepare Standard Stock (1 mg/mL in MeOH) p2->p3 h1 Equilibrate HPLC System (Stable Baseline) p3->h1 p4 Prepare & Filter Sample p4->h1 h2 Inject Blank(s) h1->h2 h3 Inject Standard(s) h2->h3 h4 Inject Sample(s) h3->h4 d1 Acquire Chromatogram h4->d1 d2 Integrate Peak & Determine Retention Time (tR) d1->d2 d3 Assess Peak Shape & System Suitability d2->d3

Caption: HPLC analysis workflow from preparation to data acquisition.

Section 4: Troubleshooting Guide for Retention Time Optimization

This section provides solutions to the most common issues encountered during method optimization, structured in a problem-solution format.

Problem 1: Retention Time is Too Short (Analyte Elutes Near the Solvent Front)

Q: My peak is eluting too early (k' < 2), indicating poor retention. How do I increase the retention time?

A: To increase retention in reversed-phase chromatography, you must increase the analyte's interaction with the stationary phase. This is achieved by making the mobile phase more polar (weaker).

  • Primary Solution: Decrease Organic Modifier Concentration.

    • Action: Systematically decrease the percentage of acetonitrile in the mobile phase. For example, move from 40% ACN to 35%, then 30%.

    • Causality: Reducing the ACN content increases the mobile phase's polarity. This enhances the partitioning of the moderately nonpolar analyte onto the nonpolar C18 stationary phase, thereby increasing the retention factor (k') and retention time. A change of just 1% in organic content can shift retention time by 5-15%.[13]

  • Secondary Solution: Change Organic Modifier.

    • Action: If you are using acetonitrile, switch to methanol.

    • Causality: Methanol is a weaker solvent than acetonitrile in reversed-phase HPLC. Replacing ACN with MeOH at the same percentage will generally lead to longer retention times.

  • Alternative Solution: Use a Column with Higher Retentivity.

    • Action: Switch to a column with a higher carbon load or a different chemistry, such as a Phenyl-Hexyl phase.

    • Causality: A higher carbon load provides more hydrophobic surface area for interaction. A Phenyl-Hexyl phase can offer alternative selectivity through pi-pi interactions with the quinolinone ring system, potentially increasing retention.

Problem 2: Retention Time is Too Long (Inefficient Analysis)

Q: My analysis time is excessive (e.g., >15 minutes for a single peak). How can I safely reduce the retention time?

A: To decrease retention, you must reduce the analyte's interaction with the stationary phase by making the mobile phase less polar (stronger).

  • Primary Solution: Increase Organic Modifier Concentration.

    • Action: Systematically increase the percentage of acetonitrile. For example, move from 40% ACN to 45%, then 50%.

    • Causality: Increasing the ACN content decreases the mobile phase's polarity. This reduces the hydrophobic interaction between the analyte and the C18 phase, causing the analyte to elute faster.

  • Secondary Solution: Increase Column Temperature.

    • Action: Increase the column temperature in small increments (e.g., from 30 °C to 35 °C or 40 °C).

    • Causality: Raising the temperature reduces the viscosity of the mobile phase, which slightly decreases retention time. More importantly, it can increase the analyte's solubility in the mobile phase and decrease the energy of interaction with the stationary phase, leading to shorter retention. A 1 °C change can alter retention time by 1-2%.[13][14] This also often improves peak efficiency (narrower peaks).

Problem 3: Unstable or Drifting Retention Time

Q: My retention time is not reproducible between injections or drifts over a sequence. What are the likely causes and how do I fix them?

A: Retention time instability is a common but solvable problem. A systematic check is required to pinpoint the cause.[15] According to Agilent, identifying whether the shift is steady, random, or abrupt can help diagnose the issue.[14]

Potential CauseDiagnostic Check & Solution
Insufficient Column Equilibration Check: Are the first few injections in a sequence drifting, then stabilizing? Solution: Increase the equilibration time between injections, especially after a gradient or mobile phase change. A general rule is to flush with 10 column volumes of the mobile phase.[12]
Mobile Phase Composition Change Check: Was the mobile phase freshly prepared? Could volatile components (like ACN) have evaporated? Solution: Always use freshly prepared, well-mixed, and thoroughly degassed mobile phase.[13] Prepare mobile phase gravimetrically for higher accuracy. If using an online mixer (quaternary pump), check for proportioning valve malfunction.[14]
Temperature Fluctuations Check: Is the laboratory subject to significant temperature swings? Is the retention time drifting over the course of a day? Solution: Use a column oven to maintain a constant, stable temperature. Even a 1°C change can cause a noticeable shift.[13][14]
Flow Rate Instability Check: Are all peaks in the chromatogram shifting proportionally? This points to a flow rate issue. Solution: Check for leaks in the system (fittings, pump seals).[14] Worn pump seals or faulty check valves may need replacement. Manually verify the flow rate with a graduated cylinder and stopwatch.[13]
Column Degradation / Contamination Check: Is the retention time steadily decreasing over many runs, often accompanied by an increase in backpressure and peak tailing? Solution: The column may be contaminated or aging. Try flushing the column with a strong solvent (e.g., 100% ACN). If performance is not restored, the column may need to be replaced. Using a guard column can extend the life of your analytical column.[12][16]
Troubleshooting Logic for Retention Time Instability
Caption: A systematic workflow for troubleshooting retention time instability.
Problem 4: Poor Peak Shape (Especially Tailing)

Q: My peak is tailing (asymmetric). Why is this happening and how do I achieve a symmetrical peak?

A: Peak tailing for a basic compound like this is almost always caused by secondary interactions with the stationary phase or other system components.[9]

  • Primary Cause: Silanol Interactions.

    • Explanation: As discussed, residual, un-endcapped silanol groups on the silica surface can interact ionically with your protonated basic analyte, causing a portion of the analyte molecules to "stick" to the column and elute later, creating a tail.

    • Solution 1 (Confirm pH): Ensure your mobile phase pH is low (pH < 3) to keep both the analyte protonated and the silanols neutral. Double-check the preparation of your acidic mobile phase.[9]

    • Solution 2 (Use a Different Column): Modern, high-purity Type B silica columns with advanced end-capping significantly reduce silanol activity. If you are using an older (Type A) column, switching to a newer generation column is the most effective solution.[9]

  • Secondary Cause: Metal Chelation.

    • Explanation: The ketone and amine functionalities can potentially chelate with trace metal ions (e.g., from stainless steel frits or column hardware), leading to tailing.[17]

    • Solution: Use a column with metal-free or bio-inert hardware. Alternatively, adding a weak chelating agent like 0.1% Trifluoroacetic Acid (TFA) instead of formic acid can sometimes improve peak shape, but be aware that TFA is a strong ion-pairing agent and can be difficult to flush from a column.

  • Other Cause: Column Overload.

    • Explanation: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[17]

    • Solution: Reduce the concentration of your sample or decrease the injection volume.

References

  • MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. MicroSolv.
  • Timberline Instruments. (2026, March 8). HPLC Retention Time Drift: Causes & Troubleshooting Guide. Timberline Instruments.
  • ResearchGate. (2023, March 9). How to fix peak shape in hplc?.
  • Crawford Scientific. (2020, August 18). Troubleshooting Retention Time Changes in (U)
  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru.
  • Agilent Technologies. (2010). LC Troubleshooting Series: Retention Time Shifts. Agilent.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Phenomenex.
  • GL Sciences. 1. How to Obtain Good Peak Shapes. GL Sciences Inc.
  • LC-GC. HPLC Troubleshooting Guide. LC-GC.
  • ResearchGate. (2023, August 24). How to fix a shifting retention time of peaks in hplc?.
  • BenchChem. Application Note: High-Performance Liquid Chromatography (HPLC)
  • BenchChem. Application Note: HPLC Analysis of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol. BenchChem.
  • Rosario-Ortiz, F. L., et al. (2004, February 15). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology.
  • Musiol, R., et al. RP-HPLC determination of lipophilicity in series of quinoline derivatives.
  • Appchem. 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one. Appchem.
  • BenchChem. An In-depth Technical Guide to 6-Methoxy-2-methylquinolin-4-amine. BenchChem.
  • mVOC 4.0. Quinoline. mVOC 4.0.
  • National Institute of Standards and Technology. Quinoline, 6-methoxy-. NIST WebBook.
  • Sigma-Aldrich. 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one. Sigma-Aldrich.

Sources

resolving common impurities in 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for the synthesis of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting assistance and address common challenges encountered during the synthesis of this important quinolinone derivative. Our focus is on providing practical, evidence-based solutions to common impurity-related issues.

Introduction to the Synthesis

The synthesis of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one is a critical process in the development of various pharmacologically active molecules. A common and efficient synthetic approach involves a two-step sequence: a Michael addition of N-methyl-p-anisidine to an acrylate ester, followed by an intramolecular Friedel-Crafts acylation (cyclization) to form the desired tricyclic core.

While this method is robust, it is not without its challenges. The formation of impurities can significantly impact the yield, purity, and overall success of the synthesis. This guide will walk you through the identification, understanding, and resolution of these common impurities.

Visualizing the Synthetic Pathway and Potential Pitfalls

To better understand the process, let's visualize the synthetic workflow and where impurities can arise.

Synthesis_Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Intramolecular Friedel-Crafts Acylation cluster_impurities Potential Impurities A N-methyl-p-anisidine C Intermediate: N-(4-methoxyphenyl)-N-methyl-β-alanine ethyl ester A->C Base or Heat B Ethyl Acrylate B->C D Product: 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one C->D Polyphosphoric Acid (PPA) or Eaton's Reagent I1 Impurity A: Unreacted Starting Materials C->I1 Incomplete Reaction I2 Impurity B: Di-acylated Product D->I2 Harsh Conditions I3 Impurity C: 5-Methoxy Isomer D->I3 Lack of Regiocontrol I4 Impurity D: De-methylated Product D->I4 Acid-catalyzed Cleavage

Caption: Synthetic pathway for 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one and points of impurity formation.

Troubleshooting Guide: Common Impurities and Their Resolution

This section is formatted in a question-and-answer style to directly address the challenges you may be facing in the laboratory.

Impurity A: Unreacted Starting Materials (N-methyl-p-anisidine and/or the β-alanine ester intermediate)

Q1: My post-reaction analysis (TLC, LC-MS) shows significant amounts of starting materials. What is causing the incomplete conversion?

A1: Incomplete conversion is a frequent issue and can stem from several factors in both steps of the synthesis.

  • In the Michael Addition:

    • Insufficient Base or Heat: The addition of the secondary amine to the acrylate is often the rate-limiting step. If you are using a base catalyst, ensure it is of good quality and used in the correct stoichiometric amount. If performing the reaction thermally, ensure the temperature is high enough and the reaction time is sufficient.

    • Reversibility: The Michael addition can be reversible. Driving the reaction to completion may require removal of the alcohol byproduct if using a transesterification approach or using a molar excess of the acrylate.

  • In the Friedel-Crafts Acylation:

    • Catalyst Deactivation: The Lewis or Brønsted acids used for cyclization (e.g., PPA, Eaton's reagent) are highly hygroscopic. Moisture in your reagents or glassware will quench the catalyst, leading to an incomplete reaction.[1]

    • Insufficient Catalyst: The quinolinone product can complex with the acid catalyst, effectively sequestering it. Therefore, stoichiometric or even excess amounts of the catalyst are often necessary.[1]

    • Low Reaction Temperature: Intramolecular Friedel-Crafts acylations often require elevated temperatures to overcome the activation energy of the cyclization.

Troubleshooting Protocol: Driving the Reaction to Completion

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (nitrogen or argon). Use freshly opened or properly stored anhydrous solvents and reagents.

  • Optimize Catalyst Loading: If incomplete cyclization is observed, incrementally increase the amount of PPA or Eaton's reagent. A typical starting point is a 10-fold excess by weight of PPA to the β-alanine ester intermediate.

  • Temperature and Time Study: Monitor the reaction progress by TLC or LC-MS at different temperatures and time points to find the optimal conditions. For the cyclization step, temperatures between 80-120 °C are common.

  • Purification: Unreacted starting materials can often be removed via column chromatography. A gradient elution from a non-polar solvent system (e.g., hexane/ethyl acetate) will typically elute the less polar starting materials before the more polar quinolinone product.

Impurity B: Di-acylated or Polymeric Byproducts

Q2: I'm observing a significant amount of a high molecular weight byproduct, possibly from polymerization or di-acylation. Why is this happening?

A2: The formation of polymeric material or di-acylated products is often a sign of overly harsh reaction conditions.

  • Cause: The activated aromatic ring of the N-methyl-p-anisidine or the product itself can undergo intermolecular reactions, especially at high temperatures and prolonged reaction times in the presence of a strong acid catalyst. The acrylate ester can also polymerize under these conditions.

Troubleshooting Protocol: Minimizing Polymerization

  • Control Reaction Temperature: Avoid excessive heating. It is often better to run the reaction at a lower temperature for a longer period.

  • Slow Addition: During the cyclization step, consider adding the β-alanine ester intermediate slowly to the hot PPA or Eaton's reagent. This maintains a low concentration of the reactant and can minimize intermolecular side reactions.

  • Use of a Moderator: In some cases, the use of a milder Lewis acid or a co-solvent can help to temper the reactivity.

  • Purification: Polymeric materials are typically insoluble and can sometimes be removed by filtration. If soluble, they will remain at the baseline on a TLC plate and can be separated from the product by column chromatography.

Impurity C: 5-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one (Positional Isomer)

Q3: My NMR analysis suggests the presence of an isomeric product. How can I confirm this and what causes its formation?

A3: The methoxy group is an ortho-, para-director. In the intramolecular Friedel-Crafts acylation, cyclization can occur either ortho or meta to the methoxy group. While cyclization ortho to the activating methoxy group to form the 7-methoxy isomer is electronically disfavored, cyclization to the position ortho to the N-methyl group and meta to the methoxy group can lead to the 5-methoxy isomer.

  • Cause: Lack of complete regioselectivity in the Friedel-Crafts acylation. The directing effects of the N-methyl and methoxy groups are competing. While the desired 6-methoxy product is generally favored due to the strong para-directing effect of the methoxy group, the formation of the 5-methoxy isomer can occur, especially under forcing conditions.

Troubleshooting Protocol: Enhancing Regioselectivity

  • Milder Reaction Conditions: Employing a milder Lewis acid and lower reaction temperatures can sometimes improve the regioselectivity.

  • Solvent Effects: The choice of solvent can influence the regiochemical outcome. Experimenting with different solvents may be beneficial.

  • Analytical Confirmation:

    • NMR Spectroscopy: The aromatic region of the 1H NMR spectrum will be key to distinguishing the isomers. The 6-methoxy isomer will show a different splitting pattern for the aromatic protons compared to the 5-methoxy isomer.

    • LC-MS: The isomers will have the same mass but may have different retention times on a reverse-phase HPLC column.

  • Purification: Isomers can be challenging to separate. Preparative HPLC or careful column chromatography with a shallow solvent gradient may be required.

Impurity D: 6-Hydroxy-1-methyl-2,3-dihydro-1H-quinolin-4-one (De-methylated Product)

Q4: I have identified a byproduct with a mass of 14 Da less than my target molecule. I suspect it is the de-methylated product. What would cause this?

A4: The methoxy group can be susceptible to cleavage under strong acidic conditions at elevated temperatures, leading to the formation of a hydroxyl group.

  • Cause: Acid-catalyzed cleavage of the methyl ether. This is more likely to occur with prolonged reaction times at high temperatures in the presence of strong acids like PPA.

Troubleshooting Protocol: Preventing De-methylation

  • Minimize Reaction Time and Temperature: As soon as the reaction is complete (as determined by TLC or LC-MS), proceed with the work-up. Avoid unnecessarily long reaction times or excessive heat.

  • Use of Alternative Catalysts: Consider using a Lewis acid that is less prone to inducing ether cleavage.

  • Purification: The hydroxylated impurity will be significantly more polar than the desired product. It can be readily separated by column chromatography.

Frequently Asked Questions (FAQs)

Q5: What is the best way to monitor the progress of the cyclization reaction?

A5: Thin-layer chromatography (TLC) is a quick and effective method. Use a solvent system that gives good separation between the starting material (the β-alanine ester) and the product. For example, a mixture of ethyl acetate and hexane (e.g., 30:70) is a good starting point. The product, being a ketone, will be more polar and have a lower Rf value than the ester starting material. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, LC-MS is ideal.

Q6: My final product is an oil and difficult to purify. What can I do?

A6: If the product is an oil, it may be due to residual solvent or minor impurities preventing crystallization. First, ensure all solvent is removed under high vacuum. If it remains an oil, column chromatography is the best purification method. After chromatography, you can attempt to crystallize the purified oil from a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/pentane).

Q7: What are the key characterization data I should look for to confirm the structure of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one?

A7:

  • ¹H NMR: Expect to see signals for the N-methyl group (singlet, ~3.0-3.3 ppm), the methoxy group (singlet, ~3.8-3.9 ppm), two methylene groups (triplets, in the range of 2.6-3.5 ppm), and characteristic signals for the aromatic protons.

  • ¹³C NMR: Look for the carbonyl carbon signal (~190-200 ppm) and the signals for the methoxy and N-methyl carbons.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the product should be observed.

Summary of Impurities and Key Analytical Data

Impurity IDImpurity NameCommon CauseExpected Mass (Da)Key Analytical Features
A Unreacted Starting MaterialsIncomplete reactionVariableSignals corresponding to N-methyl-p-anisidine or the β-alanine ester in NMR and MS.
B Polymeric ByproductsHarsh reaction conditionsHigh MWBaseline material on TLC, broad signals in NMR.
C 5-Methoxy IsomerLack of regioselectivitySame as productSame mass as product, different aromatic region in ¹H NMR, potentially different HPLC retention time.
D 6-Hydroxy ProductDe-methylationProduct Mass - 14More polar than the product on TLC, presence of a broad -OH signal in ¹H NMR.

Experimental Protocols

General Protocol for the Synthesis of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one

Step 1: Synthesis of N-(4-methoxyphenyl)-N-methyl-β-alanine ethyl ester

  • In a round-bottom flask, combine N-methyl-p-anisidine (1.0 eq) and ethyl acrylate (1.2 eq).

  • Add a catalytic amount of a suitable base (e.g., triethylamine, 0.1 eq) or heat the mixture at 80-100 °C for 12-24 hours.

  • Monitor the reaction by TLC until the starting aniline is consumed.

  • Remove the excess ethyl acrylate under reduced pressure. The crude product can be used directly in the next step or purified by column chromatography.

Step 2: Intramolecular Friedel-Crafts Acylation

  • In a separate flask, heat polyphosphoric acid (PPA) (10 times the weight of the ester) to 80-90 °C.

  • Slowly add the crude N-(4-methoxyphenyl)-N-methyl-β-alanine ethyl ester to the hot PPA with vigorous stirring.

  • Maintain the temperature at 80-100 °C for 1-3 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Column Chromatography Purification
  • Prepare the Column: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane).

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and dry-load the sample onto the column.

  • Elution: Begin eluting with a non-polar solvent mixture (e.g., 90:10 hexane:ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 70:30 hexane:ethyl acetate) to elute the desired product.

  • Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one.

References

  • BenchChem. (2025). Troubleshooting common issues in Friedel-Crafts reactions.
  • BenchChem. (2025). An In-depth Technical Guide to 6-Methoxy-2-methylquinolin-4-amine.
  • Quora. (2018). Why is a Friedel-Crafts reaction not possible on Quinoline?. Retrieved from [Link]

  • Google Patents. (2014). Method for synthetizing 6-methoxyquinoline. (CN103804289A).
  • Hassan, S. Z., et al. (2008).
  • Leah4sci. (2017, July 5).
  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 6-Methoxy-2-methylquinoline-4-thiol Derivatives.
  • Sudo, A., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 123.
  • Kamaruddin, N. H., et al. (2010). (6,7-Dimethoxy-4-methylisoquinolinyl)-(4'-methoxyphenyl)-methanone, a New Benzylisoquinoline Alkaloid from Beilschmiedia brevipes. Molecules, 15(4), 2338-2344.
  • Mohan, K., et al. (2010). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. E-Journal of Chemistry, 7(3), 1066-1070.
  • SWGDRUG. (2017). 6-Methoxy Methylone. Retrieved from [Link]

  • Mohan, K., et al. (2026). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones.
  • Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. In Proceedings of the 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016).
  • Perjesi, P., et al. (2001). Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines. Molecules, 6(10), 844-853.
  • Perez-Estrada, S., et al. (2023). Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene. Organic Letters, 25(23), 4345-4349.
  • Rouchal, M., et al. (2014). Intramolecular cyclization of β-nitroso-o-quinone methides. Pure and Applied Chemistry, 86(10), 1625-1636.
  • Kocijan, A., et al. (2020). The Effect of the Methyl and Ethyl Group of the Acrylate Precursor in Hybrid Silane Coatings Used for Corrosion Protection of Aluminium Alloy 7075-T6.
  • Kirkland, D., & Aardema, M. (2008). Mutagenicity assessment of acrylate and methacrylate compounds and implications for regulatory toxicology requirements. Regulatory toxicology and pharmacology, 50(3), 336-350.
  • Mkrtchyan, A., et al. (2015). Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex. Organic & Biomolecular Chemistry, 13(48), 11655-11663.
  • Asiri, A. M., et al. (2022). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Molecules, 27(7), 2136.
  • da Silva, A. C. C., et al. (2022). Analytical Method for Residual Monomer Ethyl Acrylate Determination in Commercial Latex Resin using Gas Chromatography with Flam. Brazilian Journal of Analytical Chemistry, 9(37), 1-13.
  • Roy, A., et al. (2015). Copolymerization of Methyl Methacrylate, Ethyl Acrylate, and Butyl Acrylate with N-2-Anisylmaleimide and Characterization of the Copolymers. Journal of Macromolecular Science, Part A, 52(10), 795-802.
  • Leitner, W., et al. (n.d.). Formation of methyl acrylate from CO2 and ethylene via methylation of nickelalactones.

Sources

6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one thermal stability and degradation pathways

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Advanced Chemical Analysis Division

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the compound's thermal stability and degradation pathways. Our goal is to equip you with the foundational knowledge and practical methodologies to anticipate challenges, interpret results accurately, and ensure the integrity of your stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal degradation pathways I should anticipate for 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one?

Based on the core structure of a substituted quinolin-4-one, several degradation pathways are plausible under thermal stress. While specific data on this exact molecule is limited, we can infer likely mechanisms from related compounds. The primary points of instability are typically the N-methyl and O-methoxy groups, as well as the amide bond within the heterocyclic ring.

Key anticipated pathways include:

  • N-Demethylation: Cleavage of the N1-methyl bond is a common metabolic and degradation route for N-alkylated compounds.

  • O-Demethylation: The methoxy group at the C6 position is susceptible to cleavage, yielding a phenolic hydroxyl group. This process can be catalyzed by heat and is a known metabolic pathway for methoxylated aromatic compounds.[1]

  • Amide Bond Hydrolysis: The amide bond within the quinolinone ring system can undergo hydrolysis, leading to ring-opening.[2] This would result in the formation of an amino acid derivative.

  • Oxidation: Further oxidation of the aromatic ring or the newly formed phenolic group (after O-demethylation) can occur, leading to more complex degradation products, potentially including quinones.[3]

The following diagram illustrates these hypothesized primary degradation routes.

G cluster_main Hypothesized Thermal Degradation Pathways cluster_products Primary Degradants cluster_secondary Secondary Degradants Parent 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one D1 N-Demethylation Product (6-Methoxy-2,3-dihydro-1H-quinolin-4-one) Parent->D1 Loss of -CH3 at N1 D2 O-Demethylation Product (6-Hydroxy-1-methyl-2,3-dihydro-1H-quinolin-4-one) Parent->D2 Loss of -CH3 at C6-O D3 Ring-Opened Product (Hydrolyzed Amide) Parent->D3 Amide Hydrolysis D4 Oxidized Products (e.g., Quinones) D2->D4 Oxidation

Caption: Hypothesized degradation pathways for the target molecule.

Q2: I am planning a forced degradation study. What are the recommended starting conditions for assessing thermal stability?

Forced degradation studies are designed to accelerate the degradation process to understand the molecule's intrinsic stability and identify potential degradants.[4] The conditions should be stringent enough to induce degradation, ideally between 5-20%, without causing the complete decomposition of the molecule.[5]

We recommend a multi-pronged approach, evaluating the compound in both solid and solution states.

Parameter Condition Rationale & Key Considerations
State Solid (Thin Layer)Evaluates the intrinsic stability of the active pharmaceutical ingredient (API) itself. A thin layer in a petri dish ensures uniform heat exposure.[6]
SolutionSimulates conditions in a formulation. Choose a solvent relevant to your application (e.g., water/acetonitrile mixture).
Temperature 60°C to 105°CThis range is typical for thermal stress testing.[6] Start at a lower temperature (e.g., 70°C) and increase if no significant degradation is observed.
Duration 24 to 72 hoursTime points should be sufficient to observe degradation. It is advisable to pull samples at intermediate times (e.g., 8, 24, 48, 72 hours) to understand the kinetics.
Control Dark ControlA sample protected from light and stored at room temperature should be run in parallel to differentiate between thermal and photolytic degradation.
Q3: What is the best analytical technique for monitoring thermal degradation and why?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection, is the industry standard and most appropriate technique.[6]

Causality: The core requirement of a stability-indicating method is its ability to separate the parent compound from all potential degradation products, process impurities, and other components.[2] This ensures that the decrease in the parent peak area is a true reflection of its degradation and not an artifact of co-eluting peaks.

For identifying and characterizing unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable as it provides crucial molecular weight information and fragmentation patterns to elucidate structures.[2]

Troubleshooting Guide

Problem 1: I've subjected my compound to high heat (e.g., 100°C for 48 hours), but my HPLC analysis shows no significant degradation.
  • Possible Cause 1: High Intrinsic Stability. The compound may be exceptionally stable under the tested conditions. This is a valid result in itself.

    • Solution: Document the conditions under which the compound was stable. If necessary for your study's goals, consider applying more aggressive stress (e.g., higher temperature, longer duration, or combining with hydrolytic stress) to force degradation. However, be aware that overly harsh conditions may produce degradants not relevant to real-world storage.[7]

  • Possible Cause 2: Non-Optimal Analytical Method. Your HPLC method may not be capable of separating the parent compound from the degradants (i.e., it is not "stability-indicating").

    • Solution: Re-evaluate and re-validate your HPLC method. Check peak purity using a photodiode array (PDA) detector. If co-elution is suspected, adjust method parameters such as the mobile phase composition, gradient, column chemistry, or pH to achieve better resolution.

Problem 2: The peak for my parent compound is decreasing, but I don't see any corresponding new peaks in the chromatogram.
  • Possible Cause 1: Formation of Non-UV Active Degradants. The degradation products may lack a chromophore and are therefore invisible to the UV detector.

    • Solution: Use a more universal detector in parallel with UV, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). The definitive solution is to analyze the samples using LC-MS, which can detect ions regardless of their UV absorbance.[2]

  • Possible Cause 2: Precipitation. The parent compound or a degradant may have limited solubility in the chosen solvent and could be precipitating out of the solution upon degradation.

    • Solution: Visually inspect your sample vials for any precipitate. Analyze the sample using a different solvent system in which all components are known to be soluble.

  • Possible Cause 3: Adsorption. The compound or its degradants may be adsorbing to the surface of the sample vial (e.g., glass or plastic).

    • Solution: Try using different types of vials (e.g., silanized glass vials) to minimize adsorption. Also, ensure the sample diluent is appropriate.

Experimental Protocols & Workflows

Protocol 1: Solid-State Thermal Stress Study
  • Preparation: Place a thin, even layer (approx. 5-10 mg) of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one into a glass petri dish. Prepare a separate "dark control" sample by wrapping a similar petri dish completely in aluminum foil and keeping it at room temperature.

  • Stress Application: Place the primary sample into a calibrated oven set to the desired temperature (e.g., 80°C).

  • Sampling: At predetermined time points (e.g., 0, 24, 48, 72 hours), carefully remove a small, accurately weighed amount of the solid from the petri dish.

  • Analysis Preparation: Dissolve the weighed sample in a suitable, validated diluent (e.g., 50:50 acetonitrile:water) to a known concentration (e.g., 100 µg/mL).

  • HPLC Analysis: Inject the prepared sample onto a validated stability-indicating HPLC-UV system. Analyze the control sample at the final time point.

  • Data Interpretation: Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the time-zero sample. Identify and quantify any new peaks that appear.

Experimental Workflow Diagram

The following diagram outlines the comprehensive workflow for a forced degradation study, from initial setup to final analysis and characterization.

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_eval 4. Evaluation & Characterization P1 Prepare Stock Solution (e.g., 1 mg/mL in ACN) S1 Apply Thermal Stress (e.g., 80°C for 48h) P1->S1 P2 Prepare Solid Sample (Thin layer in petri dish) P2->S1 A1 Withdraw Aliquots at Time Points S1->A1 S2 Store Control Samples (Room Temp, Protected) A3 Inject into HPLC-UV/PDA S2->A3 A2 Dilute to Final Conc. (e.g., 100 µg/mL) A1->A2 A2->A3 E1 Assess Peak Purity & Quantify Degradation A3->E1 E2 Significant Degradation? E1->E2 E3 Inject into LC-MS for Structural ID E2->E3 Yes E4 Document Results (Stable or Degradation Pathway) E2->E4 No E3->E4

Caption: General workflow for a forced thermal degradation study.

References

  • Benchchem. (n.d.). Degradation pathways of 2-Cyano-3-hydroxyquinoline under experimental conditions.
  • Benchchem. (n.d.). Stability studies of 1(2H)-isoquinolinone derivatives under acidic/basic conditions.
  • NovaBioAssays. (n.d.). Accelerated Stress and Forced Degradation Study.
  • OUCI. (n.d.). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
  • FDA. (n.d.). Q1B Photostability Testing of New Drug Substances and Products.
  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline.
  • MDPI. (2025). In vitro metabolic proiling of methylenedioxy- substituted synthetic cathinones for enhanced detection in urine sample.
  • PMC. (n.d.). Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes.

Sources

Technical Support Center: Overcoming Low Aqueous Solubility of 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one. Our goal is to provide a logical framework and actionable protocols to systematically characterize and overcome these solubility issues, ensuring the successful progression of your research and development efforts.

Part 1: Frequently Asked Questions - Initial Assessment

Q1: I'm starting my experiments and have noticed that 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one does not dissolve well in my aqueous buffer. What is the first step?

The critical first step is to quantify the compound's baseline physicochemical properties. Before attempting any solubility enhancement, you must determine its:

  • Thermodynamic Aqueous Solubility: This provides a quantitative measure of its intrinsic insolubility.

  • Acid Dissociation Constant (pKa): The quinolinone structure contains a tertiary amine, which is likely basic. Knowing the pKa will tell you if the compound's charge, and therefore its solubility, can be modulated by adjusting the pH.

  • Partition Coefficient (logP/logD): This measures the compound's lipophilicity, which is a primary driver of poor aqueous solubility and helps in selecting appropriate formulation strategies.

Q2: Why can't I just add DMSO to my aqueous buffer to dissolve the compound?

While Dimethyl Sulfoxide (DMSO) is an excellent organic solvent, relying on high concentrations of co-solvents in aqueous-based assays can lead to experimental artifacts. Using a co-solvent like DMSO can increase the apparent solubility of a compound[1]. However, concentrations as low as 5% can impact biological assays, and if the buffer capacity is exceeded upon further dilution, the compound may precipitate out of solution, leading to inaccurate and irreproducible results. The recommended approach is to use a minimal amount of co-solvent to prepare a high-concentration stock and then to develop a formulation that is stable upon dilution in your final aqueous medium.

Q3: Where can I find the solubility, pKa, and logP values for this compound?

A comprehensive search of scientific literature and chemical databases indicates a lack of publicly available, experimentally determined data for 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one. Therefore, it is essential for researchers to determine these properties empirically. The following sections provide detailed protocols for this purpose.

Part 2: Preliminary Physicochemical Characterization Workflow

This section provides troubleshooting guides and step-by-step protocols to determine the essential physicochemical properties of your compound.

Workflow for Preliminary Characterization

The following diagram outlines the logical flow for characterizing your compound, which will guide your selection of a solubilization strategy.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection A Start: Compound with Low Aqueous Solubility B Determine Thermodynamic Aqueous Solubility (Shake-Flask Method) A->B C Determine pKa (Potentiometric Titration) B->C D Determine Lipophilicity (logD) (Shake-Flask Method) C->D E Data Analysis: Solubility, pKa, logD Profile D->E F Is Solubility pH-Dependent? (pKa indicates ionizable group) E->F G Strategy: pH Adjustment (See Protocol 2.2.1) F->G Yes H Is Compound Highly Lipophilic (logD > 3)? F->H No G->H I Strategy: Surfactants (See Protocol 2.3.2) H->I Yes K Are pH/Excipients not an option? Consider Co-solvents (See Protocol 2.5.1) H->K No J Strategy: Cyclodextrins (See Protocol 2.4.2) I->J J->K L Advance to Complex Formulations (Solid Dispersions, Nanosuspensions) K->L

Caption: Decision workflow for characterizing and selecting a solubility enhancement strategy.

Protocol: Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility[2]. It involves allowing an excess of the solid compound to equilibrate with an aqueous solution, after which the concentration of the dissolved compound is measured.

Objective: To determine the equilibrium solubility of 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one in a specific aqueous buffer at a controlled temperature.

Materials:

  • 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one (solid powder)

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, preferably PTFE or other low-binding material)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a glass vial. "Excess" means enough solid is present that some remains undissolved at the end of the experiment.

  • Equilibration: Add a known volume of the aqueous buffer to the vial. Seal the vial tightly.

  • Agitation: Place the vial on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours to ensure equilibrium is reached[3].

  • Phase Separation: After equilibration, let the vial stand to allow undissolved solids to settle. Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining particulates, filter the aliquot through a 0.22 µm syringe filter. Crucial Step: Discard the first portion of the filtrate to saturate any potential binding sites on the filter membrane.

  • Quantification: Dilute the filtered supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method. Quantify the concentration against a standard curve prepared from a known stock solution of the compound.

Protocol: pKa Determination (Potentiometric Titration)

Since 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one has a basic nitrogen atom, its solubility is expected to be pH-dependent. Potentiometric titration is a precise method for determining pKa values[4][5][6]. For compounds with very low aqueous solubility, performing the titration in a co-solvent/water mixture and extrapolating to 0% co-solvent is a common and effective strategy[7][8].

Objective: To determine the pKa of the basic functional group in 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one.

Materials:

  • Automated titrator or a pH meter with a high-precision electrode

  • Standardized solutions of 0.1 M HCl and 0.1 M NaOH

  • Co-solvent (e.g., methanol or acetonitrile, HPLC grade)

  • Potassium chloride (KCl) for maintaining constant ionic strength

  • The compound of interest

Procedure (Yasuda-Shedlovsky Extrapolation Method):

  • Prepare Co-solvent Mixtures: Prepare a series of co-solvent/water mixtures (e.g., 30%, 40%, 50% v/v methanol in water). Maintain a constant ionic strength in all solutions by adding KCl to a final concentration of 0.15 M[4].

  • Dissolve Compound: Dissolve a precisely weighed amount of the compound in each co-solvent mixture to a known concentration (e.g., 1 mM).

  • Titration: Place the solution in the titration vessel. If the compound is a base, titrate with the standardized HCl solution. Record the pH value after each addition of titrant.

  • Repeat for Each Mixture: Perform the titration for each co-solvent/water mixture.

  • Data Analysis:

    • For each titration, plot the pH versus the volume of titrant added. The pKa in that specific solvent mixture corresponds to the pH at the half-equivalence point.

    • Plot the measured pKa values against the percentage of the co-solvent.

    • Extrapolate the resulting line to 0% co-solvent to obtain the aqueous pKa value[7]. Specialized software is often used for this analysis.

Part 3: Troubleshooting Guides & Solubility Enhancement Strategies

Based on the data from your preliminary characterization, use this section to identify and implement the most suitable solubility enhancement strategy.

Q&A: Strategy Selection
My compound has a pKa of ~4.5. How can I use this information?

A pKa in this range indicates that your compound is a weak base. According to the Henderson-Hasselbalch equation, the compound will become increasingly protonated and positively charged as the pH of the solution drops below the pKa. This charge dramatically increases its interaction with water, thereby increasing its solubility.

Action: Use the pH Adjustment strategy.

2.2.1. Strategy Guide: pH Adjustment

Principle: For ionizable compounds, adjusting the pH of the medium to favor the charged species can lead to a significant increase in solubility[9][10][11]. For a weak base like 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one, lowering the pH will increase its solubility.

Workflow:

  • Determine pH-Solubility Profile: Prepare a series of buffers with different pH values (e.g., from pH 2 to pH 8).

  • Measure Solubility: Using the shake-flask method (Protocol 2.1), determine the compound's solubility in each buffer.

  • Plot and Analyze: Plot solubility (on a log scale) versus pH. You should observe a significant increase in solubility as the pH drops below the pKa + 1.

  • Select Formulation pH: Choose a pH that provides the desired solubility while ensuring the stability of the compound and compatibility with your experimental system.

Considerations:

  • In Vivo Relevance: If the compound is intended for oral administration, it will encounter the low pH of the stomach. However, upon entering the higher pH of the intestines, it may precipitate.

  • Buffering: For intravenous administration, the blood's strong buffering capacity (pH ~7.4) can cause a poorly soluble basic drug formulated at a low pH to precipitate upon injection[10].

My compound's solubility is not significantly affected by pH, and its logD at pH 7.4 is high (>3). What are my options?

A high logD indicates high lipophilicity, which is a primary cause of poor aqueous solubility. In such cases, strategies that create a favorable microenvironment for the hydrophobic molecule are required.

Actions:

  • Surfactant-Mediated Solubilization (Micelles): Excellent for highly lipophilic compounds.

  • Cyclodextrin Complexation: Forms inclusion complexes to shield the hydrophobic molecule from water.

2.3.2. Strategy Guide: Surfactant-Mediated Solubilization

Principle: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles. These micelles have a hydrophobic core that can encapsulate poorly water-soluble drug molecules, effectively increasing their apparent solubility in the aqueous medium[12][13][14][15].

Common Pharmaceutical Surfactants:

Surfactant Type Examples
Non-ionic Polysorbates (Tween® 20, Tween® 80), Polyoxyethylene castor oil derivatives (Kolliphor® EL)

| Ionic (Anionic) | Sodium Dodecyl Sulfate (SDS) |

Workflow:

  • Select Surfactants: Choose a panel of pharmaceutically acceptable surfactants. Non-ionic surfactants are generally preferred due to lower toxicity.

  • Prepare Surfactant Solutions: Create a series of solutions of each surfactant in your aqueous buffer at concentrations both below and above their known CMC.

  • Determine Solubility: Using the shake-flask method, measure the solubility of your compound in each surfactant solution.

  • Analyze Results: Plot the compound's solubility as a function of surfactant concentration. A sharp increase in solubility is typically observed around the CMC. Select the surfactant and concentration that provides the desired solubility with the lowest possible surfactant level.

2.4.2. Strategy Guide: Cyclodextrin Complexation

Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate a lipophilic "guest" molecule (your compound), forming an inclusion complex that is water-soluble[16][17][18][19][20].

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD): High aqueous solubility and low toxicity, widely used in parenteral formulations.

  • Sulfobutylether-β-Cyclodextrin (SBE-β-CD, Captisol®): A modified CD with a charged group, which can enhance complexation and solubility.

Workflow:

  • Prepare CD Solutions: Make a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., HP-β-CD).

  • Phase Solubility Study: Add an excess of your compound to each CD solution and determine its solubility using the shake-flask method.

  • Plot and Characterize: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The shape of the resulting phase solubility diagram indicates the stoichiometry and stability of the complex.

  • Select Formulation: Choose the cyclodextrin and concentration that achieves the target solubility.

The required concentrations of surfactants or cyclodextrins are too high for my application. Is there a simpler alternative?

If other excipients are not desirable, or if you only need a modest increase in solubility for in vitro screening, using a co-solvent system can be a viable approach.

Action: Use the Co-solvent strategy.

2.5.1. Strategy Guide: Co-solvents

Principle: Co-solvents are water-miscible organic solvents that increase the solubility of non-polar compounds by reducing the polarity of the aqueous environment[21][22][23].

Common Pharmaceutical Co-solvents:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

Workflow:

  • Screen Co-solvents: Prepare a series of binary mixtures of your aqueous buffer with different co-solvents (e.g., 5%, 10%, 20% PG in buffer).

  • Measure Solubility: Determine the solubility of your compound in each mixture using the shake-flask method.

  • Plot and Select: Plot the log of solubility against the co-solvent concentration. This relationship is often log-linear. Select the co-solvent and the lowest concentration that meets your solubility requirement.

Critical Considerations:

  • Toxicity and Compatibility: Co-solvents can have their own biological effects and may not be suitable for all applications, especially in vivo studies, at high concentrations[11].

  • Precipitation upon Dilution: A formulation with a high percentage of co-solvent is at high risk of precipitating the drug when diluted into a fully aqueous environment. Always check the stability of your final working solution.

Advanced Strategies: A Look Ahead

If the above methods are insufficient to meet your formulation goals, more advanced techniques may be necessary. These typically involve altering the solid state of the drug to enhance its dissolution rate and apparent solubility.

  • Solid Dispersions: The drug is dispersed in an amorphous (non-crystalline) state within a solid matrix, often a polymer. The amorphous form has higher energy and thus higher solubility than the stable crystalline form[24][25][26][27][28][29].

  • Nanosuspensions: The particle size of the drug is reduced to the nanometer range. This increases the surface area-to-volume ratio, which enhances the dissolution velocity according to the Noyes-Whitney equation[30][31][32][33][34].

  • Amorphization: Converting the drug from a crystalline to a higher-energy amorphous form can significantly increase solubility. This can be achieved through techniques like co-amorphous systems where the drug is stabilized by another small molecule[35][36][37].

These advanced methods require specialized equipment and formulation expertise but offer powerful solutions for the most challenging solubility problems.

References

  • Jadhav, N. R., et al. (2020). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmaceutical Research International, 32(19), 74-85. [Link]

  • Jain, A., et al. (2024). The Use of Cyclodextrins in Pharmaceutical Formulations. IntechOpen. [Link]

  • Al-Hakeim, H. K., et al. (2024). Surface Solid Dispersion Technique for Solubility Enhancement of Nifedipine. Journal of Pharmaceutical Research International, 36(12), 1-12. [Link]

  • Singh, S., et al. (2018). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research, 8(4), 1-9. [Link]

  • Azimullah, S., et al. (2019). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. International Journal of Pharmaceutical Sciences and Research, 10(3), 1046-1056. [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. [Link]

  • Patel, D., et al. (2025). A scientific exploration of co-amorphous formulation driven by knowledge based virtual screening for solubility and bioavailability enhancement of darunavir. Journal of Drug Delivery Science and Technology, 103, 105634. [Link]

  • BioDuro. (n.d.). ADME LogP LogD Assay. BioDuro-WuXi. [Link]

  • Kumar, S., & Singh, S. (2020). Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. International Journal of Pharmaceutical Sciences and Research, 11(3), 1000-1008. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Ferreira, L. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Singh, R., et al. (2021). Cyclodextrins: Concept to applications, regulatory issues and challenges. Journal of Controlled Release, 339, 487-505. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. IRO CHELATE. [Link]

  • Patel, V. R., et al. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87. [Link]

  • Eureka by PatSnap. (2026). Surfactant vs Solubilizer: Which Enhances Drug Bioavailability?. PatSnap. [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. [Link]

  • Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 104-112. [Link]

  • Al-Bayati, M. A. (2020). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Analysis, 16(8), 945-954. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]

  • Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. Pion Inc.[Link]

  • Andrés, A., et al. (2015). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable drugs. Journal of Chromatography A, 1423, 1-10. [Link]

  • Kumar, A. (2018). Nanosuspension technology for poorly soluble drugs. International Journal of Pharmaceutical Sciences and Research, 9(10), 4065-4074. [Link]

  • Keck, C. M., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Pharmaceutics, 12(11), 1093. [Link]

  • Apoteker, A., & Vračko, M. (2006). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Acta Chimica Slovenica, 53, 308-312. [Link]

  • Cordeiro, L. A., et al. (2016). Determination of aqueous solubility. Bio-protocol, 6(13), e1853. [Link]

  • Kumar, A., et al. (2023). NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS. World Journal of Pharmaceutical Research, 12(6), 1149-1163. [Link]

  • Kim, J. Y., & Cho, H. J. (2025). Recent Technologies for Amorphization of Poorly Water-Soluble Drugs. Pharmaceutics, 17(10), 1-19. [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Gao, L., et al. (2011). Nanosuspensions of poorly soluble drugs: preparation and development by wet milling. International Journal of Pharmaceutics, 409(1-2), 239-246. [Link]

  • Maltz, H. E. (2012). Drug Solubilization by Surfactants: Experimental Methods and Theoretical Perspectives. Bentham Science Publishers. [Link]

  • Yildiz, E., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 1033-1040. [Link]

  • Yalkowsky, S. H., & He, Y. (2017). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 182, 599-607. [Link]

  • Fenyvesi, É., et al. (2020). Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates?. Molecules, 25(4), 888. [Link]

  • Tan, J. S. L., et al. (2022). Benchmarking the Solubility Enhancement and Storage Stability of Amorphous Drug–Polyelectrolyte Nanoplex against Co-Amorphous Formulation of the Same Drug. Pharmaceutics, 14(5), 985. [Link]

  • De Smet, K., et al. (2013). Development of Methods for the Determination of pKa Values. Pharmaceuticals, 6(4), 544–563. [Link]

  • Savjani, K. T., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical Allied Sciences, 1(1), 1-13. [Link]

  • WHO. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. World Health Organization. [Link]

  • Phatak, P. D., et al. (2013). Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. Der Pharma Chemica, 5(2), 115-120. [Link]

  • Patel, A., et al. (2025). Solubility enhancement techniques of poorly soluble drugs with special emphasis on amorphous solid dispersion. International Journal of Research Trends and Innovation, 10(4), 1-15. [Link]

  • Siepe, S., et al. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Journal of Pharmaceutical Sciences, 97(12), 5248-5257. [Link]

  • International Journal of Creative Research Thoughts. (2024). SOLUBILITY ENHANCEMENT TECHNIQUES OF POORLY WATER-SOLUBLE DRUGS. IJCRT. [Link]

Sources

Validation & Comparative

6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one vs other quinolinone derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one and Other Quinolinone Derivatives for Drug Discovery Professionals

Authored by a Senior Application Scientist

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of pharmacologically active compounds.[1] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] Within this broad family, quinolinones—characterized by a quinoline ring system linked to a carbonyl group—represent a particularly fruitful area of research. These can be broadly classified into quinolin-2(1H)-ones and quinolin-4(1H)-ones, each offering unique opportunities for therapeutic intervention.[4]

This guide provides a detailed comparison of a specific derivative, 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one , against other notable quinolinone analogues. We will dissect their structure-activity relationships, compare their performance based on published experimental data, and provide the technical methodologies required to validate these findings, empowering researchers to make informed decisions in their drug development pipelines.

The Central Scaffold: Understanding Quinolinone's Versatility

The power of the quinolinone scaffold lies in its structural versatility. The fused benzene and pyridine rings provide a rigid, aromatic core that can be systematically modified at multiple positions to fine-tune its physicochemical properties and biological activity. These modifications dictate the compound's ability to interact with specific biological targets, such as the ATP-binding pocket of protein kinases or the colchicine-binding site of tubulin.[5][6]

Diagram: Core Quinolinone Scaffold and Key Modification Sites

cluster_0 General Quinolinone Scaffold structure structure R1 R1 (N-Substitution) R2 R2 (C2/C3) R3 R3 (Benzene Ring Subs.) O 4-Oxo Group

Caption: Key positions on the quinolin-4-one scaffold for chemical modification.

  • R1 (N-Substitution): Influences steric bulk and hydrogen bonding potential. Our focus compound features a methyl group (N-methyl).

  • R2 (C2/C3 Saturation): The 2,3-dihydro state in our target compound introduces conformational flexibility compared to the rigid aromatic system of many other quinolinones.

  • R3 (Benzene Ring Substituents): Groups like the 6-methoxy substituent on our target compound significantly modulate electron density, lipophilicity, and metabolic stability, which are critical for target engagement and pharmacokinetic profiles.

  • 4-Oxo Group: This carbonyl is a key hydrogen bond acceptor, crucial for anchoring the molecule within many enzyme active sites.

Performance Comparison: 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one vs. Key Derivatives

While specific experimental data for 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one (CAS 3954-50-5) is limited in peer-reviewed literature, we can infer its potential activities and compare it to well-characterized derivatives based on its structural motifs. The N-methyl, 6-methoxy, and 2,3-dihydro features suggest potential applications in oncology and neuropharmacology.

The following table contrasts our target compound's structural class with other quinolinone derivatives that have been extensively studied, providing a clear overview of how subtle chemical changes can lead to vastly different biological outcomes.

Compound Class/Derivative NameKey Structural FeaturesPrimary Biological Target/ActivityRepresentative Experimental DataReference(s)
Target: Tetrahydroquinolin-4-ones 6-Methoxy, 1-Methyl, 2,3-Dihydro Predicted: Kinase Inhibition, NeuroprotectionData not publicly available.
Anticancer: 2-Quinolones 6-methoxy-4-(3′-methoxyphenyl)quinolin-2(1H)-oneAntiproliferative (Colon & Lung Cancer)IC50 = 0.32 µM (COLO205 cells)[7]
Anticancer: 4-Quinolones Quinolin-4(1H)-one derivatives with urea moietyVEGFR-2 Kinase InhibitionDocking scores suggest high affinity for the ATP-binding site.[8]
Anticancer: Tubulin Inhibitors Quinoline derivatives with chalcone moietyTubulin Polymerization InhibitionPotent broad-spectrum efficacy with strong antitumor activity.[6]
Neuroprotective: Quinolylnitrones (Z)-N-tert-butyl-1-(2-chloro-6-methoxyquinolin-3-yl)methanimine oxide (QN23)Antioxidant, NeuroprotectionSignificantly increased neuronal viability in OGD models.[9][9][10]
Immunosuppressive Agents Novel quinolinone derivativesIL-2 Release SuppressionIC50 = 80 nM in PMA/ionomycin-stimulated Jurkat T cells.[11]
P2X7R Antagonists Adamantyl carboxamide quinolinonesP2X7 Receptor (Inflammation, Glioblastoma)Optimized compounds show IC50 values in the low nanomolar range.[12]

Deep Dive into Mechanism of Action: How Quinolinones Work

Quinolinone derivatives achieve their therapeutic effects through diverse mechanisms of action, primarily by inhibiting key cellular enzymes or processes.

Protein Kinase Inhibition

A significant number of quinolinone derivatives function as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[13][14] For instance, derivatives have been designed to target Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[8] By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of downstream substrates, thereby blocking the signaling cascade that promotes tumor growth and blood vessel formation.

Diagram: Quinolinone Inhibition of VEGFR-2 Signaling

cluster_kinase Kinase Domain VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Dimerizes ADP ADP VEGFR2->ADP Phosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) Leads to: - Proliferation - Angiogenesis - Survival VEGFR2->Downstream Activates ATP ATP ATP->VEGFR2 Binds to active site Quinolinone Quinolinone Inhibitor Quinolinone->VEGFR2 Blocks ATP Binding

Caption: Quinolinone derivatives can block the VEGFR-2 kinase domain.

Disruption of Microtubule Dynamics

Certain quinoline derivatives have been engineered to function as potent inhibitors of tubulin polymerization.[6] They typically act by binding to the colchicine site on β-tubulin, which prevents the assembly of α/β-tubulin heterodimers into microtubules. This disruption of the cellular cytoskeleton is catastrophic for rapidly dividing cells, as it halts the cell cycle in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[6][15]

Experimental Protocols: From Synthesis to Biological Validation

Reproducibility and methodological rigor are paramount in drug discovery. Below are standardized protocols for the synthesis of a quinolinone core and the evaluation of its cytotoxic activity.

Protocol 1: General Synthesis via Conrad-Limpach Reaction

This classic method is widely used for the synthesis of 4-hydroxy-quinolinones.

Step-by-Step Methodology:

  • Condensation: React an appropriately substituted aniline (e.g., p-anisidine for a 6-methoxy derivative) with a β-ketoester (e.g., ethyl acetoacetate) under mild acidic catalysis. This forms an enaminone intermediate.

  • Thermal Cyclization: Heat the enaminone intermediate in a high-boiling point solvent, such as biphenyl ether or Dowtherm A, to approximately 250°C. This high temperature induces an intramolecular cyclization.

  • Product Formation: The cyclization reaction eliminates ethanol, forming the stable quinolin-4-one ring system.

  • Purification: After cooling, the reaction mixture is typically diluted with a non-polar solvent (e.g., hexane) to precipitate the crude product. The solid is then collected by filtration and purified by recrystallization from a suitable solvent like ethanol or acetic acid.[16]

Diagram: Conrad-Limpach Synthesis Workflow

cluster_workflow Synthesis Workflow A 1. Mix Aniline & β-Ketoester B 2. Condensation (Forms Enaminone) A->B C 3. High-Temp Cyclization B->C D 4. Cool & Precipitate C->D E 5. Filter & Recrystallize D->E F Pure Quinolinone Product E->F

Caption: Workflow for the Conrad-Limpach synthesis of quinolin-4-ones.

Protocol 2: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HepG2, COLO205) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test quinolinone derivatives in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[9][10]

Conclusion and Future Outlook

The quinolinone scaffold, exemplified by compounds like 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one, remains a highly valuable starting point for the development of novel therapeutics. The comparison with other derivatives clearly demonstrates that minor structural modifications can profoundly alter biological activity, shifting the therapeutic focus from oncology to neuroprotection or immunosuppression.[2][5][11]

Future research will likely focus on the design of multi-target quinolinone derivatives that can simultaneously modulate several pathological pathways, a strategy considered particularly promising for complex diseases like cancer and neurodegeneration.[17] The continued exploration of structure-activity relationships, aided by computational modeling and high-throughput screening, will undoubtedly unlock the full therapeutic potential of this remarkable heterocyclic system.

References

  • Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. PubMed.
  • Synthesis and Structure-Activity Relationships of Quinolinone and Quinoline-Based P2X7 Receptor Antagonists and Their Anti-Sphere Formation Activities in Glioblastoma Cells. PubMed.
  • AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. Semantic Scholar.
  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. PMC.
  • Neuroprotective Effects of Quinoline Derivatives: A Technical Guide for Researchers. Benchchem.
  • Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society.
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. PMC.
  • Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity.
  • Quinoline-based small molecules as effective protein kinases inhibitors (Review).
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregul
  • In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ)
  • MOLECULAR DOCKING STUDY OF QUINOLIN-4(1H)-ONE DERIVATIVES AS VEGFR-2 INHIBITORS FOR THE TREATMENT OF LUNG CANCER.
  • Improving the Efficacy of Quinolylnitrones for Ischemic Stroke Therapy, QN4 and QN15 as New Neuroprotective Agents after Oxygen–Glucose Deprivation/Reoxygen
  • Novel Quinolylnitrones Combining Neuroprotective and Antioxidant Properties. ACS Chemical Neuroscience.
  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)
  • comparative synthesis and physicochemical characterization of substituted 2-methylquinolin-4(1h)-one by various conventional and microwave methods.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one. Sigma-Aldrich.

Sources

A Comparative Guide to the Spectroscopic Validation of 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, the unambiguous structural confirmation of a newly synthesized molecule is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique for the elucidation of molecular structures in solution. This guide provides an in-depth technical comparison and validation workflow for the 1H and 13C-NMR spectra of 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one . As a Senior Application Scientist, my focus extends beyond mere data presentation to instill a framework of logical deduction and self-validation in your spectroscopic analysis.

The Imperative of Spectroscopic Validation

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Even minor structural variations can lead to significant changes in efficacy and toxicity. Therefore, rigorous spectroscopic validation is not just a procedural formality but a critical step in ensuring the integrity of research data and the safety of potential therapeutic agents. For a compound like 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one, a derivative of the versatile quinoline scaffold, precise structural confirmation is essential for any further investigation into its chemical and biological properties.

Predicted 1H-NMR Spectral Analysis

The 1H-NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. For 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one, we can predict the chemical shifts (δ), multiplicities, and coupling constants (J) for each proton based on fundamental principles and comparison with similar structures.

Table 1: Predicted 1H-NMR Data for 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one (in CDCl3)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H-22.7 - 2.9t2H6-8Aliphatic methylene protons adjacent to a carbonyl group.
H-33.5 - 3.7t2H6-8Aliphatic methylene protons adjacent to a nitrogen atom.
N-CH33.1 - 3.3s3HN/AMethyl group attached to a nitrogen atom.
O-CH33.8 - 4.0s3HN/AMethyl group of the methoxy substituent on the aromatic ring.
H-57.6 - 7.8d1H8-10Aromatic proton ortho to the carbonyl group.
H-76.8 - 7.0dd1H8-10, 2-3Aromatic proton ortho to the methoxy group and meta to the carbonyl group.
H-86.7 - 6.9d1H2-3Aromatic proton meta to the methoxy group and ortho to the nitrogen.

Predicted 13C-NMR Spectral Analysis

The 13C-NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The predicted chemical shifts for the carbon atoms of 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one are summarized below.

Table 2: Predicted 13C-NMR Data for 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one (in CDCl3)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O (C-4)195 - 200Carbonyl carbon of a ketone.
C-238 - 42Aliphatic carbon adjacent to a carbonyl group.
C-348 - 52Aliphatic carbon adjacent to a nitrogen atom.
N-CH335 - 40Methyl carbon attached to a nitrogen atom.
O-CH355 - 60Methyl carbon of the methoxy group.
C-4a120 - 125Quaternary aromatic carbon.
C-5128 - 132Aromatic CH carbon.
C-6158 - 162Aromatic carbon attached to the methoxy group.
C-7112 - 116Aromatic CH carbon.
C-8105 - 110Aromatic CH carbon.
C-8a145 - 150Quaternary aromatic carbon adjacent to nitrogen.

Comparative Analysis with Structural Analogs

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for validation, the following experimental protocol is recommended.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the synthesized 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. 1H-NMR Acquisition:

  • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

  • Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Set the spectral width to cover a range of at least -1 to 13 ppm.

  • Process the data with appropriate apodization and phasing.

  • Integrate all signals to determine the relative number of protons.

3. 13C-NMR Acquisition:

  • Acquire a proton-decoupled 13C spectrum.

  • A higher number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of the 13C isotope.

  • Set the spectral width to cover a range of 0 to 220 ppm.

4. 2D-NMR Experiments (for unambiguous assignment):

  • COSY (Correlation Spectroscopy): To establish proton-proton couplings within the same spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different fragments of the molecule.

Workflow for NMR-Based Structural Validation

The following diagram illustrates a systematic workflow for the acquisition and validation of NMR data for a novel synthetic compound.

NMR_Validation_Workflow cluster_synthesis Compound Synthesis cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Validation Synthesis Synthesize 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one Purification Purify Compound (e.g., Chromatography) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep Acquire1H Acquire 1D ¹H NMR SamplePrep->Acquire1H Acquire13C Acquire 1D ¹³C NMR Acquire1H->Acquire13C Acquire2D Acquire 2D NMR (COSY, HSQC, HMBC) Acquire13C->Acquire2D ProcessData Process Spectra (Phasing, Baseline Correction) Acquire2D->ProcessData AssignSignals Assign Signals (1D & 2D) ProcessData->AssignSignals ComparePredicted Compare with Predicted Spectra & Analogs AssignSignals->ComparePredicted StructureConfirm Structure Confirmation ComparePredicted->StructureConfirm

A systematic workflow for the NMR-based structural validation of a synthetic compound.

Trustworthiness Through Self-Validation

The power of this comprehensive NMR analysis lies in its self-validating nature. The 1D spectra provide the initial pieces of the puzzle, while the 2D experiments, particularly HMBC, act as the logical glue that connects these pieces. For instance, an HMBC correlation between the N-CH3 protons and C-3 and C-8a would unequivocally confirm the position of the methyl group on the nitrogen and its proximity to the dihydro- and aromatic rings, respectively. Similarly, correlations from the methoxy protons to C-6 would validate the substitution pattern on the aromatic ring. Any deviation from the predicted correlations would necessitate a re-evaluation of the proposed structure.

Conclusion

The structural validation of 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one through 1H and 13C-NMR spectroscopy is a meticulous process that relies on a combination of predictive analysis, comparison with known analogs, and a suite of one- and two-dimensional NMR experiments. By following a systematic and self-validating workflow, researchers can confidently confirm the structure of their synthesized compounds, thereby ensuring the integrity and reproducibility of their scientific findings. This guide provides the necessary framework for such an endeavor, empowering scientists to move forward with their research with a high degree of certainty in the molecular identity of their compounds.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

  • Molbase. (n.d.). 6-methoxy-2-methyl-1H-quinolin-4-one. Retrieved from [Link]

Comparative Mass Spectrometry Guide: Structural Elucidation of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context and Analytical Imperative

6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one (Exact Mass: 191.0946 Da) is a highly valued pharmacophore and synthetic intermediate. It serves as a foundational building block in the development of quinolone-based alkaloids, such as graveoline and dubamine analogues, and has gained prominence in the synthesis of translesion synthesis (TLS) inhibitors for oncology .

For drug development professionals, confirming the structural integrity of this intermediate is non-negotiable. This guide provides an objective comparison of the two primary mass spectrometry (MS) platforms used for its characterization: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) . By understanding the distinct fragmentation causality inherent to each platform, researchers can optimize their analytical workflows for maximum sensitivity and structural confidence.

Mechanistic Causality of Fragmentation

The choice of ionization technique dictates the energy imparted to the molecule, fundamentally altering the fragmentation pathways.

Electron Ionization (EI, 70 eV): Hard Ionization

GC-EI-MS utilizes a high-energy 70 electron-volt (eV) electron beam, resulting in a "hard" ionization process. This strips an electron from the molecule, generating a highly reactive radical cation [M]+∙ at m/z 191 .

  • Methoxy Cleavage (Causality): The oxygen atom of the 6-methoxy group strongly directs fragmentation. The loss of a methyl radical ( ∙CH3​ , 15 Da) is highly favored because it yields a resonance-stabilized oxonium ion at m/z 176.

  • Ring Cleavage (Causality): The saturated 2,3-dihydro-4-one ring is structurally primed for a retro-Diels-Alder (RDA) type contraction. The expulsion of a neutral ketene molecule ( CH2​=C=O , 42 Da) relieves ring strain, producing a stable fragment at m/z 149.

EI_Fragmentation M_rad Radical Cation [M]+• m/z 191 M_CH3 [M - CH3]+ m/z 176 M_rad->M_CH3 - •CH3 (15 Da) Methoxy Cleavage M_Ketene [M - CH2CO]+• m/z 149 M_rad->M_Ketene - CH2=C=O (42 Da) Ring Cleavage M_CO [M - CO]+• m/z 163 M_rad->M_CO - CO (28 Da) Ketone Cleavage

Figure 1: EI-MS (70 eV) fragmentation pathway of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one.

Electrospray Ionization (ESI-CID): Soft Ionization

LC-ESI-MS/MS employs a "soft" ionization process, yielding an even-electron protonated precursor [M+H]+ at m/z 192.1. Fragmentation is subsequently induced via Collision-Induced Dissociation (CID) .

  • Neutral Loss (Causality): Because the precursor is an even-electron species, CID strictly favors the expulsion of neutral molecules rather than radicals. The primary pathways involve the loss of methanol ( CH3​OH , 32 Da) from the protonated methoxy group to yield m/z 160.1, and the loss of carbon monoxide (CO, 28 Da) from the ketone moiety yielding m/z 164.1.

Comparative Performance Analysis

To select the optimal platform, researchers must weigh the trade-offs between spectral reproducibility (EI) and precursor sensitivity (ESI).

Analytical FeatureGC-EI-TOF-MSLC-ESI-QTOF-MS/MS
Ionization Energy 70 eV (Hard)15–30 eV CID (Soft)
Precursor Ion [M]+∙ (m/z 191.0) [M+H]+ (m/z 192.1)
Primary Neutral Losses ∙CH3​ (15 Da), CH2​CO (42 Da) CH3​OH (32 Da), CO (28 Da)
Diagnostic Product Ions m/z 176, 149, 163m/z 160.1, 164.1, 150.1
Sensitivity (LOD) High (Low ng/mL)Ultra-High (Low pg/mL)
Best Application Library matching, impurity profilingPharmacokinetics, trace quantification

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring the specific diagnostic ions listed above, the analyst can confirm both instrument calibration and successful compound ionization in real-time.

Protocol A: GC-EI-MS Impurity Profiling

Designed for robust structural confirmation and spectral library generation.

  • Sample Preparation: Dissolve 1.0 mg of the synthesized compound in 1.0 mL of LC-MS grade dichloromethane (DCM). Vortex for 30 seconds. No derivatization is required due to the absence of active protons (e.g., -OH, -NH2).

  • Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm, 0.25 µm).

  • Thermal Gradient: Hold at 100°C for 2 min, ramp at 15°C/min to 280°C, and hold for 5 min. This ensures the elution of the relatively non-polar dihydroquinolinone core.

  • MS Acquisition: Set the EI source to 70 eV and the source temperature to 230°C. Scan from m/z 50 to 400.

  • Validation Check: Confirm the presence of the molecular ion (m/z 191) and the base peak (m/z 176). If m/z 191 is absent, lower the GC inlet temperature to prevent thermal degradation prior to ionization.

Protocol B: LC-ESI-QTOF-MS/MS Trace Analysis

Designed for high-sensitivity quantification in complex biological matrices.

  • Sample Preparation: Dilute the sample to 100 ng/mL in Methanol:Water (50:50, v/v) containing 0.1% Formic Acid to promote protonation.

  • Chromatographic Separation: Inject 5 µL onto a C18 UHPLC column (2.1 × 100 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase: Use a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Ramp from 10% B to 90% B over 8 minutes.

  • MS/MS Acquisition: Operate the ESI source in positive ion mode ( ESI+ ). Isolate the precursor at m/z 192.1. Apply a CID collision energy ramp of 15–30 eV using nitrogen as the collision gas.

  • Validation Check: Monitor the transition m/z 192.1 160.1. If the precursor ion signal is weak, verify the pH of the mobile phase (pH < 3 is required for optimal ionization efficiency).

LCMS_Workflow Prep Sample Prep (MeOH/H2O) LC UHPLC Separation (C18 Column) Prep->LC ESI ESI(+) [M+H]+ m/z 192.1 LC->ESI CID CID Fragmentation (15-30 eV) ESI->CID TOF QTOF Detection m/z 160.1, 164.1 CID->TOF

Figure 2: Step-by-step LC-ESI-QTOF-MS/MS analytical workflow for precursor ion characterization.

Conclusion

For the structural elucidation of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one, the choice of MS platform hinges entirely on the analytical goal. GC-EI-MS provides definitive structural fingerprints through radical-driven ring cleavages, making it indispensable for initial synthesis verification. Conversely, LC-ESI-MS/MS leverages soft ionization and neutral loss pathways, offering the superior sensitivity required for pharmacokinetic tracking and trace-level quantification.

References

  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules. URL: [Link]

  • Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in a palladium catalyzed Sonogashira cross-coupling reaction. Turkish Journal of Chemistry. URL: [Link]

  • Liquid Chromatography-Mass Spectrometry-Based Rapid Secondary-Metabolite Profiling of Marine Pseudoalteromonas sp. M2. Marine Drugs. URL: [Link]

Benchmarking 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one Efficacy in Biochemical Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of early-stage drug discovery, the quinolin-4-one core serves as a highly privileged pharmacophore. Specifically, 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one (6-MeO-1-Me-DHQ) is frequently utilized as a fragment-based starting point for developing targeted kinase inhibitors, cdc25 phosphatase modulators, and neuropharmacological agents[1].

This guide provides a rigorous benchmarking framework for evaluating 6-MeO-1-Me-DHQ in biochemical assays. By comparing this foundational scaffold against advanced derivatives and standard inhibitors, we establish self-validating protocols that account for the unique physicochemical properties of quinoline derivatives—most notably, their tendency for auto-fluorescence and limited aqueous solubility.

Mechanistic Rationale & Target Landscape

The efficacy of the 6-MeO-1-Me-DHQ scaffold stems from its structural mimicry of the adenine ring of ATP, allowing it to anchor into the hinge region of receptor tyrosine kinases (RTKs) such as IGF-1R[2].

  • The 6-Methoxy Group: Acts as a critical hydrogen bond acceptor, improving ligand efficiency (LE) while altering the electronic distribution of the quinoline ring to favor specific kinase pocket conformations.

  • The 1-Methyl Substitution: Restricts conformational flexibility, increasing target residence time and preventing non-specific promiscuity often seen in unsubstituted quinolones.

Beyond kinases, isosteric analogs of quinolinequinones bearing this partial quinoid character have demonstrated significant efficacy as cdc25 phosphatase inhibitors[3], and as selective 5-HT6 serotonin receptor ligands[4].

Pathway Ligand Growth Factor (e.g., IGF-1) Receptor Receptor Tyrosine Kinase (IGF-1R) Ligand->Receptor Downstream PI3K / Akt Signaling Receptor->Downstream Phosphorylation Compound 6-MeO-1-Me-DHQ (Quinolin-4-one Scaffold) Compound->Receptor ATP-Competitive Inhibition Response Cellular Proliferation Downstream->Response

Fig 1: Mechanistic pathway of RTK inhibition by the 6-MeO-1-Me-DHQ scaffold.

Benchmarking Data: Scaffold vs. Advanced Derivatives

To contextualize the efficacy of 6-MeO-1-Me-DHQ, we benchmark it against its unsubstituted baseline, a highly functionalized derivative (Compound 3b)[2], and a clinical-grade standard inhibitor. Because 6-MeO-1-Me-DHQ is a fragment, its absolute IC50 is naturally higher; however, its Ligand Efficiency (LE) makes it a superior starting point for hit-to-lead optimization.

CompoundTarget AssayIC50 (µM)Ligand Efficiency (LE)*Auto-fluorescence Risk
6-MeO-1-Me-DHQ (Target Fragment)IGF-1R Kinase> 50.0High (Low MW)Moderate
Unsubstituted DHQ (Baseline)IGF-1R Kinase> 100.0ModerateLow
Compound 3b (Advanced Derivative)IGF-1R / Cellular0.03 - 8.2Moderate (High MW)High
NVP-AEW541 (Standard Control)IGF-1R Kinase0.086N/ALow

*Ligand Efficiency (LE) is calculated as the binding energy divided by the number of heavy atoms, highlighting the disproportionate binding power of the 6-MeO-1-Me-DHQ core relative to its small size.

Self-Validating Experimental Protocols

When evaluating quinolin-4-ones, standard colorimetric or prompt-fluorescence assays (like standard ELISA) are prone to false positives due to the inherent spectroscopic properties of the quinoline ring. To ensure absolute trustworthiness, the following protocols are designed as self-validating systems .

Protocol A: TR-FRET Kinase Activity Assay

Causality of Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a lanthanide fluorophore (e.g., Europium) with a long emission half-life. By introducing a microsecond delay before reading the emission, the short-lived auto-fluorescence of the 6-MeO-1-Me-DHQ scaffold completely decays, ensuring the calculated IC50 reflects true target engagement rather than optical interference.

Step-by-Step Methodology:

  • Compound Preparation: Dilute 6-MeO-1-Me-DHQ in 100% DMSO to create a 10-point dose-response curve (100 µM to 10 nM). Critical: Final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation.

  • Enzyme Incubation: Combine 5 nM recombinant IGF-1R kinase domain with the compound in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 10 µM ATP and 50 nM biotinylated substrate peptide. Incubate for 30 minutes.

  • Quench & Detection: Stop the reaction by adding EDTA (to chelate Mg2+) alongside Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

  • Self-Validation Check: Calculate the Z'-factor using DMSO vehicle (negative control) and 1 µM NVP-AEW541 (positive control). The assay is only valid if Z' > 0.6.

Workflow Prep Compound Dilution (DMSO to Aqueous) Incubate Enzyme + Substrate Incubation (30 min) Prep->Incubate Quench Stop Buffer + Eu-Antibody Addition Incubate->Quench Read TR-FRET Readout (Ex: 340nm, Em: 615/665nm) Quench->Read

Fig 2: TR-FRET biochemical assay workflow mitigating quinoline auto-fluorescence.
Protocol B: Thermal Shift Assay (TSA) for Direct Target Engagement

Causality of Choice: Because fragments like 6-MeO-1-Me-DHQ have lower affinities (high µM range), functional assays may miss weak binding. TSA (or Differential Scanning Fluorimetry) measures the thermodynamic stabilization of the protein upon compound binding, independent of enzymatic activity or ATP competition.

Step-by-Step Methodology:

  • Master Mix: Prepare a solution containing 2 µM target protein and 5X SYPRO Orange dye in standard HEPES buffer.

  • Compound Addition: Add 6-MeO-1-Me-DHQ at a high concentration (50 µM and 100 µM).

  • Thermal Ramping: Subject the plate to a thermal gradient from 25°C to 95°C (0.05°C/sec) using a real-time PCR machine.

  • Data Analysis: Plot the first derivative of the fluorescence curve to determine the melting temperature (Tm).

  • Self-Validation Check: A positive target engagement is confirmed only if the ΔTm (Tm_compound - Tm_DMSO) is ≥ 1.5°C in a dose-dependent manner.

TSA_Workflow Protein Target Protein + SYPRO Orange Compound Add 6-MeO-1-Me-DHQ (10-100 µM) Protein->Compound Heat Thermal Gradient (25°C to 95°C) Compound->Heat Melt Calculate ΔTm (Target Engagement) Heat->Melt

Fig 3: Thermal Shift Assay workflow for direct target engagement validation.

Data Interpretation & Troubleshooting

As a Senior Application Scientist, I frequently observe researchers misinterpreting data when working with dihydroquinolin-4-ones. Pay attention to these critical failure points:

  • Aqueous Solubility Limits (The "Brick Dust" Effect): The 6-methoxy substitution improves solubility compared to highly halogenated derivatives, but 6-MeO-1-Me-DHQ can still aggregate in aqueous buffers above 100 µM. Troubleshooting: Always run a Dynamic Light Scattering (DLS) counter-screen if you observe a sudden, non-sigmoidal drop in enzyme activity at high concentrations. This indicates compound aggregation (micelle formation) rather than true competitive inhibition.

  • Redox Cycling Artifacts: Some quinolinequinones can act as redox cyclers, generating hydrogen peroxide in the presence of reducing agents (like DTT)[3], which artificially oxidizes the catalytic cysteine of phosphatases like cdc25. Troubleshooting: Substitute DTT with TCEP in your assay buffer, or run a horseradish peroxidase (HRP) counter-assay to rule out H2O2 generation.

References

  • Title: 1-(Arylsulfonyl)-2,3-dihydro-1H-quinolin-4-one derivatives as 5-HT(6) serotonin receptor ligands. Source: Bioorganic & Medicinal Chemistry Letters / ChEMBL Database URL: [Link]

  • Title: Design, Synthesis, and Preclinical Evaluation of New 5,6- (or 6,7-) Disubstituted-2-(fluorophenyl)quinolin-4-one Derivatives as Potent Antitumor Agents. Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Synthesis and antitumor activity of some new substituted quinolin-4-one and 1,7-naphthyridin-4-one analogs. Source: Archiv der Pharmazie / PubMed URL: [Link]

  • Title: A Comprehensive Overview of the Developments of Cdc25 Phosphatase Inhibitors. Source: Pharmaceuticals / PubMed Central (PMC) URL: [Link]

Sources

A Comparative Guide to Purity Confirmation of 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one via FTIR Analysis

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, the question I most frequently encounter revolves around selecting the right tool for a specific analytical challenge. When it comes to the purity confirmation of a pharmaceutical intermediate like 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one, the choice of methodology is critical. This compound, a key building block in medicinal chemistry, demands stringent quality control to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2]

This guide provides an in-depth exploration of Fourier-Transform Infrared (FTIR) spectroscopy as a rapid, reliable method for purity verification. We will delve into the causality behind experimental choices, establish a self-validating protocol, and objectively compare FTIR with orthogonal methods like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Molecular Fingerprint: Why FTIR is a First-Line Defense

FTIR spectroscopy operates on a fundamental principle: chemical bonds vibrate at specific, quantized frequencies when irradiated with infrared light. The resulting absorption spectrum is a unique "fingerprint" of the molecule's functional groups and overall structure.[3][4] For a molecule like 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one, this technique is exceptionally powerful for rapid identity confirmation and flagging the presence of gross impurities.[5] It allows us to "see" the key structural components—the carbonyl group of the quinolinone, the aromatic ring, the ether linkage, and the aliphatic chain—and verify they are all present in the correct context.

The primary advantage of FTIR in a quality control (QC) setting is its speed and simplicity, particularly with modern Attenuated Total Reflectance (ATR) accessories, which eliminate the need for extensive sample preparation.[6] A spectrum can be acquired in minutes, providing immediate feedback on the integrity of a material batch.

High-Fidelity Spectrum Acquisition: A Validated Protocol

The trustworthiness of an FTIR result hinges on a meticulous experimental protocol. The goal is to obtain a clean, reproducible spectrum of the analyte, free from atmospheric or sample preparation artifacts.

Experimental Protocol: Purity Analysis via ATR-FTIR

Objective: To acquire a high-quality infrared spectrum of 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one to confirm its identity and assess its purity against a reference standard.

Materials:

  • 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one test sample (solid powder).

  • Reference standard of known high purity (>99%).

  • FTIR Spectrometer equipped with a Diamond ATR accessory (e.g., Agilent Cary 630 FTIR).[5]

  • Isopropanol or ethanol for cleaning.

  • Lint-free laboratory wipes.

Methodology:

  • Instrument Preparation & Background Scan:

    • Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. This minimizes drift in the optical bench and detector.

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol. This removes any residue from previous measurements.

    • Acquire a background spectrum. This crucial step measures the ambient atmosphere (primarily water vapor and CO₂) and the ATR crystal itself. The instrument software will automatically subtract this background from the sample spectrum, ensuring that the resulting data is solely from the analyte.

  • Reference Standard Analysis:

    • Place a small amount (typically 1-5 mg) of the high-purity reference standard onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply consistent pressure using the integrated clamp. The causality here is critical: good contact between the solid sample and the crystal is necessary for the evanescent wave to penetrate the sample effectively, yielding a strong, high-quality spectrum. Inconsistent pressure is a primary source of poor reproducibility.

    • Acquire the spectrum. A typical setting is a spectral range of 4000–400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 32-64 scans to achieve a high signal-to-noise ratio.

    • Save this spectrum as the official reference for comparison.

  • Test Sample Analysis:

    • Thoroughly clean the ATR crystal as described in step 1.

    • Apply the test sample to the crystal using the exact same pressure and acquisition parameters as the reference standard. This procedural consistency is the cornerstone of a self-validating system; it ensures that any observed differences are due to the sample itself, not the methodology.

    • Acquire and save the spectrum of the test sample.

  • Data Analysis & Interpretation:

    • Overlay the test sample spectrum with the reference spectrum using the spectrometer software.

    • Identity Confirmation: Visually inspect the spectra. For a pure sample, the peak positions, shapes, and relative intensities should be a near-perfect match to the reference standard.

    • Purity Assessment: Look for discrepancies. The absence of expected peaks or the appearance of new, extraneous peaks in the test sample spectrum indicates the presence of impurities.[7]

Below is a visual representation of this experimental workflow.

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation Start Sample Receipt Clean Clean ATR Crystal Start->Clean Background Acquire Background (Atmosphere + Crystal) Clean->Background Ref_Sample Apply Reference Standard Background->Ref_Sample Acquire_Ref Acquire Reference Spectrum Ref_Sample->Acquire_Ref Test_Sample Apply Test Sample Acquire_Ref->Test_Sample Acquire_Test Acquire Test Spectrum Test_Sample->Acquire_Test Compare Overlay & Compare Spectra (Test vs. Reference) Acquire_Test->Compare Decision Match? Compare->Decision Pass Purity Confirmed (Pass) Decision->Pass Yes Fail Impurity Detected (Fail) Decision->Fail No

Caption: Standard Operating Procedure for FTIR Purity Verification.

Interpreting the Spectrum: Key Peaks and Potential Impurities

The structure of 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one provides several distinct vibrational modes that we expect to see in its IR spectrum.

Table 1: Expected Characteristic FTIR Peaks

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹) Rationale & Notes
Aromatic C-H Stretching 3100-3000 Indicates the presence of the quinoline aromatic ring system.[8]
Aliphatic C-H Stretching 2990-2850 Corresponds to the N-methyl and dihydro-quinolinone methylene groups.[9]
Ketone C=O Stretching ~1680-1660 A strong, sharp peak characteristic of the conjugated ketone in the quinolinone ring. Its position is sensitive to conjugation and ring strain.
Aromatic C=C Stretching 1620-1580 Multiple bands are expected, confirming the aromatic backbone.[10]
Aryl Ether C-O Asymmetric Stretching ~1275-1200 A strong band indicating the C-O-C stretch of the methoxy group attached to the aromatic ring.

| C-N | Stretching | ~1350-1250 | Relates to the tertiary amine within the ring structure. |

Spotting Impurities

Impurities from the synthesis process are the most likely contaminants.[11] A common synthetic route might involve the cyclization of a substituted aniline.[12][13] Potential impurities could include:

  • Starting Materials: Unreacted p-anisidine or other precursors. This might manifest as N-H stretching peaks (~3400-3300 cm⁻¹) from a primary or secondary amine.

  • Solvent Residue: Peaks corresponding to residual solvents used in synthesis or purification (e.g., broad O-H stretch around 3300 cm⁻¹ for alcohols, or specific C-H bands for hydrocarbons).[14]

  • By-products: Incomplete cyclization could leave reactive groups that would show distinct and unexpected peaks in the spectrum.

A "fail" result from the FTIR screen does not quantify the impurity, but it provides a critical, rapid warning that the batch does not meet the reference standard and requires further investigation by more quantitative methods.[7]

A Comparative Perspective: Choosing the Right Analytical Tool

While FTIR is an excellent screening tool, it is not inherently quantitative without significant calibration efforts.[15] For a complete purity profile, orthogonal methods are necessary.[16] HPLC and qNMR are the industry workhorses for this purpose.

Table 2: Comparison of Analytical Techniques for Purity Assessment

Feature FTIR Spectroscopy HPLC with UV/MS Detector Quantitative NMR (qNMR)
Primary Use Rapid Identity Confirmation & Qualitative Purity Screen[17] Separation and Quantification of Components in a Mixture[17] Absolute Quantification & Structural Elucidation[4][15]
Sensitivity Moderate (typically >1% for impurities) High (can detect impurities at <0.1% levels) Moderate to High (typically >0.1%)
Specificity High for unique molecular structures; can be low if impurities are structurally similar. Very High (based on retention time and detector response). Very High (based on unique chemical shifts for each nucleus).
Quantification Generally qualitative/semi-quantitative. Requires extensive calibration for quantitative use.[6] Excellent relative quantification (area %). Requires certified standards for absolute quantification. Excellent absolute quantification against an internal standard without needing a standard of the analyte itself.[15]
Speed Very Fast (1-2 minutes per sample) Moderate (15-45 minutes per sample) Slow (can be >30 minutes per sample, plus complex sample prep)
Cost (Instrument) Low Medium High

| Sample Prep | Minimal (especially with ATR)[6] | Moderate (dissolution, filtration) | High (precise weighing, dissolution in deuterated solvent)[16] |

The following diagram illustrates the logical workflow for selecting the appropriate analytical technique based on the specific requirements of the purity assessment.

Tech_Selection cluster_methods Analytical Method Selection Start Purity Assessment Goal Goal_ID Raw Material Identity Check? Start->Goal_ID Goal_Quant Quantify Impurity Levels? Start->Goal_Quant Goal_Struct Determine Absolute Purity or Identify Unknown Impurity? Start->Goal_Struct FTIR FTIR Spectroscopy HPLC HPLC-UV/MS FTIR->HPLC If impurities detected qNMR qNMR Spectroscopy HPLC->qNMR For impurity identification and reference standard certification Goal_ID->FTIR Fast & Reliable Goal_Quant->HPLC High Sensitivity & Separation Goal_Struct->qNMR Structural Info & Absolute Quant.

Caption: Decision matrix for selecting the appropriate analytical technology.

Conclusion and Recommendations

For the purity confirmation of 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one, FTIR spectroscopy is an indispensable first-line tool for identity verification and rapid quality screening. Its speed, ease of use, and ability to provide a comprehensive molecular fingerprint make it ideal for confirming that a given batch is consistent with a high-purity reference standard.

However, FTIR should be viewed as a component of a broader, multi-faceted analytical strategy.[16]

  • For routine QC and release testing: A passed FTIR scan provides high confidence in the material's identity.

  • For failed FTIR screens or batches requiring quantitative impurity profiling: HPLC is the logical next step to separate and quantify impurities.

  • For reference standard certification and structural elucidation of unknown impurities: qNMR remains the gold standard, providing unambiguous structural data and absolute purity values.

By leveraging the speed of FTIR for initial screening and the quantitative power of orthogonal techniques like HPLC and NMR for in-depth investigation, researchers and drug development professionals can build a robust, efficient, and self-validating system for ensuring the quality and purity of critical pharmaceutical intermediates.

References

  • MCI. FTIR Analysis and Identification of Raw Materials – Physicochemical. Available from: [Link]

  • Optosky. (2024). FT-IR Microinfrared Spectroscopy To Detect Particles And Impurities In Liquid Drugs. Available from: [Link]

  • MDPI. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Available from: [Link]

  • Agilent. (2020). Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. Available from: [Link]

  • Al-Alawi, A., et al. (2018). Quantitative screening of the pharmaceutical ingredient for the rapid identification of substandard and falsified medicines using reflectance infrared spectroscopy. PMC. Available from: [Link]

  • Pop, A., et al. (2011). ANALYSIS OF DRUG RELATED IMPURITIES BY INFRARED SPECTROMETRY IN THE CLASS OF STATINS. Farmacia Journal. Available from: [Link]

  • ResearchGate. FTIR spectra of Quinoline, GQD, GQD-HA-DOPA, and GQD-HA-DOPA-Qu NCs. Available from: [Link]

  • Differencebetween.net. (2025). Difference between FTIR Analysis and HPLC Analysis. Available from: [Link]

  • Reddit. (2021). Purity analysis with qNMR vs IR. Available from: [Link]

  • Patsnap. (2025). Compare FTIR vs HPLC: Solvent Separation Efficiency. Available from: [Link]

  • ResearchGate. FTIR spectrum of quinoline derivative. Available from: [Link]

  • Rocky Mountain Labs. (2023). Difference between FTIR and NMR?. Available from: [Link]

  • Dergipark. FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Available from: [Link]

  • ResearchGate. FTIR di†erence spectra of methoxy species formed by methanol. Available from: [Link]

  • PMC. (2017). Crystal structure of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one: a molecular scaffold for potential tubulin polymerization inhibitors. Available from: [Link]

  • Semantic Scholar. Synthetic approaches for novel 3-heteroaryl-4- hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. Available from: [Link]

  • IJPSR. (2021). SYNTHESIS AND CHARACTERIZATION OF 6 – HYDROXY – 3, 4 -DIHYDROQUINOLINONE CILOSTAZOL IMPURITY-A AS PER INDIAN PHARMACOPOEIA. Available from: [Link]

  • Malaria World. (2022). Journal of Physics and Chemistry of Solids. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Available from: [Link]

  • RJPBCS. Characterization of Controlled Release Ofloxacin Suspensions by Fourier Transform Infrared Spectroscopy. Available from: [Link]

  • RSC Publishing. Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs: a DFT and molecular docking study. Available from: [Link]

  • Google Patents. CN103804289A - Method for synthetizing 6-methoxyquinoline.

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The quinolin-4-one scaffold is a privileged structure in drug discovery, historically recognized for its role in broad-spectrum antimicrobials (e.g., fluoroquinolones) 1[1]. However, recent drug development efforts have repurposed this core to develop targeted anticancer agents. A critical challenge in this transition is managing the inherent acute toxicity of the base pharmacophore.

This guide provides an objective, data-driven comparison of the toxicity profile of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one against its unsubstituted parent core and related functionalized analogues (fluorinated, nitro-substituted, and quinazolin-4-ones). By analyzing in vitro cytotoxicity, acute oral toxicity, and mechanistic pathways, we provide researchers with actionable insights for lead optimization and structural triage.

Structural Landscape & Mechanistic Overview

Understanding the causality of toxicity in quinolin-4-ones requires analyzing how specific functional group substitutions alter molecular interactions.

The unsubstituted core, 2,3-dihydro-1H-quinolin-4-one , exhibits severe non-specific toxicity. It is classified under GHS as Acute Tox. 3 Oral (H301) , meaning it is highly toxic if ingested, presenting a narrow therapeutic index that limits its clinical viability .

Conversely, introducing electron-donating groups (like the 6-methoxy and 1-methyl modifications in 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one ) or halogens fundamentally shifts the toxicity mechanism 2[2]. These substitutions increase lipophilicity and steric bulk, directing the molecule away from non-specific cellular disruption and toward targeted tubulin polymerization inhibition . Related methoxy-substituted quinazolin-4-ones and fluorinated quinolin-4-ones demonstrate sub-micromolar targeted cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) by inducing G2/M phase cell cycle arrest and subsequent caspase-3 dependent apoptosis 3[3].

MechanisticPathway A Quinolin-4-one Derivatives B Tubulin Polymerization Inhibition A->B Methoxy/Fluorine Substitution F Acute Oral Toxicity (Off-Target) A->F Unsubstituted Core C G2/M Phase Arrest B->C D Caspase-3 Activation C->D E Apoptosis (Targeted Cytotoxicity) D->E

Mechanistic divergence of quinolin-4-one toxicity based on structural substitution.

Comparative Toxicity Profiles

To objectively evaluate performance, we must benchmark the 6-methoxy-1-methyl derivative against both its parent compound and highly optimized analogues. The table below consolidates quantitative toxicity and efficacy data across structural classes.

Compound ClassRepresentative CompoundPrimary Toxicity MechanismIn Vitro Cytotoxicity (IC₅₀)Acute Toxicity Profile
Unsubstituted Core 2,3-dihydro-1H-quinolin-4-oneNon-specific cellular disruption>50 µM (Low specific cytotoxicity)High (GHS Acute Tox. 3 Oral, H301)[4]
Methoxy-Substituted 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-oneTubulin polymerization inhibitionSub-micromolar to low µMModerate (Improved therapeutic index)
Fluorinated Analogues 5,7-difluoro-2,2-dimethyl-2,3-dihydro-1H-quinolin-4-oneApoptosis induction1.17 – 5.43 µM (HeLa)[5]Low (Targeted action)
Nitro-Substituted Dispiro 8-nitroquinolone analoguesCaspase-3 dependent apoptosis< 5.0 µM (HeLa)[6]Low (Targeted action)
Quinazolin-4-ones 2-(2-methoxystyryl)quinazolin-4(3H)-oneTubulin inhibition< 1.0 µM (Broad spectrum)[3]Low (Targeted action)

Data Synthesis: The addition of the methoxy group at the 6-position dramatically enhances the compound's affinity for the colchicine-binding site on tubulin, mirroring the highly potent quinazolin-4-one analogues. This shifts the molecule from a systemic toxin to a potent, targeted antimitotic agent.

Experimental Methodologies for Toxicity & Efficacy Profiling

To ensure scientific integrity, toxicity must be evaluated using self-validating experimental systems. The following protocols detail the step-by-step methodologies required to profile the comparative toxicity of these compounds.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

Causality: The MTT assay is utilized because it directly links a colorimetric output to mitochondrial reductase activity, providing a highly reliable proxy for cell viability and metabolic toxicity.

  • Cell Seeding: Seed human cancer cell lines (e.g., HeLa, MCF-7) at a density of 5×103 cells/well in 96-well plates.

    • Expert Insight: This specific density is critical; it ensures cells remain in the exponential growth phase over the 72-hour assay, preventing contact inhibition from artificially skewing viability data.

  • Compound Treatment: Treat cells with serial dilutions of the test compounds (0.1 µM to 100 µM).

    • Self-Validation: Include 0.1% DMSO as a vehicle control (to prove the solvent is non-toxic) and 1 µM Paclitaxel as a positive control (to validate assay sensitivity to antimitotic agents).

  • Incubation: Incubate for 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization & Quantification: Carefully aspirate the media, dissolve the resulting formazan crystals in 100 µL of DMSO, and measure absorbance at 570 nm using a microplate reader.

Protocol 2: Tubulin Polymerization Kinetic Assay

Causality: To confirm that the observed cytotoxicity is mechanically linked to microtubule destabilization (rather than off-target acute toxicity), a cell-free kinetic assay is required 3[3].

  • Equipment Preparation: Pre-warm 96-well half-area plates to 37°C.

    • Expert Insight: Tubulin nucleation is highly temperature-sensitive. Using cold plates will artificially delay the nucleation phase, resulting in false-positive inhibition readings.

  • Reaction Assembly: Combine purified porcine brain tubulin (>99% pure, 3 mg/mL) with 1 mM GTP in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

  • Compound Addition: Add the test compound (e.g., 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one at 5 µM).

    • Self-Validation: Run Colchicine (destabilizer) and Paclitaxel (stabilizer) in parallel. If the controls do not show opposing kinetic curves, the assay must be rejected.

  • Kinetic Measurement: Monitor fluorescence (Ex: 340 nm / Em: 410 nm) continuously every minute for 60 minutes at 37°C to capture the nucleation, growth, and steady-state phases of polymerization.

Workflow S1 Compound Synthesis S2 MTT Cytotoxicity Assay S1->S2 QC Passed S3 Tubulin Polymerization S2->S3 IC50 < 10 µM S4 Flow Cytometry (Apoptosis) S3->S4 Target Confirmed

Tiered in vitro screening workflow for evaluating quinolin-4-one cytotoxicity.

Conclusion & Strategic Recommendations

For drug development professionals, the structural evolution from 2,3-dihydro-1H-quinolin-4-one to 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one represents a masterclass in mitigating off-target acute toxicity. While the unsubstituted core is hampered by severe oral toxicity (GHS Category 3), methoxy and methyl functionalization successfully pivots the molecule's mechanism of action toward targeted tubulin inhibition. When advancing these compounds through the preclinical pipeline, researchers must prioritize tiered screening workflows—pairing broad-spectrum MTT assays with cell-free tubulin kinetic models—to definitively separate targeted antimitotic efficacy from residual acute toxicity.

References

  • ECHEMI. 2,3-Dihydro-1H-quinolin-4-one SDS, 4295-36-7 Safety Data Sheets.4

  • NIH PMC. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation.3

  • Sigma-Aldrich. 2,3-dihydro-1H-quinolin-4-one AldrichCPR Safety Information.

  • Wiley-VCH. Supporting Information: Synthesis of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one.2

  • ResearchGate. An Effective Two-Step Synthesis, Fluorescent Properties, Antioxidant Activity and Cytotoxicity Evaluation of Benzene-Fluorinated 2,2-Dimethyl-2,3-dihydro-1H-quinolin-4-ones.5

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine.1

  • NIH PMC. Synthesis and X-ray study of dispiro 8-nitroquinolone analogues and their cytotoxic properties against human cervical cancer HeLa cells.6

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of Novel Quinolone Scaffolds: A Case Study of 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth, experience-driven approach to the structural validation of novel quinolone derivatives, using the hypothetical case of 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one. This document moves beyond a simple recitation of protocols to offer a strategic comparison of analytical techniques, grounded in the principles of scientific integrity and practical laboratory insights.

The quinolone scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The precise determination of the three-dimensional structure of new quinolone derivatives is a critical step in understanding their structure-activity relationships (SAR) and ensuring their potential for drug development. While various analytical techniques can provide structural information, single-crystal X-ray diffraction (SXRD) remains the gold standard for unambiguous, high-resolution structural determination of small molecules.[1]

This guide will use 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one as a representative example to detail the process of X-ray crystallography validation, from crystal growth to data refinement. Furthermore, we will objectively compare the insights gained from SXRD with those from other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing a holistic view of modern structural elucidation.

Part 1: The Definitive Answer - Single-Crystal X-ray Diffraction

The unequivocal determination of a molecule's three-dimensional structure is most reliably achieved through single-crystal X-ray diffraction.[2] This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, which are fundamental to understanding the molecule's conformation and potential interactions with biological targets.

The Crystallization Imperative: From Solution to a Well-Ordered Lattice

The journey to a crystal structure begins with the most crucial and often challenging step: growing a high-quality single crystal. The ideal crystal for diffraction should be a well-formed, transparent, single entity, typically between 0.1 and 0.3 mm in each dimension, and free from cracks or other defects.[3] The underlying principle of crystallization is to slowly decrease the solubility of the compound in a solvent system, allowing molecules to self-assemble into a highly ordered, repeating lattice.

  • Purification: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Recrystallization or column chromatography are standard purification methods.

  • Solvent Selection: The choice of solvent is critical. A suitable solvent should dissolve the compound when heated or in a larger volume, and the compound's solubility should decrease significantly upon cooling or slow evaporation. A good starting point is to screen a variety of solvents with different polarities.

  • Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is prepared in a suitable solvent in a clean vial. The vial is covered with a cap containing a few small holes to allow for slow evaporation of the solvent over several days to weeks.[4]

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.[3]

    • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even lower temperatures, to induce crystallization.

From Crystal to Structure: The X-ray Diffraction Workflow

Once a suitable crystal is obtained, the process of determining its structure involves a series of well-defined steps, from data collection to structure refinement and validation.

workflow cluster_crystal Crystal Growth & Selection cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Purification Purification Solvent_Screening Solvent_Screening Purification->Solvent_Screening Crystallization_Method Crystallization_Method Solvent_Screening->Crystallization_Method Crystal_Selection Crystal_Selection Crystallization_Method->Crystal_Selection Crystal_Mounting Crystal_Mounting Crystal_Selection->Crystal_Mounting Selected Crystal Data_Collection Data_Collection Crystal_Mounting->Data_Collection Data_Reduction Data_Reduction Data_Collection->Data_Reduction Structure_Solution Structure_Solution Data_Reduction->Structure_Solution Processed Data Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Validation Validation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Validated Model

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

  • Crystal Mounting: A suitable crystal is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant oil. The mounted crystal is then flash-cooled in a stream of cold nitrogen gas to minimize radiation damage during data collection.[5]

  • Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to expose all possible crystallographic planes to the X-ray beam. The diffracted X-rays are detected, and their intensities are recorded.[2] Modern diffractometers automate this process, collecting a complete dataset of reflections.[6]

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, Lorentz and polarization effects, and absorption. The intensities of the reflections are integrated to produce a list of unique reflections with their corresponding intensities and standard uncertainties.

  • Structure Solution: The "phase problem" is the central challenge in X-ray crystallography. The diffraction experiment provides the intensities but not the phases of the diffracted waves. For small molecules, direct methods or Patterson methods are typically used to determine an initial set of phases, which allows for the calculation of an initial electron density map.[7]

  • Structure Refinement: The initial model of the structure is refined against the experimental diffraction data using a least-squares minimization process.[8] This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the observed and calculated structure factors.[9] Hydrogen atoms are typically placed at calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using a variety of metrics, including the R-factor (a measure of the agreement between the observed and calculated structure factors), the goodness-of-fit, and an analysis of the residual electron density map. The final structural model is typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), along with the experimental data.[10]

Part 2: A Comparative Analysis - The Broader Analytical Picture

While X-ray crystallography provides the definitive solid-state structure, a comprehensive understanding of a new molecule requires a multi-faceted analytical approach. NMR spectroscopy and mass spectrometry are indispensable techniques that provide complementary information about the molecule's structure, connectivity, and purity in solution.

decision_tree Start Structural Elucidation of a Novel Compound Purity Purity & Molecular Weight Start->Purity Connectivity Connectivity & 2D Structure Purity->Connectivity MS Mass Spectrometry Purity->MS High Accuracy Stereochemistry 3D Structure & Stereochemistry Connectivity->Stereochemistry NMR NMR Spectroscopy Connectivity->NMR Definitive Xray X-ray Crystallography Stereochemistry->Xray Unambiguous

Caption: Decision Tree for Analytical Method Selection.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structure in Solution

NMR spectroscopy is a powerful technique for determining the connectivity of atoms in a molecule in solution.[11] ¹H and ¹³C NMR are fundamental for characterizing organic molecules, providing information about the chemical environment of each proton and carbon atom.

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube.[12]

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the data is acquired. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide information about the number of different types of protons and their neighboring atoms. The chemical shifts in the ¹³C NMR spectrum indicate the different types of carbon atoms in the molecule.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of a molecule.[11] This information is crucial for confirming the molecular formula and can provide clues about the molecule's structure.

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy.

  • Data Analysis: The accurate mass of the molecular ion is used to determine the elemental composition and confirm the molecular formula. The fragmentation pattern can provide further structural information.

Comparison of Analytical Techniques
FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyMass Spectrometry
Principle Diffraction of X-rays by a crystal latticeNuclear spin transitions in a magnetic fieldMass-to-charge ratio of ionized molecules
Sample Phase Solid (single crystal)SolutionSolution or Solid
Information Obtained 3D atomic coordinates, bond lengths/angles, stereochemistryAtomic connectivity, 2D structure, dynamic processesMolecular weight, elemental composition, fragmentation
Strengths Unambiguous 3D structure determinationProvides detailed information about structure in solutionHigh sensitivity, accurate mass determination
Limitations Requires high-quality single crystals, solid-state structure may differ from solutionDoes not directly provide 3D structure, can be complex for large moleculesDoes not provide detailed connectivity information

Conclusion

The structural validation of a novel molecule like 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one is a multi-step process that relies on the synergistic use of several analytical techniques. While NMR and mass spectrometry are essential for initial characterization and confirmation of the molecular formula and connectivity, single-crystal X-ray diffraction stands alone in its ability to provide a definitive and high-resolution three-dimensional structure. The detailed atomic-level information obtained from X-ray crystallography is invaluable for understanding the molecule's properties and for guiding further drug discovery and development efforts. By combining the strengths of these techniques, researchers can build a comprehensive and robust understanding of new chemical entities.

References

  • Structure refinement: some background theory and practical strategies. (n.d.). MIT. Retrieved April 5, 2026, from [Link]

  • Introduction to Structure Refinement. (n.d.). CCP14. Retrieved April 5, 2026, from [Link]

  • Solve a small-molecule structure. (2025, December 13). CCP4 Wiki. Retrieved April 5, 2026, from [Link]

  • Sample Preparation – EAS X-Ray Diffraction Laboratory. (n.d.). University of Alberta. Retrieved April 5, 2026, from [Link]

  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester Department of Chemistry. Retrieved April 5, 2026, from [Link]

  • Powder X-ray Diffraction Protocol/SOP. (n.d.). University of Washington. Retrieved April 5, 2026, from [Link]

  • X-Ray Crystallography - How to Submit Samples, Scheduling and Lab Info. (n.d.). Purdue University. Retrieved April 5, 2026, from [Link]

  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich Department of Chemistry. Retrieved April 5, 2026, from [Link]

  • Using more than 801 296 small-molecule crystal structures to aid in protein structure refinement and analysis. (2017, February 22). PMC. Retrieved April 5, 2026, from [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. (2025, October 15). IUCr Journals. Retrieved April 5, 2026, from [Link]

  • Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved April 5, 2026, from [Link]

  • How to Prepare Sample for XRD Step By Step. (2024, February 24). YouTube. Retrieved April 5, 2026, from [Link]

  • methods of sample preparation and x-ray diffraction data analysis, x-ray mineralogy. (n.d.). Deep Sea Drilling Project. Retrieved April 5, 2026, from [Link]

  • 6-Methoxy-1,2,3,4-tetrahydroquinolin-1-ium;chloride. (n.d.). PubChem. Retrieved April 5, 2026, from [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). CCDC. Retrieved April 5, 2026, from [Link]

  • The Largest Curated Crystal Structure Database. (n.d.). CCDC. Retrieved April 5, 2026, from [Link]

  • (6-Methoxy-1-o-tolyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4-yl)-methyl-amine. (n.d.). PubChem. Retrieved April 5, 2026, from [Link]

  • Journal of Physics and Chemistry of Solids. (2022, July 12). Malaria World. Retrieved April 5, 2026, from [Link]

  • Crystal structure of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one: a molecular scaffold for potential tubulin polymerization inhibitors. (n.d.). PMC. Retrieved April 5, 2026, from [Link]

  • 6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one. (2005, March). ResearchGate. Retrieved April 5, 2026, from [Link]

  • 6-Methoxy Methylone. (2017, May 12). SWGDRUG.org. Retrieved April 5, 2026, from [Link]

  • Method for synthetizing 6-methoxyquinoline. (n.d.). Google Patents.
  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (2020, September 16). MDPI. Retrieved April 5, 2026, from [Link]

  • 4-butoxy-6-methoxy-1-methyl-1,2,3,4-tetrahydroquinoline. (2025, May 20). Chemical Synthesis Database. Retrieved April 5, 2026, from [Link]

  • Crystal structure of (2E)-1-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl). (2025, November 26). ResearchGate. Retrieved April 5, 2026, from [Link]

Sources

Safety Operating Guide

6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires moving beyond basic compliance. 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one (CAS: 3954-50-5) is a highly specialized quinolinone derivative frequently utilized in drug discovery and organic synthesis. While its structural properties make it an excellent scaffold for therapeutic development, these same properties demand rigorous, scientifically grounded safety and disposal protocols.

This guide provides a comprehensive, self-validating operational framework for the safe handling, spill remediation, and disposal of this compound, ensuring that your laboratory maintains both environmental integrity and personnel safety.

Physicochemical Profile & Hazard Rationale

To design an effective disposal strategy, we must first understand the molecular behavior of the compound. The methoxy and methyl substitutions on the quinolinone ring increase the molecule's lipophilicity, which facilitates rapid dermal absorption. Furthermore, the ketone and amine moieties can interact with biological nucleophiles, leading to localized irritation.

Because synthetic heterocyclic compounds like quinolinones resist rapid environmental biodegradation, aqueous drain disposal is strictly prohibited. High-temperature incineration is the only acceptable method for final destruction.

Table 1: Quantitative Hazard and Physicochemical Summary

Property / Hazard ParameterValue / ClassificationCausality & Operational Implication
CAS Number 3954-50-5Unique identifier required for all EPA/RCRA waste manifests.
Molecular Formula C11H13NO2Carbon-rich organic nature dictates high-temperature incineration[1].
Molecular Weight 191.23 g/mol Low molecular weight powder increases the risk of aerosolization and inhalation.
GHS Health Hazards Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Mandates the use of a Class II fume hood, nitrile gloves, and safety goggles[1].
Environmental Profile Non-biodegradable heterocycleStrict prohibition of drain disposal to prevent aquatic toxicity and accumulation.

Self-Validating Operational Protocols

A robust laboratory protocol must be a self-validating system—meaning the workflow includes built-in verification steps to confirm that the procedure was executed successfully.

Protocol 1: Immediate Spill Remediation

Because 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one poses a Specific Target Organ Toxicity (STOT) risk to the respiratory system, spills must be addressed immediately to prevent dust generation.

  • Step 1: Isolation & Containment. Immediately isolate the area. If the spill is a dry powder, do not sweep it dry, as this generates hazardous aerosols.

  • Step 2: Wetting & Absorption. Gently mist the powder with a compatible low-volatility solvent (e.g., 70% isopropanol or water) to suppress dust. If the spill is a solution, surround it with an inert absorbent like vermiculite or dry sand.

  • Step 3: Collection. Use a non-sparking scoop to transfer the wetted powder or saturated absorbent into a wide-mouth High-Density Polyethylene (HDPE) container.

  • Step 4: Surface Decontamination. Wash the spill surface with a mixture of ethanol and water to solubilize any remaining quinolinone residue, wiping inward to prevent spreading.

  • Step 5: System Validation. Self-Validating Check: Quinolinone derivatives often exhibit distinct UV absorbance/fluorescence. Pass a handheld UV lamp (254 nm or 365 nm) over the decontaminated area. The complete absence of fluorescence confirms the mechanical and chemical efficacy of the cleanup.

Protocol 2: Waste Segregation and SAA Management

Improper chemical waste determination is a primary source of laboratory regulatory violations[2]. Waste containing this compound must be managed under strict Resource Conservation and Recovery Act (RCRA) guidelines[3].

  • Step 1: State Determination. Separate solid waste (contaminated PPE, empty vials, absorbent materials) from liquid waste (reaction mixtures, HPLC effluents).

  • Step 2: Solvent Matrix Compatibility. For liquid waste, determine if the compound is dissolved in a halogenated solvent (e.g., Dichloromethane, Chloroform) or a non-halogenated solvent (e.g., DMSO, Methanol). Mixing these streams creates hazardous exothermic reactions and drastically increases disposal costs.

  • Step 3: RCRA-Compliant Labeling. Affix a hazardous waste label the moment the first drop of waste enters the container[4]. The label must state the full chemical name ("6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one")—abbreviations or structural formulas are legally invalid.

  • Step 4: Satellite Accumulation Area (SAA) Storage. Store the sealed container in a designated SAA at or near the point of generation. Secondary containment (e.g., a spill tray) is mandatory.

  • Step 5: System Validation. Self-Validating Check: Implement a dual-signature logbook at the SAA. Before depositing waste, a second researcher must verify that the physical label matches the logbook entry and that the SAA has not exceeded its 55-gallon or time-limit threshold[3].

Disposal Decision Workflow

The following logic tree illustrates the critical pathways for segregating and disposing of quinolinone derivative waste, ensuring compliance with environmental health and safety (EHS) standards.

G Start 6-Methoxy-1-methyl-2,3-dihydro- 1H-quinolin-4-one Waste Type Assess Waste State Start->Type Solid Solid Waste (Powder, PPE, Vials) Type->Solid Liquid Liquid Waste (Reaction Solutions) Type->Liquid SolidBin Solid Hazardous Waste Receptacle Solid->SolidBin SolventType Assess Solvent Matrix Liquid->SolventType NonHalo Non-Halogenated Organic Waste SolventType->NonHalo e.g., DMSO Halo Halogenated Organic Waste SolventType->Halo e.g., DCM Label Apply RCRA-Compliant Label (Name, Hazards, Date) NonHalo->Label Halo->Label SolidBin->Label SAA Transfer to Satellite Accumulation Area (SAA) Label->SAA EHS EHS Verification & High-Temp Incineration SAA->EHS

Decision tree for the segregation and disposal of quinolinone derivative waste.

References

  • AK Scientific, Inc. "Safety Data Sheet: 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one." aksci.com.
  • US Environmental Protection Agency (EPA).
  • University of Pennsylvania EHRS. "Laboratory Chemical Waste Management Guidelines." upenn.edu.
  • Cornell University EHS. "Chapter 10 - Hazardous Chemical Waste Disposal." cornell.edu.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one
Reactant of Route 2
Reactant of Route 2
6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.